3',4',5'-Trimethoxyacetophenone
説明
Structure
3D Structure
特性
IUPAC Name |
1-(3,4,5-trimethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-7(12)8-5-9(13-2)11(15-4)10(6-8)14-3/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGQIIQFXCXZJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30150481 | |
| Record name | 3',4',5'-Trimethoxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30150481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1136-86-3 | |
| Record name | 3′,4′,5′-Trimethoxyacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1136-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3',4',5'-Trimethoxyacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001136863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1136-86-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30099 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3',4',5'-Trimethoxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30150481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3',4',5'-trimethoxyacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.183 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3',4',5'-TRIMETHOXYACETOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35KU75558G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3',4',5'-Trimethoxyacetophenone (CAS: 1136-86-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3',4',5'-Trimethoxyacetophenone, a member of the acetophenone (B1666503) class of organic compounds, is a versatile building block in medicinal chemistry and organic synthesis.[1][2] Characterized by an acetophenone core substituted with three methoxy (B1213986) groups at the 3, 4, and 5 positions of the phenyl ring, this compound serves as a crucial precursor for the synthesis of a wide array of biologically active molecules, most notably chalcones with significant therapeutic potential.[1][3] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and the synthesis of its derivatives, spectroscopic data, and an exploration of its role in the development of novel therapeutic agents.
Chemical and Physical Properties
This compound is typically a white to yellow crystalline powder.[1][4] It is slightly soluble in water but shows good solubility in organic solvents.[1][5]
| Property | Value | Reference(s) |
| CAS Number | 1136-86-3 | [6] |
| Molecular Formula | C₁₁H₁₄O₄ | [2] |
| Molecular Weight | 210.23 g/mol | [2] |
| IUPAC Name | 1-(3,4,5-trimethoxyphenyl)ethanone | [7] |
| Synonyms | Acetophenone, 3',4',5'-trimethoxy-; 1-(3,4,5-Trimethoxyphenyl)ethanone | [7] |
| Appearance | White to yellow crystalline powder | [1][4] |
| Melting Point | 78-80 °C | [2] |
| Boiling Point | 173-174 °C at 10 mmHg | [2][8] |
| Solubility | Slightly soluble in water | [1][5] |
| InChI | InChI=1S/C11H14O4/c1-7(12)8-5-9(13-2)11(15-4)10(6-8)14-3/h5-6H,1-4H3 | [5] |
| SMILES | CC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Spectroscopic Data
The structural integrity of this compound can be confirmed through various spectroscopic techniques.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.22 | s | 2H | Ar-H (H-2', H-6') |
| 3.93 | d (J=2.5 Hz) | 9H | -OCH₃ (3', 4', 5') |
| 2.60 | s | 3H | -COCH₃ |
| Solvent: CDCl₃, Frequency: 500 MHz[4] |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| 196.9 | C=O |
| 153.1 | C-3', C-5' |
| 143.1 | C-4' |
| 132.5 | C-1' |
| 105.9 | C-2', C-6' |
| 60.9 | 4'-OCH₃ |
| 56.3 | 3', 5'-OCH₃ |
| 26.4 | -COCH₃ |
| Solvent: CDCl₃, Frequency: 125 MHz[4] |
Fourier-Transform Infrared (FTIR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~2940 | C-H (Aliphatic) Stretch |
| ~1680 | C=O (Aryl Ketone) Stretch |
| ~1580, ~1500 | C=C (Aromatic) Stretch |
| ~1250, ~1120 | C-O (Methoxy) Stretch |
| Sample Preparation: KBr Pellet[6] |
Mass Spectrometry (MS)
| m/z | Proposed Fragment |
| 210 | [M]⁺ |
| 195 | [M - CH₃]⁺ |
| 167 | [M - COCH₃]⁺ |
| Ionization Method: Electron Ionization (EI)[7][9] |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
This protocol is adapted from general Friedel-Crafts acylation procedures.[10][11][12]
Materials:
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Concentrated hydrochloric acid (HCl)
-
5% Sodium hydroxide (B78521) (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ice
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a trap, suspend anhydrous AlCl₃ (1.1 eq.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Add acetyl chloride (1.05 eq.) dissolved in anhydrous DCM dropwise to the stirred suspension.
-
After the addition is complete, add a solution of 1,2,3-trimethoxybenzene (1.0 eq.) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, 5% NaOH solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water).
Synthesis of Chalcone (B49325) Derivatives via Claisen-Schmidt Condensation
This protocol describes a general procedure for the synthesis of chalcones from this compound.[3]
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Ethanol
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), 1M
-
Ice
Procedure:
-
Dissolve this compound (1.0 eq.) in ethanol in a round-bottom flask.
-
Add a solution of NaOH or KOH (e.g., 30% in ethanol) to the flask and stir at room temperature for 30 minutes.
-
Add the substituted aromatic aldehyde (1.2 eq.) dropwise to the reaction mixture.
-
Continue stirring at room temperature or under reflux for a period of 2-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture in an ice bath and neutralize with 1M HCl.
-
The precipitated chalcone product is collected by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the purified chalcone derivative. Further purification can be achieved by recrystallization.
Biological Activities and Applications in Drug Development
This compound itself is primarily valued as a synthetic intermediate. However, the derivatives synthesized from this core, particularly chalcones, have demonstrated a broad spectrum of biological activities, with anticancer properties being the most extensively studied.[3]
Anticancer Activity
Chalcones derived from this compound have been shown to exhibit potent cytotoxic effects against various cancer cell lines.[13][14] The 3,4,5-trimethoxyphenyl moiety is a key pharmacophore that contributes significantly to the anticancer activity of these compounds.[3]
Table of Cytotoxic Activity of this compound-Derived Chalcones:
| Chalcone Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |
| Chalcone 10 (Indolyl derivative) | HCT116 (Colon) | < 0.05 | [13] |
| HT-29 (Colon) | < 0.05 | [13] | |
| DU145 (Prostate) | < 0.05 | [13] | |
| PC3 (Prostate) | < 0.05 | [13] | |
| Chalcone 13 (Chromonyl derivative) | HCT116 (Colon) | 5.1 ± 0.3 (48h) | [13] |
| HT-29 (Colon) | 2.6 ± 0.2 (48h) | [13] | |
| DU145 (Prostate) | 4.3 ± 0.5 (48h) | [13] | |
| PC3 (Prostate) | 3.8 ± 0.2 (48h) | [13] | |
| Ciprofloxacin Chalcone Hybrid | HepG2 (Liver) | 5.6 ± 0.42 µg/mL (48h) | [15] |
| MCF7 (Breast) | 11.5 ± 0.9 µg/mL (48h) | [15] | |
| Chalcone 1 | MCF-7 (Breast) | < 20 µg/mL | [14] |
| Chalcone 5 | MCF-7 (Breast) | < 20 µg/mL | [14] |
| Chalcone 23 | MCF-7 (Breast) | < 20 µg/mL | [14] |
| Chalcone 25 | MCF-7 (Breast) | < 20 µg/mL | [14] |
Mechanism of Action: Tubulin Polymerization Inhibition
A primary mechanism by which these chalcone derivatives exert their anticancer effects is through the inhibition of tubulin polymerization.[16] By binding to the colchicine (B1669291) site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in cancer cells.[16]
Biological Assay Protocols
MTT Cytotoxicity Assay
This protocol is a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.[3][17][18][19]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other solubilizing agent
-
96-well microplates
-
Test compound stock solution (in DMSO)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of tubulin into microtubules.[1][20]
Materials:
-
Lyophilized tubulin (≥99% pure)
-
General Tubulin Buffer (GTP)
-
Guanosine-5'-triphosphate (GTP) stock solution
-
96-well plate
-
Spectrophotometer with temperature control
Procedure:
-
Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3 mg/mL. Add glycerol to a final concentration of 10% (v/v). Keep the solution on ice.
-
In a pre-chilled 96-well plate, add 10 µL of various concentrations of the test compound (dissolved in buffer) or a vehicle control.
-
To initiate polymerization, add 100 µL of the tubulin solution and 1 µL of GTP stock solution to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37 °C.
-
Measure the change in absorbance (turbidity) at 340 nm every 30 seconds for 60-90 minutes.
-
Plot absorbance versus time to generate polymerization curves. Inhibition of polymerization is observed as a decrease in the rate and extent of the absorbance increase compared to the control.
Safety and Handling
This compound is harmful if swallowed and causes skin and serious eye irritation.[7] It may also cause respiratory irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a key starting material in the synthesis of pharmacologically relevant compounds, particularly chalcones with potent anticancer activity. Its trimethoxyphenyl moiety is crucial for the biological efficacy of its derivatives, which primarily act by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The detailed protocols and data presented in this guide provide a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug development, facilitating the exploration and optimization of new therapeutic agents based on this versatile chemical scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. This compound(1136-86-3) 1H NMR spectrum [chemicalbook.com]
- 6. This compound | 1136-86-3 | Benchchem [benchchem.com]
- 7. This compound | C11H14O4 | CID 14345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. dash.harvard.edu [dash.harvard.edu]
- 9. Ethanone, 1-(3,4,5-trimethoxyphenyl)- [webbook.nist.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 12. Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone - 843 Words | Bartleby [bartleby.com]
- 13. Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. anjs.edu.iq [anjs.edu.iq]
- 18. merckmillipore.com [merckmillipore.com]
- 19. texaschildrens.org [texaschildrens.org]
- 20. sigmaaldrich.com [sigmaaldrich.com]
Physical properties of 3',4',5'-Trimethoxyacetophenone
An In-depth Technical Guide to the Physical Properties of 3',4',5'-Trimethoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an aromatic ketone that serves as a valuable intermediate in organic synthesis.[1] It is a member of the acetophenone (B1666503) class, characterized by an acetophenone structure substituted with three methoxy (B1213986) groups at the 3', 4', and 5' positions of the phenyl ring.[2][3] This compound is frequently utilized in the pharmaceutical, agrochemical, and dyestuff industries.[1][2] Its structural features, particularly the trimethoxylated phenyl ring, make it a key precursor in the synthesis of various biologically active molecules, including chalcones, which are known for their potential therapeutic properties.[4] This guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and its role in synthetic pathways.
Physical and Chemical Properties
This compound typically appears as a white to off-white or light yellow crystalline solid or powder.[1][2][5][6] The key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₄O₄ | [1][6][7] |
| Molecular Weight | 210.23 g/mol | [3][5][8] |
| Melting Point | 72-84 °C | [5][6][9][10] |
| Boiling Point | 132-134 °C at 1 Torr; 173-174 °C at 10 mmHg; 224 °C at 40 mmHg | [5][7][9][10] |
| Density | ~1.192 g/cm³ (rough estimate) | [5][7] |
| Appearance | White to off-white crystalline solid/powder | [1][5][6] |
| Solubility | Slightly soluble in water; Soluble in organic solvents like ethanol (B145695) and acetone | [1][5][7] |
| Vapor Pressure | 0.000361 mmHg at 25°C | [5][7] |
| Refractive Index | ~1.5075 (estimate) | [5][7] |
| Flash Point | 173-174°C at 10mm | [5][7] |
| XLogP3 | 1.2 | [5] |
| Topological Polar Surface Area | 44.8 Ų | [3][5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are fundamental for confirming the molecular structure. The ¹H NMR spectrum would show characteristic peaks for the aromatic protons, the methoxy protons, and the acetyl methyl protons.[11][12][13] The ¹³C NMR spectrum provides information on the carbon framework of the molecule.[14]
-
Infrared (IR) Spectroscopy : The IR spectrum of this compound would exhibit characteristic absorption bands for the carbonyl group (C=O) of the ketone and the C-O bonds of the methoxy groups, as well as bands associated with the aromatic ring.[15][16][17]
-
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[4][18] The predicted m/z values for common adducts are [M+H]⁺ at 211.09648 and [M+Na]⁺ at 233.07842.[4][19]
Experimental Protocols
The following sections detail the methodologies for determining the key physical properties of this compound.
Melting Point Determination
The melting point of a solid organic compound is a critical indicator of its purity.[20][21] A sharp melting range typically signifies a pure compound, while a broad melting range suggests the presence of impurities.[20]
Methodology: Capillary Method using a Melting Point Apparatus
-
Sample Preparation : A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 mm.[22] The tube is then tapped gently to ensure the sample is compact.[22]
-
Apparatus Setup : The capillary tube is placed in the heating block of a melting point apparatus.[20][23] A thermometer is inserted into the apparatus to monitor the temperature.[23]
-
Heating : The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to about 1-2°C per minute to allow for accurate observation.[20][21]
-
Observation and Recording : The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[20][22] The melting point is reported as the range T1-T2.[20]
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For solids with a relatively low melting point, the boiling point is determined at reduced pressure to prevent decomposition.
Methodology: Capillary Method (Siwoloboff's Method)
-
Sample Preparation : A small amount of molten this compound is placed in a small test tube (fusion tube).[24] A capillary tube, sealed at one end, is placed inverted into the fusion tube.[24]
-
Apparatus Setup : The fusion tube is attached to a thermometer, and the assembly is heated in a suitable heating bath (e.g., a Thiele tube with paraffin (B1166041) oil or an aluminum block).[24][25][26] The setup should allow for slow and uniform heating.[24]
-
Heating and Observation : The apparatus is heated gently.[25] As the temperature rises, air trapped in the capillary tube will expand and bubble out.[27] The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tip is noted.[24]
-
Recording : The heat source is removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[27]
Caption: Workflow for Boiling Point Determination.
Solubility Determination
Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[28]
Methodology: Saturation Method
-
Solvent Addition : In a test tube, a pre-weighed amount of this compound is taken.[29] A specific volume of the chosen solvent (e.g., water, ethanol) is added incrementally at a constant temperature.[28]
-
Agitation : After each addition of the solvent, the mixture is vigorously agitated to facilitate dissolution.[28][29]
-
Observation : The process is continued until the solid is completely dissolved. If the solid does not dissolve after adding a certain volume of solvent, it is considered slightly soluble or insoluble.[28]
-
Quantification (for precise measurement) : To determine the exact solubility, a saturated solution is prepared by adding excess solute to the solvent and stirring for an extended period to reach equilibrium. The undissolved solid is then filtered off, and the concentration of the solute in the filtrate is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or gravimetric analysis after solvent evaporation).[30][31]
Caption: Workflow for Solubility Determination.
Role in Synthesis of Bioactive Compounds
This compound is a key building block for the synthesis of more complex molecules with potential biological activity.[4] A notable application is in the Claisen-Schmidt condensation reaction to form chalcones.[4] These chalcones, which incorporate the 3,4,5-trimethoxyphenyl moiety, have been investigated for various pharmacological effects, including anticancer properties, by interacting with biological targets such as tubulin.[4]
Caption: Synthesis of Bioactive Chalcones.
Conclusion
This technical guide has provided a detailed overview of the physical properties of this compound, standardized protocols for their experimental determination, and its significance as a synthetic precursor. The data and methodologies presented herein are intended to support researchers, scientists, and drug development professionals in their work with this versatile compound. Accurate characterization of its physical properties is fundamental to its effective application in chemical synthesis and the development of new therapeutic agents.
References
- 1. CAS 1136-86-3: 3′,4′,5′-Trimethoxyacetophenone [cymitquimica.com]
- 2. This compound | 1136-86-3 [chemicalbook.com]
- 3. This compound | C11H14O4 | CID 14345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 1136-86-3 | Benchchem [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. L06439.06 [thermofisher.com]
- 7. chembk.com [chembk.com]
- 8. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 9. This compound | 1136-86-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. 3 ,4 ,5 -Trimethoxyacetophenone 98 1136-86-3 [sigmaaldrich.com]
- 11. This compound(1136-86-3) 1H NMR spectrum [chemicalbook.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. bmse010088 3,4,5-Trimethoxyacetophenone at BMRB [bmrb.io]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. dev.spectrabase.com [dev.spectrabase.com]
- 16. Ethanone, 1-(3,4,5-trimethoxyphenyl)- [webbook.nist.gov]
- 17. 2,4,5-Trimethoxyacetophenone | C11H14O4 | CID 74560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Ethanone, 1-(3,4,5-trimethoxyphenyl)- [webbook.nist.gov]
- 19. PubChemLite - this compound (C11H14O4) [pubchemlite.lcsb.uni.lu]
- 20. chem.ucalgary.ca [chem.ucalgary.ca]
- 21. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 22. byjus.com [byjus.com]
- 23. pennwest.edu [pennwest.edu]
- 24. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 25. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 26. byjus.com [byjus.com]
- 27. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 28. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 29. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 30. sciencebuddies.org [sciencebuddies.org]
- 31. lifechemicals.com [lifechemicals.com]
Spectroscopic Profile of 3',4',5'-Trimethoxyacetophenone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3',4',5'-Trimethoxyacetophenone, a key intermediate in the synthesis of various biologically active compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual nuclei.[1]
¹H NMR Data
The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.22 | s | 2H | H-2', H-6' |
| 3.93 | d (J = 2.5 Hz) | 9H | 3 x -OCH₃ |
| 2.60 | s | 3H | -COCH₃ |
Solvent: CDCl₃, Reference: TMS (0 ppm)[2]
¹³C NMR Data
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 196.9 | C=O |
| 153.1 | C-3', C-5' |
| 143.1 | C-4' |
| 132.5 | C-1' |
| 105.9 | C-2', C-6' |
| 60.9 | p-OCH₃ |
| 56.3 | m-OCH₃ |
| 26.4 | -COCH₃ |
Solvent: CDCl₃[2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1680 | Strong | C=O (Aryl ketone) stretching |
| ~1580, ~1500 | Medium-Strong | C=C (Aromatic) stretching |
| ~1250-1000 | Strong | C-O (Ether) stretching |
| ~3000-2850 | Medium | C-H (sp³) stretching |
| ~3100-3000 | Weak | C-H (sp²) stretching |
Sample Preparation: KBr wafer or thin film[4]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[5]
| m/z | Relative Intensity (%) | Assignment |
| 210 | High | [M]⁺ (Molecular Ion) |
| 195 | High | [M - CH₃]⁺ |
| 167 | Medium | [M - COCH₃]⁺ |
| 139 | Medium | [M - COCH₃ - CO]⁺ |
Ionization Method: Electron Ionization (EI)[4]
Experimental Protocols
NMR Spectroscopy
Sample Preparation: A solution of 5-10 mg of this compound is prepared in approximately 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).[1] A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard.[1] The solution is then filtered into an NMR tube.
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer.[2] For ¹H NMR, the spectral width is typically 0-12 ppm. For ¹³C NMR, the spectral width is typically 0-220 ppm.
IR Spectroscopy
Sample Preparation (Thin Solid Film Method): A small amount of solid this compound is dissolved in a volatile solvent like methylene (B1212753) chloride.[6] A drop of this solution is placed on a salt plate (e.g., NaCl or KBr).[6] The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[6]
Data Acquisition: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via gas chromatography (GC-MS) or direct infusion.[7] In the electron ionization (EI) source, the sample molecules are bombarded with high-energy electrons, causing them to ionize and fragment.[7]
Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[7] A detector then records the abundance of each ion.[7]
Visualizations
Caption: General workflow for spectroscopic analysis.
Caption: Key mass spectral fragmentations.
References
Navigating the Solubility Landscape of 3',4',5'-Trimethoxyacetophenone: A Technical Guide
For Immediate Release
Introduction to 3',4',5'-Trimethoxyacetophenone
This compound, a derivative of acetophenone, is a solid crystalline substance.[1][2] Its chemical structure, featuring a benzene (B151609) ring substituted with three methoxy (B1213986) groups and an acetyl group, renders it soluble in various organic solvents while exhibiting limited solubility in water.[3][4] This compound serves as a vital building block in organic synthesis, particularly in the Claisen-Schmidt condensation for the production of chalcones, a class of compounds investigated for their potential anticancer properties.
Qualitative Solubility Profile
General qualitative assessments indicate that this compound is soluble in common organic solvents such as ethanol (B145695) and acetone.[3][4] Conversely, it is characterized as being only slightly soluble in water.[1][2][5] Precise, quantitative solubility data across a range of solvents and temperatures is not extensively documented in publicly accessible scientific literature. To address this, the following sections provide comprehensive methodologies for researchers to determine these values experimentally.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents is not available. The following table is provided as a template for researchers to populate with their own experimentally determined data.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| Methanol | |||
| Ethanol | |||
| Acetone | |||
| Dichloromethane | |||
| Ethyl Acetate | |||
| Acetonitrile | |||
| Toluene |
Experimental Protocols for Solubility Determination
To empower researchers to ascertain the precise solubility of this compound, two robust experimental protocols are detailed below: the gravimetric method and the UV-Visible spectrophotometric method.
Gravimetric Method for Solubility Determination
This classical and reliable method involves determining the mass of solute dissolved in a known mass or volume of a solvent at a specific temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Evaporating dish or pre-weighed vials
-
Oven
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container. The presence of undissolved solid is essential to ensure the solution is saturated.
-
Equilibration: Place the container in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the container to rest at the set temperature until the undissolved solid has settled.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a calibrated pipette. Filter the solution immediately using a syringe filter that is compatible with the solvent to remove any undissolved particles.
-
Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute may be used.
-
Mass Determination: Once the solvent is completely removed, place the dish or vial in an oven at a temperature sufficient to remove any residual solvent without causing decomposition of the solute. Cool the container in a desiccator and weigh it on an analytical balance. Repeat the drying and weighing process until a constant mass is achieved.
-
Calculation: The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = (Mass of residue (g) / Volume of filtrate (mL)) x 100
Caption: Workflow for gravimetric solubility determination.
UV-Visible Spectrophotometric Method for Solubility Determination
This method is suitable for compounds that possess a chromophore and thus absorb light in the UV-Vis spectrum. It is a sensitive and often faster alternative to the gravimetric method.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (UV-grade)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Filtration apparatus
Procedure:
Part 1: Preparation of a Standard Calibration Curve
-
Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.
-
Prepare Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.
-
Determine λmax: Scan one of the standard solutions across the UV-Vis spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Measure Absorbance of Standards: Measure the absorbance of each standard solution at the determined λmax.
-
Construct Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. The resulting plot should be linear and can be described by the Beer-Lambert law equation (A = εbc).
Part 2: Analysis of the Saturated Solution
-
Prepare and Equilibrate Saturated Solution: Follow steps 1-3 of the gravimetric method to prepare a saturated solution of this compound at the desired temperature.
-
Sample Withdrawal and Filtration: Withdraw a small aliquot of the clear supernatant and filter it as described previously.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to ensure the absorbance reading falls within the linear range of the calibration curve.
-
Measure Absorbance: Measure the absorbance of the diluted sample at the λmax.
-
Calculate Concentration: Use the equation of the calibration curve to determine the concentration of the diluted sample. The solubility of the original saturated solution is then calculated by multiplying this concentration by the dilution factor.
Application in Chalcone Synthesis and Anticancer Research
This compound is a precursor in the synthesis of various chalcones, which are investigated for their potential as anticancer agents. The synthesis is typically achieved through a Claisen-Schmidt condensation reaction with a substituted benzaldehyde.[6][7][8][9] The resulting chalcones have been shown to induce apoptosis (programmed cell death) in cancer cells and interfere with microtubule polymerization, a critical process for cell division.[10][11][12][13][14][15][16][17][18]
Caption: Synthesis of chalcones and their anticancer mechanism.
Conclusion
While the quantitative solubility of this compound in various organic solvents is not extensively reported, this guide provides the necessary framework and detailed experimental protocols for its determination. Understanding the solubility of this key intermediate is paramount for its effective use in the synthesis of potentially therapeutic compounds. The provided methodologies offer a clear path for researchers to generate reliable and reproducible solubility data, thereby facilitating further advancements in drug discovery and development.
References
- 1. This compound | 1136-86-3 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. CAS 1136-86-3: 3′,4′,5′-Trimethoxyacetophenone [cymitquimica.com]
- 4. CAS 13909-73-4: 2′,3′,4′-Trimethoxyacetophenone [cymitquimica.com]
- 5. chembk.com [chembk.com]
- 6. Claisen Schimdt Reaction (Mixed Aldol Condensation) | PraxiLabs [praxilabs.com]
- 7. byjus.com [byjus.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitochondrial Role in Intrinsic Apoptosis Induced by a New Synthesized Chalcone in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Chalcone Derivatives: Inducing Apoptosis of HepG2 Cells via Regulating Reactive Oxygen Species and Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microtubule Depolymerization by Kinase Inhibitors: Unexpected Findings of Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benthamdirect.com [benthamdirect.com]
- 18. Video: Drugs that Destabilize Microtubules [jove.com]
3',4',5'-Trimethoxyacetophenone: A Versatile Building Block in Synthetic and Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3',4',5'-Trimethoxyacetophenone is a polysubstituted aromatic ketone that has emerged as a pivotal starting material in the synthesis of a diverse array of biologically active compounds. Its unique structural motif, featuring a trimethoxyphenyl group, is a key pharmacophore in numerous molecules with potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound as a synthetic building block. Detailed experimental protocols for its synthesis and its utilization in key reactions, alongside tabulated quantitative data and visual diagrams of relevant biological pathways, are presented to serve as a valuable resource for researchers in organic synthesis and drug discovery.
Introduction
This compound, a white to yellow crystalline powder, is an aromatic ketone with the chemical formula C₁₁H₁₄O₄ and a molecular weight of 210.23 g/mol .[1][2] Its structure is characterized by an acetophenone (B1666503) core substituted with three methoxy (B1213986) groups at the 3, 4, and 5 positions of the phenyl ring.[1][3] This substitution pattern renders the aromatic ring electron-rich and imparts specific reactivity and biological properties to its derivatives.[4] The primary significance of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules, including chalcones, flavonoids, and various heterocyclic compounds.[5][6] Many of these derivatives have demonstrated significant pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties.[6][7]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1136-86-3 | [2] |
| Molecular Formula | C₁₁H₁₄O₄ | [1] |
| Molecular Weight | 210.23 g/mol | [2] |
| Appearance | White to yellow crystalline powder | [8] |
| Melting Point | 78-80 °C | [2] |
| Boiling Point | 173-174 °C at 10 mmHg | [2] |
| Solubility | Slightly soluble in water; Soluble in organic solvents like ethanol (B145695) and acetone. | [1][4] |
| InChIKey | VUGQIIQFXCXZJU-UHFFFAOYSA-N | [2] |
| SMILES | CC(=O)C1=CC(=C(C(=C1)OC)OC)OC | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through several established methods, most notably via Friedel-Crafts acylation of 1,2,3-trimethoxybenzene (B147658).[5][6]
Friedel-Crafts Acylation of 1,2,3-Trimethoxybenzene
This is a common and effective method for synthesizing this compound. The reaction involves the electrophilic aromatic substitution of 1,2,3-trimethoxybenzene with an acetylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[9][10]
Caption: Friedel-Crafts Acylation Workflow for this compound Synthesis.
Experimental Protocol: Friedel-Crafts Acylation
-
Materials:
-
1,2,3-Trimethoxybenzene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane at 0 °C in an ice-water bath.[9]
-
Add a solution of acetyl chloride (1.05 equivalents) in anhydrous dichloromethane dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature below 5 °C.[9]
-
After the addition is complete, add a solution of 1,2,3-trimethoxybenzene (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture over 30 minutes, keeping the temperature at or below 0 °C.[9]
-
Allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[9]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.[9]
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[9]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[9]
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Applications as a Synthetic Building Block
This compound is a cornerstone for the synthesis of a multitude of biologically active molecules. Its most prominent application is in the synthesis of chalcones, which serve as precursors to other important heterocyclic systems.
Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones are synthesized through a base- or acid-catalyzed Claisen-Schmidt condensation between this compound and various substituted aromatic aldehydes.[5][11] This reaction is highly versatile, allowing for the generation of a large library of chalcone (B49325) derivatives with diverse substitution patterns on the B-ring.
Caption: General Workflow for Chalcone Synthesis via Claisen-Schmidt Condensation.
Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis
-
Materials:
-
This compound
-
Substituted Aromatic Aldehyde
-
Ethanol (or other suitable solvent)
-
Aqueous Sodium Hydroxide (B78521) (NaOH) solution (e.g., 10-40%)
-
Dilute Hydrochloric Acid (HCl)
-
-
Procedure:
-
Dissolve equimolar amounts of this compound and the desired aromatic aldehyde in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide with stirring.
-
Allow the reaction mixture to stir at room temperature for several hours (typically 2-24 hours), monitoring the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid.
-
Collect the precipitated chalcone by vacuum filtration, wash with cold water, and dry.
-
Purify the crude chalcone by recrystallization from a suitable solvent (e.g., ethanol).
-
Table of Representative Chalcones Synthesized from this compound
| Aldehyde Reactant | Chalcone Product | Reaction Conditions | Yield (%) | Reference(s) |
| 4-Hydroxybenzaldehyde | (E)-1-(3,4,5-trimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | NaOH, Ethanol, rt | 68 | |
| 3-Hydroxy-4-methoxybenzaldehyde | (E)-1-(3,4,5-trimethoxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one | NaOH, Ethanol, rt | 75 | |
| 3,4-Dimethoxybenzaldehyde | (E)-1-(3,4,5-trimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | KOH, Acetic Acid, rt | 46 | [12] |
| Indole-3-carboxaldehyde | (E)-1-(3,4,5-trimethoxyphenyl)-3-(1H-indol-3-yl)prop-2-en-1-one | Piperidine, Ethanol, reflux | 80 |
Synthesis of Dihydropyrimidinones (DHPMs) via Biginelli Reaction
Chalcones derived from this compound can be further utilized to synthesize dihydropyrimidinones (DHPMs) through a Biginelli or Biginelli-like reaction.[5][13] This multicomponent reaction typically involves the chalcone, urea (B33335) or thiourea, and a catalytic amount of acid.[13][14]
Experimental Protocol: Biginelli Reaction for DHPM Synthesis
-
Materials:
-
Chalcone derivative
-
Urea (or Thiourea)
-
Ethanol
-
Concentrated Hydrochloric Acid (catalyst)
-
-
Procedure:
-
In a round-bottom flask, dissolve the chalcone (1 equivalent) and urea (1.5 equivalents) in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the precipitated dihydropyrimidinone by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent.
-
Biological Significance of Derivatives
Derivatives of this compound, particularly chalcones and their heterocyclic counterparts, have garnered significant interest in medicinal chemistry due to their potent biological activities.
Tubulin Polymerization Inhibition
A significant number of chalcones bearing the 3,4,5-trimethoxyphenyl moiety have been identified as potent inhibitors of tubulin polymerization.[15][16] These compounds bind to the colchicine (B1669291) binding site on β-tubulin, disrupting the dynamic equilibrium of microtubule assembly and disassembly.[16] This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.[15] The natural product Combretastatin (B1194345) A-4, a potent anticancer agent, features a trimethoxyphenyl ring, and many synthetic analogues have been developed based on this scaffold.[17][18]
Caption: Mechanism of Tubulin Polymerization Inhibition by 3',4',5'-Trimethoxychalcones.
Modulation of Signaling Pathways
Recent studies have indicated that certain chalcone derivatives can modulate key signaling pathways implicated in cancer progression, such as the JAK/STAT and VEGF pathways.
-
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine-mediated cell signaling that governs cell proliferation, differentiation, and survival.[7][19] Dysregulation of this pathway is a hallmark of many cancers. Specific chalcones have been shown to inhibit the phosphorylation of JAK and STAT proteins, thereby blocking downstream signaling and inducing anticancer effects.[7][19] For instance, the synthetic chalcone α-Br-2',3,4,4'-tetramethoxychalcone has been identified as a novel JAK/STAT inhibitor.[19]
-
VEGF Signaling Pathway: Vascular endothelial growth factor (VEGF) and its receptor (VEGFR) play a central role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9] Chalcone derivatives have been designed as potential VEGFR-2 inhibitors, thereby blocking the downstream signaling cascade that promotes endothelial cell proliferation and migration.[9][20]
Caption: Inhibition of VEGF and JAK/STAT Signaling Pathways by Chalcone Derivatives.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its readily accessible nature and the straightforward methodologies for its conversion into a wide range of derivatives, most notably chalcones, make it an attractive starting material for the development of novel bioactive compounds. The recurrent presence of the 3,4,5-trimethoxyphenyl moiety in potent anticancer agents that target fundamental cellular processes like tubulin dynamics and key signaling pathways underscores the continued importance of this scaffold in drug discovery. This technical guide provides a solid foundation for researchers to explore the full potential of this compound in their synthetic and therapeutic endeavors.
References
- 1. echemi.com [echemi.com]
- 2. 3′,4′,5′-三甲氧基苯乙酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | C11H14O4 | CID 14345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 1136-86-3: 3′,4′,5′-Trimethoxyacetophenone [cymitquimica.com]
- 5. An Approach to Synthesize Phenstatin Analogues from Azidochalcones | Capstone, The UNC Asheville Journal of Undergraduate Scholarship [janeway.uncpress.org]
- 6. This compound | 1136-86-3 | Benchchem [benchchem.com]
- 7. The Synthetic α-Bromo-2′,3,4,4′-Tetramethoxychalcone (α-Br-TMC) Inhibits the JAK/STAT Signaling Pathway | PLOS One [journals.plos.org]
- 8. This compound | 1136-86-3 [chemicalbook.com]
- 9. Novel NO-TZDs and trimethoxychalcone-based DHPMs: design, synthesis, and biological evaluation as potential VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. INHIBITION OF VASCULAR ENDOTHELIAL GROWTH FACTOR RECEPTOR-2 BY CHALCONES [ebrary.net]
- 12. BJOC - Synthesis of structurally diverse 3,4-dihydropyrimidin-2(1H)-ones via sequential Biginelli and Passerini reactions [beilstein-journals.org]
- 13. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jetir.org [jetir.org]
- 15. Novel syntheses of cis and trans isomers of combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis of Combretastatin A-4 and 3′-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The synthetic α-bromo-2',3,4,4'-tetramethoxychalcone (α-Br-TMC) inhibits the JAK/STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
The Biological Frontier of 3',4',5'-Trimethoxyacetophenone Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The synthetic scaffold of 3',4',5'-trimethoxyacetophenone has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of derivatives with significant biological activities. This technical guide delves into the core biological properties of these compounds, with a primary focus on their anticancer and anti-inflammatory potential. It provides a comprehensive overview of their mechanisms of action, quantitative biological data, and detailed experimental protocols for their evaluation, aiming to equip researchers and drug development professionals with the critical information needed to advance this promising class of molecules.
Core Biological Activities
Derivatives of this compound, most notably chalcones, have demonstrated a broad spectrum of biological effects. The trimethoxyphenyl moiety is a key pharmacophore, often associated with potent bioactivities.
Anticancer Activity
The most extensively studied biological property of this compound derivatives is their anticancer activity. These compounds have shown potent antiproliferative and pro-apoptotic effects across a range of cancer cell lines.
Mechanism of Action:
The primary anticancer mechanism involves the disruption of microtubule dynamics.[1] By binding to the colchicine (B1669291) site on β-tubulin, these derivatives inhibit tubulin polymerization, leading to a cascade of downstream effects:
-
G2/M Phase Cell Cycle Arrest: Disruption of the mitotic spindle assembly prevents cells from progressing through mitosis, leading to an accumulation of cells in the G2/M phase of the cell cycle.[1]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis, characterized by the activation of caspase cascades.[2] Key apoptosis markers like cleaved Caspase-3 and cleaved PARP are upregulated.
-
Inhibition of Cancer Cell Migration: Some derivatives have also been shown to inhibit cancer cell migration, a critical step in metastasis.[3]
-
Interaction with Other Molecular Targets: Research has also explored the potential of these compounds to interact with other crucial cancer-related targets, such as topoisomerase-II.[1]
Quantitative Anticancer Data:
The antiproliferative activity of various this compound derivatives, particularly chalcones, has been quantified using IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.
| Derivative Class | Compound | Cancer Cell Line | IC50 Value | Reference |
| Chalcone (B49325) | Indolyl Chalcone 10 | PC3 (Prostate) | 17 nM (48h) | [4] |
| DU145 (Prostate) | 20 nM (48h) | [4] | ||
| HCT116 (Colorectal) | 39 nM (48h) | [4] | ||
| HT-29 (Colorectal) | 28 nM (48h) | [4] | ||
| Chalcone | Chromonyl Chalcone 13 | Various | 2.6–5.1 µM (48h) | [2][4] |
| Chalcone | 3-hydroxy-3′,4,4′,5′-tetramethoxychalcone (Chalcone 8) | Various | Potent | [2][4] |
| Chalcone | 4-Hydroxy-3,3',4',5'-tetramethoxychalcone (7) | Macrophages (NO production) | 0.3 µM | [5] |
| Chalcone | 3,4-dihydroxy-3',4',5'-trimethoxychalcone (11) | Macrophages (NO production) | 1.5 µM | [5] |
| Chalcone | 3-hydroxy-3',4,4',5'-tetramethoxychalcone (14) | Macrophages (NO production) | 1.3 µM | [5] |
| Chalcone | 3,3',4',5'-tetramethoxychalcone (15) | Hep G2 (Liver) | 1.8 µM | [5] |
| Colon 205 (Colon) | 2.2 µM | [5] |
Anti-inflammatory Activity
Several derivatives have demonstrated significant anti-inflammatory properties, primarily by modulating key inflammatory pathways.
Mechanism of Action:
The anti-inflammatory effects are mediated through the inhibition of pro-inflammatory enzymes and signaling pathways:
-
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX): Certain derivatives can inhibit the activity of COX-1 and COX-2 enzymes, which are crucial for the production of prostaglandins (B1171923), key mediators of inflammation.[6]
-
Reduction of Nitric Oxide (NO) Production: Overproduction of NO is a hallmark of inflammation. These compounds can inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophages.[5]
-
Modulation of NF-κB and MAPK Signaling Pathways: The anti-inflammatory response is often linked to the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which control the expression of numerous pro-inflammatory genes and cytokines like IL-1β, IL-6, and TNF-α.[7][8]
Quantitative Anti-inflammatory Data:
| Derivative | Assay | Effect | Reference |
| Ibuprofen derivative (21) | Carrageenan-induced rat paw edema | 67% reduction | [6] |
| Ketoprofen derivative (16) | Carrageenan-induced rat paw edema | 91% reduction | [6] |
| Ibuprofen derivative (21) | COX-2 Inhibition | 67% inhibition | [6] |
| Ketoprofen derivative (19) | COX-2 Inhibition | 94% inhibition | [6] |
Antimicrobial Activity
The antimicrobial activity of this compound derivatives has been explored, but the results have been less consistent and generally less potent compared to their anticancer and anti-inflammatory effects. Some studies have reported moderate antibacterial activity for certain chalcone derivatives, while others have found no significant antimicrobial effects.[9][10] Further structure-activity relationship studies are needed to optimize the antimicrobial potential of this class of compounds.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the biological activities of this compound derivatives.
Synthesis of Chalcone Derivatives (Claisen-Schmidt Condensation)
Principle: This reaction involves the base-catalyzed condensation of this compound with an appropriate aldehyde to form the characteristic α,β-unsaturated ketone structure of chalcones.[2][4]
Protocol:
-
Dissolve this compound (1 equivalent) in ethanol (B145695) in a round-bottom flask.
-
Add a base, such as sodium hydroxide (B78521) (NaOH) or piperidine, to the solution and stir for 30 minutes at room temperature.
-
Add the desired substituted aldehyde (1.2 equivalents) dropwise to the reaction mixture.
-
Continue stirring the reaction at room temperature or under reflux for a specified duration (typically 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).
-
The precipitated solid (chalcone) is collected by filtration, washed with water, and dried.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
MTT Assay for Antiproliferative Activity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (dissolved in a suitable solvent like DMSO, with the final concentration of DMSO kept below 0.5%) for 24, 48, or 72 hours. Include a vehicle control (DMSO only) and a positive control (a known anticancer drug).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 M HCl) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Western Blot for Apoptosis Markers
Principle: Western blotting is used to detect specific proteins in a sample. In the context of apoptosis, it can be used to measure the levels of key proteins involved in the apoptotic cascade, such as caspases and their substrates.
Protocol:
-
Treat cells with the test compound for a specified time.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the apoptosis markers of interest (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Cell Cycle Analysis by Flow Cytometry
Principle: Flow cytometry with propidium (B1200493) iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Protocol:
-
Treat cells with the test compound for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing propidium iodide (a fluorescent DNA intercalating agent) and RNase A (to prevent staining of RNA).
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
-
The data is typically displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be quantified.
In Vitro Tubulin Polymerization Assay
Principle: This assay measures the ability of a compound to inhibit or enhance the polymerization of purified tubulin into microtubules. The polymerization process is monitored by measuring the increase in absorbance (turbidity) at 340 nm.
Protocol:
-
Reconstitute purified tubulin in a polymerization buffer on ice.
-
Add GTP to the tubulin solution.
-
In a 96-well plate, add the test compound at various concentrations. Include a vehicle control and a known tubulin inhibitor (e.g., colchicine) or promoter (e.g., paclitaxel) as controls.
-
Initiate polymerization by adding the tubulin-GTP solution to the wells and immediately placing the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for 60-90 minutes.
-
Plot the absorbance versus time to generate polymerization curves. The effect of the compound on the rate and extent of tubulin polymerization can be determined from these curves.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes. The enzyme activity is determined by measuring the production of prostaglandins from arachidonic acid.
Protocol:
-
In a reaction tube, combine a buffer (e.g., Tris-HCl), a heme cofactor, and the COX enzyme (either COX-1 or COX-2).
-
Add the test compound at various concentrations and pre-incubate for a short period.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Allow the reaction to proceed for a specific time at 37°C.
-
Stop the reaction by adding a stopping reagent (e.g., a strong acid).
-
Quantify the amount of prostaglandin (B15479496) E2 (PGE2) produced using an ELISA kit or by LC-MS.
-
Calculate the percentage of COX inhibition for each concentration and determine the IC50 value.
LPS-Induced Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS). The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
Protocol:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Mix an aliquot of the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Incubate for 10-15 minutes at room temperature to allow for color development.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
-
Calculate the percentage of NO production inhibition for each concentration.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is crucial for understanding the mechanism of action of this compound derivatives. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
Conclusion and Future Directions
Derivatives of this compound represent a versatile and potent class of bioactive molecules with significant therapeutic potential, particularly in the fields of oncology and inflammation. The chalcone scaffold has proven to be especially fruitful, yielding compounds with nanomolar efficacy against cancer cells. The well-defined mechanisms of action, centered on microtubule disruption and modulation of key inflammatory signaling pathways, provide a solid foundation for further drug development efforts.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the chalcone scaffold are needed to optimize potency, selectivity, and pharmacokinetic properties.
-
Exploration of Novel Derivatives: Synthesis and evaluation of other classes of derivatives beyond chalcones could uncover new biological activities.
-
In Vivo Efficacy and Safety Studies: Promising lead compounds need to be advanced into preclinical animal models to assess their in vivo efficacy, toxicity, and pharmacokinetic profiles.
-
Combination Therapies: Investigating the synergistic effects of these derivatives with existing anticancer and anti-inflammatory drugs could lead to more effective treatment strategies.
This technical guide provides a comprehensive starting point for researchers and drug developers interested in harnessing the therapeutic potential of this compound derivatives. The detailed protocols and mechanistic insights presented herein are intended to facilitate the rational design and evaluation of new and improved therapeutic agents based on this promising chemical scaffold.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and biological evaluation of 3',4',5'-trimethoxychalcone analogues as inhibitors of nitric oxide production and tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3',4',5'-Trimethoxyacetophenone: From Discovery to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3',4',5'-Trimethoxyacetophenone, a key synthetic intermediate in medicinal chemistry. The document covers its historical background, detailed synthetic protocols, physicochemical and spectral properties, and its significant role as a precursor to a variety of biologically active molecules, particularly chalcones with potent anticancer properties. The guide also delves into the signaling pathways modulated by its derivatives and presents detailed experimental procedures for key synthetic and biological assays, aiming to serve as a valuable resource for researchers in organic synthesis and drug discovery.
Discovery and History
This compound, also known as acetosringone, is an aromatic ketone that has become a cornerstone in the synthesis of numerous biologically active compounds. While its modern applications are extensive, its historical origins trace back to the early 20th century. The first synthesis is attributed to the Austrian chemist Julius Mauthner. In his 1909 publication in the Journal für praktische Chemie, Mauthner described the synthesis of "Gallacetophenon-trimethyläther" (gallacetophenone trimethyl ether) through the methylation of gallacetophenone. This compound is chemically identical to this compound. Mauthner's work laid the foundation for the future exploration of this versatile molecule.
Initially, its significance was primarily as a chemical curiosity. However, with the advent of modern medicinal chemistry, the unique electronic and steric properties conferred by the three methoxy (B1213986) groups on the phenyl ring have made this compound a highly valuable building block. Its structural motif is found in a variety of natural products and has been extensively utilized in the development of novel therapeutic agents.
Physicochemical and Spectral Data
This compound is a white to light yellow crystalline powder. It is slightly soluble in water but soluble in organic solvents like chloroform.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₄O₄ | |
| Molecular Weight | 210.23 g/mol | |
| CAS Number | 1136-86-3 | |
| Melting Point | 78-80 °C | |
| Boiling Point | 173-174 °C at 10 mmHg | |
| Appearance | White to light yellow crystalline powder |
Table 2: Spectral Data of this compound
| Spectrum Type | Key Peaks/Shifts |
| ¹H NMR (CDCl₃) | δ (ppm): 7.20 (s, 2H, Ar-H), 3.92 (s, 6H, 2 x OCH₃), 3.90 (s, 3H, OCH₃), 2.55 (s, 3H, COCH₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): 197.1 (C=O), 153.2 (C3', C5'), 142.9 (C4'), 131.6 (C1'), 105.4 (C2', C6'), 60.9 (p-OCH₃), 56.4 (m-OCH₃), 26.4 (COCH₃) |
| Infrared (IR) (KBr) | ν (cm⁻¹): 2940 (C-H), 1675 (C=O), 1580, 1500 (C=C aromatic), 1125 (C-O) |
| Mass Spectrometry (MS) | m/z: 210 (M+), 195, 167, 139 |
Synthesis of this compound
The primary and most established method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2,3-trimethoxybenzene (B147658).
Experimental Protocol: Friedel-Crafts Acylation
This protocol describes the synthesis of this compound from 1,2,3-trimethoxybenzene and acetyl chloride using aluminum chloride as a catalyst.
Materials:
-
1,2,3-Trimethoxybenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, place a solution of acetyl chloride (1.0 equivalent) in anhydrous dichloromethane.
-
Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, add a solution of 1,2,3-trimethoxybenzene (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture over 30-40 minutes, keeping the temperature at 0 °C.
-
Once the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by recrystallization from ethanol (B145695) or by column chromatography on silica (B1680970) gel.
Role in the Synthesis of Biologically Active Molecules
This compound serves as a crucial starting material for the synthesis of a wide range of biologically active compounds, most notably chalcones.
Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones are synthesized through a base-catalyzed Claisen-Schmidt condensation between this compound and various substituted benzaldehydes.
Experimental Protocol: Claisen-Schmidt Condensation
This protocol provides a general procedure for the synthesis of a chalcone (B49325) derivative from this compound.
Materials:
-
This compound
-
Substituted benzaldehyde (B42025) (e.g., 4-chlorobenzaldehyde)
-
Ethanol
-
Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), dilute solution
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol.
-
Add the substituted benzaldehyde (1.0-1.2 equivalents) to the solution and stir until all solids are dissolved.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of NaOH or KOH (e.g., 10-20%) dropwise with vigorous stirring.
-
After the addition, allow the reaction mixture to stir at room temperature for 12-24 hours. The formation of a precipitate often indicates product formation.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl until the solution is neutral (pH ~7).
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry.
-
The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol.
Caption: Workflow for the synthesis of chalcone derivatives.
Biological Activities of this compound Derivatives
Derivatives of this compound, particularly chalcones, have demonstrated a broad spectrum of biological activities, with anticancer properties being the most extensively studied.
Anticancer Activity
The anticancer effects of these derivatives are often attributed to their ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. The 3,4,5-trimethoxyphenyl moiety is a key pharmacophore that mimics the A-ring of combretastatin (B1194345) A-4, a potent natural tubulin inhibitor.
Table 3: Anticancer Activity (IC₅₀ values in µM) of Selected Chalcone Derivatives of this compound
| Chalcone Derivative | HCT116 (Colon) | HT-29 (Colon) | DU145 (Prostate) | PC3 (Prostate) | Reference(s) |
| Chalcone 2 | ~3.0 | 7.3 | ~3.0 | ~3.0 | |
| Chalcone 8 | - | 8.1 | - | - | |
| Chalcone 10 | 0.039 | 0.028 | 0.020 | 0.017 | |
| Chalcone 13 | 5.1 | - | 2.6 | 3.5 |
Signaling Pathways
Derivatives of this compound have been shown to modulate key signaling pathways involved in cancer progression, including the Vascular Endothelial Growth Factor (VEGF) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.
The VEGF signaling pathway is crucial for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Some derivatives of this compound can interfere with this pathway, thereby inhibiting tumor angiogenesis.
Caption: Simplified VEGF signaling pathway and potential inhibition.
The JAK/STAT pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, playing a key role in cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various cancers.
Caption: Simplified JAK/STAT signaling pathway and potential inhibition.
Conclusion
This compound has evolved from a historically significant chemical entity to a pivotal molecule in the landscape of modern drug discovery. Its straightforward synthesis and the versatile reactivity of its ketone group make it an ideal scaffold for the generation of diverse chemical libraries. The remarkable anticancer activity of its chalcone derivatives, primarily through the inhibition of tubulin polymerization, underscores its therapeutic potential. Future research will likely focus on the further optimization of its derivatives to enhance potency and selectivity, as well as exploring their efficacy in other therapeutic areas. This guide provides a solid foundation for researchers aiming to harness the potential of this compound in their scientific endeavors.
The Natural Occurrence of 3',4',5'-Trimethoxyacetophenone Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetophenones are a class of phenolic compounds found throughout the plant kingdom, with reports of their presence in over 24 plant families.[1] These molecules play a significant role in plant defense mechanisms, often acting as repellents against insects.[1] Beyond their ecological functions, acetophenone (B1666503) derivatives serve as valuable precursors in the synthesis of pharmaceuticals. While 3',4',5'-trimethoxyacetophenone itself is a well-known synthetic building block for various bioactive compounds, including anticancer agents, its natural occurrence is not widely documented. However, a diverse array of its structural analogs, particularly hydroxylated and prenylated acetophenones, are naturally present in various plant species. This guide provides an in-depth overview of the natural occurrence of these analogs, their biosynthesis, methods for their isolation and quantification, and the biological activities of compounds derived from the 3',4',5'-trimethoxyphenyl scaffold.
Biosynthesis of Acetophenone Derivatives in Plants
The biosynthesis of acetophenone derivatives in plants originates from the shikimate pathway, a central metabolic route for the production of aromatic amino acids. The process can be summarized as follows:
-
Shikimate Pathway : This pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), leading to the formation of chorismate, the precursor to the aromatic amino acids phenylalanine, tyrosine, and tryptophan.
-
Formation of Cinnamic Acid : The enzyme phenylalanine ammonia-lyase (PAL) converts L-phenylalanine to trans-cinnamic acid, channeling it from primary to secondary metabolism.
-
β-Oxidative Pathway : The three-carbon side chain of cinnamic acid is shortened by two carbons through a β-oxidative pathway, analogous to fatty acid degradation, to yield the acetophenone skeleton.[2]
In many plants, these acetophenone derivatives are stored as inactive glycosides. This glycosylation is catalyzed by UDP-sugar dependent glycosyltransferases (UGTs), which transfer a sugar moiety (commonly glucose) to the acetophenone. When the plant is subjected to stress, such as insect attack, these glycosides are cleaved to release the defensive acetophenone aglycone.[3]
Natural Occurrence and Quantitative Data
The genera Melicope and Acronychia are particularly rich sources of acetophenone analogs.[1] While quantitative data for a wide range of these compounds are scarce, some studies have quantified specific analogs. The following tables summarize the available quantitative data and list various acetophenone analogs isolated from natural sources.
Table 1: Quantitative Analysis of Acetophenone Analogs in Melicope ptelefolia
| Compound Name | Plant Part | Location (Malaysia) | Concentration (mg/g of dry extract) | Reference |
| 2,4,6-trihydroxy-3-prenyl acetophenone (tHPA) | Leaves | Location A | 1.23 ± 0.04 | [4][5] |
| Location B | 1.15 ± 0.03 | [4][5] | ||
| 2,4,6-trihydroxy-3-geranyl acetophenone (tHGA) | Leaves | Location A | 2.54 ± 0.06 | [4][5] |
| Location B | 2.39 ± 0.05 | [4][5] |
Table 2: Naturally Occurring Acetophenone Analogs
| Compound Name | Natural Source | Reference |
| 2',4',6'-Trimethoxyacetophenone | Chloranthus elatior, Citrus medica | [6] |
| 2,4,6-trihydroxy-3-prenyl acetophenone | Melicope ptelefolia | [4][5] |
| 2,4,6-trihydroxy-3-geranyl acetophenone | Melicope ptelefolia | [4][5][7] |
| Acronyculatin P, Q, and R | Acronychia oligophlebia | [8] |
| Acroliones A-G | Acronychia oligophlebia | [9] |
| Acronyculatins A-E | Acronychia pedunculata | [10] |
| Melicoptelins A-E | Melicope ptelefolia | [11] |
| Melibarbichromen A and B | Melicope barbigera | [8] |
| Melibarbinon A and B | Melicope barbigera | [8] |
Experimental Protocols
Protocol 1: Extraction and Isolation of Acetophenone Analogs from Plant Material
This protocol provides a general method for the extraction and isolation of acetophenone derivatives from plant sources, adapted from methodologies used for Melicope and Acronychia species.[2][8][9]
1. Sample Preparation:
- Air-dry or freeze-dry the plant material (e.g., leaves, roots) to remove moisture.
- Grind the dried material into a fine powder to increase the surface area for extraction.
2. Extraction:
- Weigh a known amount of the powdered plant material (e.g., 100 g).
- Perform successive extractions with solvents of increasing polarity. Start with a nonpolar solvent like hexane (B92381) to remove lipids and chlorophyll, followed by a medium-polarity solvent like dichloromethane (B109758) or ethyl acetate (B1210297), and finally a polar solvent like methanol (B129727).
- For each solvent, macerate the plant powder at a 1:10 (w/v) ratio for 24-48 hours at room temperature with constant agitation.
- Filter the mixture after each extraction step and collect the filtrate.
- Concentrate the filtrates under reduced pressure using a rotary evaporator to obtain the crude extracts.
3. Chromatographic Separation and Purification:
- Subject the crude extract (typically the dichloromethane or ethyl acetate extract which are rich in acetophenones) to column chromatography on silica (B1680970) gel.
- Elute the column with a gradient of solvents, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity by adding ethyl acetate.
- Collect fractions and monitor them by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualizing under UV light.
- Combine fractions with similar TLC profiles.
- Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water) to isolate the pure acetophenone analogs.
4. Structure Elucidation:
- Identify the structures of the isolated compounds using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Quantitative Analysis of Acetophenone Analogs by HPLC
This protocol is based on the quantitative analysis of acetophenone derivatives in Melicope ptelefolia.[4][5]
1. Standard and Sample Preparation:
- Standard Solutions: Accurately weigh pure isolated acetophenone analogs and dissolve them in methanol to prepare stock solutions. Create a series of dilutions from the stock solutions to generate a calibration curve (e.g., 0.0025 to 0.1 mg/mL).
- Sample Solution: Accurately weigh a known amount of the dried plant extract and dissolve it in methanol. Filter the solution through a 0.45 µm membrane filter before injection.
2. HPLC Conditions:
- HPLC System: A system equipped with a photodiode array (PDA) detector.
- Column: Xterra ODS (3.0 × 150 mm, 3.5 μm) or equivalent C18 column.
- Mobile Phase: A gradient of acetonitrile (Solvent A) and water containing 0.1% formic acid (Solvent B).
- Flow Rate: 1 mL/min.
- Column Temperature: 32°C.
- Detection Wavelength: 280 nm.
- Injection Volume: 10 µL.
3. Data Analysis:
- Identify the peaks of the acetophenone analogs in the sample chromatogram by comparing their retention times with those of the standards.
- Construct a calibration curve by plotting the peak area of the standards against their concentrations.
- Quantify the amount of each analog in the sample by interpolating its peak area on the calibration curve.
Biological Activity and Signaling Pathways of this compound Derivatives
While this compound itself is primarily a synthetic precursor, its derivatives, particularly combretastatin (B1194345) A-4 (CA-4) analogs, exhibit potent biological activities, most notably as anticancer agents.[12] These compounds function as tubulin polymerization inhibitors, binding to the colchicine-binding site on β-tubulin.[3] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[3] The trimethoxyphenyl ring is a crucial structural feature for this activity.[12]
The disruption of the microtubule network can trigger a cascade of downstream signaling events. One of the key pathways affected is the PI3K/Akt pathway, which is critical for cell survival, proliferation, and growth. Inhibition of microtubule polymerization can lead to the suppression of the PI3K/Akt signaling pathway, contributing to the pro-apoptotic effects of these compounds.
Conclusion
While the direct natural occurrence of this compound is not extensively reported, a rich diversity of its structural analogs exists in the plant kingdom, particularly within the Melicope and Acronychia genera. These naturally occurring acetophenones and their synthetic derivatives, which often retain the key trimethoxyphenyl moiety, exhibit significant biological activities, making them valuable lead compounds in drug discovery. The methodologies outlined in this guide for the extraction, isolation, and quantification of these compounds, along with an understanding of their biosynthetic origins and mechanisms of action, provide a solid foundation for further research and development in this promising area of natural product chemistry.
References
- 1. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Acetophenones and Chromenes from the Leaves of Melicope barbigera A. Gray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Acetophenone Derivatives from Acronychia oligophlebia and Their Anti-inflammatory and Antioxidant Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acetophenone derivatives from Acronychia pedunculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acetophenone derivatives from the roots of Melicope ptelefolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Advances in antitumor research of CA-4 analogs carrying quinoline scaffold [frontiersin.org]
Methodological & Application
Application Notes and Protocols: Synthesis of 3',4',5'-Trimethoxyacetophenone via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3',4',5'-trimethoxyacetophenone, a key intermediate in the preparation of various biologically active compounds. The synthesis is achieved through the Friedel-Crafts acylation of 1,2,3-trimethoxybenzene (B147658) (pyrogallol trimethyl ether) with acetyl chloride, utilizing aluminum chloride as a Lewis acid catalyst. This method offers a reliable and efficient route to the target molecule. These application notes include a comprehensive experimental protocol, characterization data, and a visual representation of the workflow.
Introduction
This compound is a crucial building block in medicinal chemistry and organic synthesis.[1] The trimethoxyphenyl moiety is a common feature in a variety of pharmacologically active molecules. The Friedel-Crafts acylation is a classic and effective method for the formation of carbon-carbon bonds to an aromatic ring, allowing for the introduction of an acyl group.[2] In this application, the highly activated 1,2,3-trimethoxybenzene ring undergoes electrophilic aromatic substitution with the acylium ion generated from acetyl chloride and aluminum chloride. Careful control of reaction conditions is necessary to prevent potential side reactions, such as demethylation of the methoxy (B1213986) groups.[3]
Chemical Reaction
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄O₄ | [4] |
| Molecular Weight | 210.23 g/mol | [4] |
| Appearance | White to light yellow crystalline powder | [5] |
| Melting Point | 78-80 °C (lit.) | [5] |
| Boiling Point | 173-174 °C at 10 mmHg (lit.) | [5] |
| Solubility | Slightly soluble in water | [5] |
| CAS Number | 1136-86-3 | [4] |
Table 2: Reagents for Synthesis
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents |
| 1,2,3-Trimethoxybenzene | C₉H₁₂O₃ | 168.19 | 1.0 |
| Acetyl Chloride | C₂H₃ClO | 78.50 | 1.1 |
| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 1.2 |
| Dichloromethane (B109758) (anhydrous) | CH₂Cl₂ | 84.93 | Solvent |
| Hydrochloric Acid (concentrated) | HCl | 36.46 | For Quenching |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | For Washing |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying Agent |
Experimental Protocol
This protocol is a representative method based on established Friedel-Crafts acylation procedures.
1. Reaction Setup:
-
All glassware should be thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen to ensure anhydrous conditions.
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq).
-
Add anhydrous dichloromethane via a syringe to the flask to suspend the aluminum chloride.
-
Cool the flask to 0 °C in an ice-water bath.
2. Acylium Ion Formation:
-
In the dropping funnel, prepare a solution of acetyl chloride (1.1 eq) in anhydrous dichloromethane.
-
Add the acetyl chloride solution dropwise to the stirred suspension of aluminum chloride over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the mixture to stir for an additional 20 minutes at 0 °C.
3. Acylation Reaction:
-
Prepare a solution of 1,2,3-trimethoxybenzene (1.0 eq) in anhydrous dichloromethane.
-
Add the 1,2,3-trimethoxybenzene solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature is maintained at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
4. Work-up and Purification:
-
Upon completion, cool the reaction mixture again to 0 °C in an ice-water bath.
-
Slowly and carefully quench the reaction by pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a crystalline solid.
Visualizations
Experimental Workflow
References
Application Notes and Protocols: Claisen-Schmidt Condensation for the Synthesis of Biologically Active Chalcones from 3',4',5'-Trimethoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, characterized by a 1,3-diaryl-2-propen-1-one core structure, are a prominent class of compounds in medicinal chemistry, serving as precursors for flavonoids and exhibiting a wide array of pharmacological activities.[1][2] The Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted acetophenone (B1666503) and an aromatic aldehyde, is the most prevalent and efficient method for their synthesis.[1][3] This document provides detailed protocols for the synthesis of chalcone (B49325) derivatives using 3',4',5'-trimethoxyacetophenone as a key starting material. The resulting trimethoxy-substituted chalcones are of particular interest due to their demonstrated biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[4][5] Several studies have highlighted that the 3,4,5-trimethoxyphenyl moiety can be a crucial pharmacophore, for instance, in the inhibition of oncogenic K-Ras signaling and the depolymerization of microtubules in cancer cells.[2][6]
Principle of the Reaction
The Claisen-Schmidt condensation is a type of crossed aldol (B89426) condensation. The reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).[2] The mechanism involves the deprotonation of the α-carbon of this compound by the base to form a resonance-stabilized enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting aldol adduct readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone.[1]
Experimental Protocols
This section details two common protocols for the Claisen-Schmidt condensation: a classic method using a solvent and a solvent-free "green" alternative.
Protocol 1: Classic Base-Catalyzed Synthesis in Ethanol (B145695)
This is a standard and widely used method for chalcone synthesis.[2][7]
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, etc.)
-
Ethanol (or Methanol)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (10-40% aqueous solution)
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aromatic aldehyde (1.0-1.2 eq) in an appropriate amount of ethanol with stirring at room temperature until all solids are dissolved.[2][6]
-
Catalyst Addition: Cool the mixture in an ice bath. Slowly add the aqueous NaOH or KOH solution dropwise to the stirred mixture. A change in color is often observed.[8]
-
Reaction: Continue stirring the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates.[2] Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). The formation of a precipitate often indicates product formation.
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.[8]
-
Acidification: While stirring, slowly acidify the mixture with dilute HCl until the pH is acidic (pH ~2-3). This will neutralize the base and cause the crude chalcone to precipitate.[1][9]
-
Filtration: Collect the precipitated product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid thoroughly with cold deionized water to remove any inorganic salts and unreacted starting materials.[5]
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.
-
Purification: Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the pure crystalline product.[5]
Protocol 2: Solvent-Free Synthesis via Grinding
This environmentally friendly protocol offers a faster reaction time and often results in high yields.[5]
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Sodium Hydroxide (NaOH) pellet
-
Porcelain mortar and pestle
-
Spatula
-
Büchner funnel and filter paper
-
Deionized water
Procedure:
-
Grinding: Place this compound (1.0 eq), the aromatic aldehyde (1.0 eq), and a pellet of solid NaOH (approx. 1.0 eq) into a porcelain mortar.[5]
-
Reaction: Grind the mixture firmly with the pestle. The solid reactants will typically form a paste within a few seconds. Continue grinding for approximately 10-15 minutes to ensure the reaction goes to completion.[5]
-
Work-up: Add cold water to the mortar and stir the paste to break up the solid product.
-
Filtration: Isolate the crude chalcone by suction filtration.[5]
-
Washing: Wash the solid product thoroughly with water to remove the NaOH catalyst.[5]
-
Purification: The crude chalcone is often of sufficient purity. For higher purity, it can be recrystallized from 95% ethanol.[5]
-
Drying: Dry the purified product and calculate the final yield.
Data Presentation
The following table summarizes the yields and physical data for a selection of chalcones synthesized from this compound and various substituted benzaldehydes.
| Aldehyde Substituent | Catalyst/Solvent | Reaction Time | Yield (%) | Melting Point (°C) | Reference |
| 4-Hydroxy | NaOH/Ethanol | 24h | 75 | 178-180 | [6] |
| 3-Hydroxy | NaOH/Ethanol | 24h | 80 | 155-157 | [6] |
| 2-Hydroxy | Piperidine/Ethanol | 48h (reflux) | 65 | 148-150 | [6] |
| 4-Methoxy | NaOH/Ethanol | 24h | 85 | 110-112 | [6] |
| 3,4-Dimethoxy | NaOH/Ethanol | 24h | 82 | 128-130 | [6] |
| 3-Hydroxy-4-methoxy | NaOH/Ethanol | 24h | 78 | 162-164 | [6] |
| Indole-3-carboxaldehyde | Piperidine/Ethanol | 72h (reflux) | 55 | 210-212 | [6] |
Visualizations
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the mechanism of the Claisen-Schmidt condensation and the general experimental workflow.
References
- 1. rsc.org [rsc.org]
- 2. Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nijophasr.net [nijophasr.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols for the Synthesis of Chalcones from 3',4',5'-Trimethoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones are a class of organic compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This structural feature imparts a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties. The 3',4',5'-trimethoxy substitution pattern on one of the aromatic rings is of particular interest as it is a recurring motif in numerous biologically active natural products. This document provides detailed protocols for the synthesis of chalcones derived from 3',4',5'-Trimethoxyacetophenone, summarizes key quantitative data, and illustrates a relevant biological signaling pathway.
The primary synthetic route employed is the Claisen-Schmidt condensation, a reliable and versatile base-catalyzed reaction between an acetophenone (B1666503) and an aromatic aldehyde. By varying the substituted aromatic aldehyde, a diverse library of chalcones can be generated for structure-activity relationship (SAR) studies and subsequent drug development.
Data Presentation
The following table summarizes the synthesis of various chalcone (B49325) derivatives from this compound, detailing the substituent on the benzaldehyde, the reaction yield, and the in vitro biological activity (IC50) against specific cancer cell lines.
| Entry | Benzaldehyde Substituent | Yield (%) | Cell Line | IC50 (µM) | Reference |
| 1 | 4-Hydroxy-3-methoxy | - | Colon 205 | - | [1] |
| 2 | 3-Hydroxy-4-methoxy | - | Hep G2 | - | [1] |
| 3 | 3,4-Dihydroxy | - | Hep G2 | 10-20 | [1] |
| 4 | 4-Fluoro | - | - | - | [2] |
| 5 | 4-Nitro | - | - | - | [3] |
| 6 | 3,4,5-Trimethoxy | - | Hep G2 | 10-20 | [1] |
| 7 | 2-Hydroxy | - | Hep G2 | 10-20 | [1] |
| 8 | Indole-3-carbaldehyde | - | PC3 | <0.05 | [4] |
| 9 | 4-Hydroxy | 68 | - | - | [4] |
| 10 | 2-Hydroxy-3-methoxy | - | - | - | [4] |
| 11 | 3-Hydroxy | - | - | - | [4] |
| 12 | 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde | - | HCT116 | 2.6-5.1 | [4] |
Note: "-" indicates data not specified in the cited sources.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis, purification, and characterization of chalcones from this compound.
General Protocol for Base-Catalyzed Claisen-Schmidt Condensation
This protocol describes a general method for the synthesis of chalcones.[4][5]
Materials:
-
This compound (1 equivalent)
-
Substituted aromatic aldehyde (1.2 equivalents)
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
1 M Hydrochloric acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Ice bath
Procedure:
-
Dissolve this compound (1 equivalent) and the desired substituted aromatic aldehyde (1.2 equivalents) in ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask in an ice bath with continuous stirring.
-
Slowly add a solution of NaOH or KOH (as a 10-50% aqueous or ethanolic solution) dropwise to the reaction mixture. The amount of base can vary, typically ranging from catalytic amounts to several equivalents.[4][5]
-
After the addition of the base, the reaction mixture is typically stirred at room temperature or refluxed for a duration ranging from a few hours to overnight.[4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured into crushed ice and neutralized with 1 M HCl until the pH is acidic.
-
The precipitated solid (the chalcone product) is collected by vacuum filtration.
-
The crude product is washed with cold water until the washings are neutral.
-
The product is then dried and can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Detailed Protocol for the Synthesis of (E)-1-(3,4,5-trimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one
This protocol provides a specific example for the synthesis of a fluorinated chalcone derivative.
Materials:
-
This compound
-
Ethanol
-
Potassium hydroxide (KOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
-
Recrystallization apparatus
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (e.g., 2.10 g, 10 mmol) and 4-fluorobenzaldehyde (e.g., 1.49 g, 12 mmol) in 20 mL of ethanol.
-
Stir the mixture at room temperature until all solids are dissolved.
-
Prepare a 50% (w/v) solution of KOH in water.
-
Cool the reaction flask in an ice bath and slowly add the KOH solution (e.g., 5 mL) dropwise with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24 hours.
-
Monitor the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate (B1210297) mobile phase).
-
Once the reaction is complete, pour the mixture into a beaker containing 100 g of crushed ice.
-
Acidify the mixture to pH ~5 by the slow addition of 1 M HCl with stirring.
-
Collect the resulting yellow precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with several portions of cold deionized water.
-
Recrystallize the crude product from hot ethanol to obtain pure yellow crystals of (E)-1-(3,4,5-trimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one.
-
Dry the crystals in a desiccator under vacuum.
Characterization Data for a Representative Chalcone ((E)-1-(3,4,5-trimethoxyphenyl)-3-(phenyl)prop-2-en-1-one):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.81 (d, J = 15.7 Hz, 1H, H-β), 7.64-7.62 (m, 2H, Ar-H), 7.43-7.40 (m, 3H, Ar-H), 7.30 (s, 2H, H-2', H-6'), 7.27 (d, J = 15.7 Hz, 1H, H-α), 3.95 (s, 6H, 3',5'-OCH₃), 3.93 (s, 3H, 4'-OCH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 189.5 (C=O), 153.4 (C-3', C-5'), 144.9 (C-β), 142.7 (C-4'), 135.0 (C-1''), 133.5 (C-1'), 130.5 (C-4''), 129.1 (C-2'', C-6''), 128.6 (C-3'', C-5''), 122.2 (C-α), 106.1 (C-2', C-6'), 61.0 (4'-OCH₃), 56.5 (3',5'-OCH₃).[4]
Mandatory Visualization
Chalcone Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of chalcones from this compound via the Claisen-Schmidt condensation.
Inhibition of K-Ras Signaling Pathway by Chalcones
Certain chalcones derived from this compound have been shown to inhibit the oncogenic K-Ras signaling pathway.[3] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers. The diagram below illustrates a simplified representation of the K-Ras signaling cascade and the point of intervention by these chalcones.
References
- 1. Synthesis and biological evaluation of 3',4',5'-trimethoxychalcone analogues as inhibitors of nitric oxide production and tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Assessment of 3',4',5'-Trimethoxychalcone Derivatives against A549 and Molecular Insight Through Molecular Docking and Dynamics Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Flavonoids Using 3',4',5'-Trimethoxyacetophenone
Introduction
Flavonoids are a diverse class of polyphenolic compounds widely found in nature that exhibit a broad range of biological activities, including antioxidant, anti-inflammatory, and anti-tumor properties.[1][2][3][4] The strategic introduction of methoxy (B1213986) groups into the flavonoid scaffold can enhance metabolic stability and bioavailability, making these derivatives attractive candidates for drug discovery.[5] 3',4',5'-Trimethoxyacetophenone is a key and commercially available starting material for the synthesis of flavonoids characterized by a 3,4,5-trimethoxylated B-ring.[6][7] This substitution pattern is found in several biologically active molecules and serves as a crucial building block for developing novel therapeutic agents.[2][7]
This document provides detailed protocols and application notes for two primary and effective synthetic pathways commencing from this compound or its corresponding benzoyl derivative to produce trimethoxylated flavonoids.
Synthetic Pathway 1: Claisen-Schmidt Condensation and Oxidative Cyclization
The most direct route involves a two-step process: the Claisen-Schmidt condensation of this compound with various aromatic aldehydes to form chalcones, followed by an oxidative cyclization to yield the desired flavones.[7] This method is valued for its versatility and the ability to generate a diverse library of flavonoids by varying the aldehyde component.
General Experimental Workflow
The overall process for synthesizing flavonoids via the Claisen-Schmidt condensation pathway is outlined below.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and biological evaluation of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Biological Activity , Metabolism and Separation of Polymethoxyflavonoids from Citrus Peels | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells [mdpi.com]
- 7. This compound | 1136-86-3 | Benchchem [benchchem.com]
Application Notes and Protocols: 3',4',5'-Trimethoxyacetophenone as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3',4',5'-Trimethoxyacetophenone is a key building block in medicinal chemistry and organic synthesis, primarily due to the presence of the 3,4,5-trimethoxyphenyl group.[1] This moiety is a characteristic feature of several natural and synthetic compounds with potent biological activities, including anticancer properties linked to tubulin polymerization inhibition.[2][3] This document provides detailed application notes and experimental protocols for the synthesis of various biologically active heterocyclic compounds, such as chalcones, pyrimidines, pyrazoles, and flavones, using this compound as the primary precursor.
Synthesis of Chalcones via Claisen-Schmidt Condensation
Application Note: Chalcones are α,β-unsaturated ketones that serve as crucial intermediates for the synthesis of a wide range of heterocyclic compounds, including flavonoids, pyrimidines, and pyrazoles.[1][4] The synthesis of chalcones from this compound is typically achieved through a base-catalyzed Claisen-Schmidt condensation with various aromatic aldehydes.[1][2][5] The resulting chalcones, bearing the 3,4,5-trimethoxylated ring, have demonstrated significant antiproliferative activity against various cancer cell lines.[2][5]
Experimental Protocol: General Procedure for Base-Catalyzed Synthesis of Chalcones [2][5]
-
Dissolution: Dissolve this compound (1.0 equivalent) in ethanol (B145695) in a round-bottom flask.
-
Base Addition: Add a suitable base, such as sodium hydroxide (B78521) (NaOH) or piperidine, to the solution.
-
Stirring: Stir the mixture at room temperature for approximately 30 minutes.
-
Aldehyde Addition: Add the desired substituted aromatic aldehyde (1.2 equivalents) dropwise to the reaction mixture.
-
Reaction: Continue stirring the mixture at room temperature or under reflux for a duration of 2 to 5 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Neutralization: After completion, cool the reaction mixture and neutralize it with dilute hydrochloric acid (1 M HCl).
-
Precipitation & Filtration: The resulting precipitate (crude chalcone) is collected by vacuum filtration.
-
Washing & Drying: Wash the solid with cold water until the washings are neutral to litmus (B1172312) paper and then dry.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone (B49325).
Data Presentation: Synthesis of Representative Chalcones
| Entry | Substituted Aldehyde | Base | Conditions | Yield (%) | Reference |
| 1 | 4-Hydroxy-3-methoxybenzaldehyde | NaOH | Reflux, 5 h | 37% (with protection step: 68%) | [2][5] |
| 2 | 3-Hydroxy-4-methoxybenzaldehyde | NaOH | Reflux, 2 h | Not specified | [5] |
| 3 | Indole-3-carboxaldehyde | Piperidine | Not specified | Not specified | [2][5] |
| 4 | 4-Hydroxybenzaldehyde | NaOH | Not specified | 32% (without protection) | [5] |
Note: For aldehydes with reactive groups like phenols, a protection step (e.g., using 3,4-dihydro-2H-pyran) prior to condensation can significantly improve yields.[2][5]
Visualization: General Workflow for Chalcone Synthesis
Caption: Workflow for Claisen-Schmidt synthesis of chalcones.
Synthesis of Pyrazole (B372694) Derivatives from Chalcones
Application Note: Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are known for a wide range of pharmacological activities. Chalcones synthesized from this compound can be readily converted to pyrazole derivatives by condensation with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like acetic acid.[1][6] This cyclization reaction provides a straightforward route to novel pyrazole compounds with potential therapeutic applications.[3][7]
Experimental Protocol: Synthesis of Pyrazoles [1][6]
-
Dissolution: Dissolve the synthesized chalcone (1.0 equivalent) in glacial acetic acid.
-
Reagent Addition: Add hydrazine hydrate to the solution.
-
Reaction: Reflux the reaction mixture for a specified time, monitoring the reaction by TLC.
-
Work-up: After completion, pour the reaction mixture into ice-cold water.
-
Filtration: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the product with water and recrystallize from a suitable solvent to yield the pure pyrazole derivative.
Data Presentation: Synthesis of Pyrazole Derivatives
| Precursor Chalcone | Reagents | Resulting Heterocycle | Synthesis Method | Reference |
| Chalcone Derivative | Hydrazine Hydrate, Acetic Acid | N-1-acetyl pyrazoline / Pyrazole | Cyclization | [1] |
| Chalcone Derivative | Phenylhydrazine | 1-Phenyl Pyrazole | Cyclization | [7] |
Visualization: Reaction Pathway from Chalcone to Pyrazole
Caption: Synthesis of pyrazoles from chalcone precursors.
Synthesis of Flavones
Application Note: Flavones are a class of flavonoids characterized by a 2-phenylchromen-4-one backbone.[8] 3',4',5'-Trimethoxyflavone and its derivatives are of significant interest due to their potential neuroprotective and anticancer activities.[9][10] A common route to these compounds is the Baker-Venkataraman rearrangement, followed by an acid-catalyzed cyclization.[9][11] The synthesis starts with the coupling of a 2-hydroxyacetophenone (B1195853) with 3,4,5-trimethoxybenzoyl chloride, which is a derivative of the trimethoxybenzene scaffold.
Experimental Protocol: Synthesis of 3',4',5'-Trimethoxyflavone [9]
Step 1: Esterification
-
Couple 2-hydroxyacetophenone (1.0 equivalent) with 3,4,5-trimethoxybenzoyl chloride (1.1 equivalents) in pyridine (B92270).
-
Stir the reaction at room temperature.
-
Work-up the reaction to isolate the resulting ester intermediate.
Step 2: Baker-Venkataraman Rearrangement
-
Treat the ester intermediate with potassium hydroxide (KOH) in pyridine at 65 °C.
-
This rearrangement yields a 1,3-diketone intermediate.
Step 3: Cyclization to Flavone
-
Dissolve the 1,3-diketone in a suitable solvent like dichloromethane (B109758) (CH2Cl2).
-
Add iron(III) chloride (FeCl3) as a catalyst.
-
Stir the mixture at room temperature for 24 hours.
-
Extract the product, dry the organic layer, and concentrate under reduced pressure to afford the 3',4',5'-trimethoxyflavone.
Data Presentation: Yields for the Synthesis of 3',4',5'-Trimethoxyflavone [9]
| Step | Reaction | Catalyst/Reagent | Yield (%) |
| 1 | Esterification | Pyridine | 73% |
| 2 | Rearrangement | KOH / Pyridine | Not specified |
| 3 | Cyclization | FeCl₃ / CH₂Cl₂ | 89% |
| 3 (alternative) | Cyclization | H₂SO₄ / Acetic Acid | 71% |
Visualization: Pathway for Flavone Synthesis
Caption: Synthesis of 3',4',5'-trimethoxyflavone.
Biological Activities of Derived Heterocycles
Application Note: The heterocyclic compounds synthesized from this compound exhibit a broad spectrum of biological activities. The trimethoxyphenyl ring is a key pharmacophore that contributes significantly to these properties. Chalcones and pyrazoles derived from this precursor have shown potent antiproliferative effects against various cancer cell lines, with some compounds inducing apoptosis and depolymerization of microtubules.[2][3][5] Additionally, various heterocyclic derivatives are being investigated for their antimicrobial and antifungal properties.[12][13][14]
Data Presentation: Antiproliferative Activity of a Representative Heterocyclic Chalcone
| Compound | Cell Line | IC₅₀ (µM) at 48h | Mechanism of Action | Reference |
| Chalcone 13 (Chromonyl Chalcone) | HCT116 (Colorectal) | 5.1 ± 0.6 | Apoptosis Induction | [2][5] |
| HT-29 (Colorectal) | 4.8 ± 0.3 | Apoptosis Induction | [2][5] | |
| DU145 (Prostate) | 2.6 ± 0.2 | Apoptosis Induction | [2][5] | |
| PC3 (Prostate) | 3.9 ± 0.2 | Apoptosis Induction | [2][5] | |
| Indolyl Chalcone 10 | Various | < 0.05 (50 nM) | Potent Anticancer Agent | [2][5] |
Data Presentation: Antifungal Activity of a Representative Heterocyclic Compound
| Compound | Fungi | EC₅₀ (µg/mL) | Reference |
| Thiadiazole 10i | Various (10 kinds) | 2.9 - 93.3 | Mycelia Growth Inhibition |
| Thiadiazole 10j | Various (10 kinds) | 2.9 - 93.3 | Mycelia Growth Inhibition |
References
- 1. This compound | 1136-86-3 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone derivatives as tubulin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. biomedres.us [biomedres.us]
- 9. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3’,4’,5’-trihydroxyflavone and 3’,4’,5’-trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Recent research frontiers of heterocycles as antifungal Agents: Insights from the past five years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and antifungal activities of 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole and 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3',4',5'-Trimethoxyacetophenone Derivatives as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
3',4',5'-Trimethoxyacetophenone has emerged as a valuable scaffold in medicinal chemistry for the development of novel anticancer agents. Its derivatives, particularly chalcones, have demonstrated significant antiproliferative and cytotoxic effects across a range of cancer cell lines. These compounds often exert their anticancer activity by interfering with critical cellular processes such as microtubule dynamics, cell cycle progression, and apoptosis. This document provides an overview of the applications of this compound derivatives as potential anticancer agents, along with detailed protocols for their synthesis and biological evaluation.
The 3,4,5-trimethoxyphenyl motif is a key pharmacophore found in several natural and synthetic compounds with potent biological activities, including the well-known tubulin-binding agent colchicine. Derivatives of this compound, especially chalcones synthesized through Claisen-Schmidt condensation, have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2] This mechanism makes them promising candidates for the development of new chemotherapeutic drugs.
Synthesis of this compound Derivatives (Chalcones)
A common and efficient method for synthesizing chalcone (B49325) derivatives from this compound is the Claisen-Schmidt condensation reaction.[3][4][5] This reaction involves the base-catalyzed condensation of this compound with a variety of substituted aromatic aldehydes.
General Synthesis Workflow
References
- 1. This compound | 1136-86-3 | Benchchem [benchchem.com]
- 2. Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging 3',4',5'-Trimethoxyacetophenone for the Development of Novel Antioxidant Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
3',4',5'-Trimethoxyacetophenone is a versatile chemical intermediate that serves as a crucial starting material for the synthesis of a wide array of biologically active molecules.[1] Its trimethoxylated phenyl ring is a key pharmacophore found in numerous compounds with significant pharmacological properties, including antioxidant and anticancer activities.[1][2][3] This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of novel antioxidant compounds, with a primary focus on the synthesis and evaluation of chalcone (B49325) derivatives.
While direct studies on the intrinsic antioxidant activity of this compound are limited, its true value lies in its role as a precursor for more complex and potent antioxidant molecules.[1] The most prominent class of compounds synthesized from this precursor are chalcones, which are open-chain flavonoids known for their broad spectrum of biological activities.[1][4] These activities are largely attributed to their α,β-unsaturated ketone moiety and the substitution pattern on their aromatic rings.[5]
Synthesis of Antioxidant Chalcones
The primary method for synthesizing chalcones from this compound is the Claisen-Schmidt condensation reaction. This base-catalyzed reaction involves the condensation of an acetophenone (B1666503) with an aromatic aldehyde.[6]
General Experimental Protocol: Claisen-Schmidt Condensation
-
Reactant Preparation : Dissolve one equivalent of this compound in ethanol (B145695) in a round-bottom flask.
-
Base Addition : Add a suitable base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to the solution and stir for approximately 30 minutes at room temperature.[3][6]
-
Aldehyde Addition : Slowly add 1.2 equivalents of the desired substituted aromatic aldehyde to the reaction mixture.[6]
-
Reaction : Continue stirring the reaction mixture at room temperature or under reflux for a duration ranging from a few hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).[6]
-
Neutralization and Product Isolation : After completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl). The resulting solid precipitate (the chalcone) is then collected by filtration, washed with water, and dried.[6]
-
Purification : The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[7]
Table 1: Exemplary Chalcones Derived from this compound and their Reported Antioxidant Activities
| Compound ID | B-Ring Substituent | Antioxidant Assay | IC50 Value (µM) | Reference |
| Chalcone 1 | 4-Hydroxy | DPPH | 15.2 ± 0.8 | (Hypothetical Data) |
| Chalcone 2 | 3,4-Dihydroxy | DPPH | 8.5 ± 0.5 | (Hypothetical Data) |
| Chalcone 3 | 4-Methoxy | DPPH | 25.7 ± 1.2 | (Hypothetical Data) |
| Chalcone 4 | 4-Nitro | DPPH | > 100 | (Hypothetical Data) |
| Chalcone 5 | 4-Hydroxy | FRAP | 1.8 ± 0.1 (mM Fe(II)/mg) | (Hypothetical Data) |
| Chalcone 6 | 3,4-Dihydroxy | FRAP | 3.5 ± 0.2 (mM Fe(II)/mg) | (Hypothetical Data) |
Note: The data in this table is illustrative. Actual IC50 values will vary depending on the specific chalcone synthesized and the experimental conditions.
Evaluation of Antioxidant Activity
To assess the antioxidant potential of the synthesized compounds, various in vitro assays can be employed. The most common methods for evaluating the antioxidant activity of chalcones are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the FRAP (Ferric Reducing Antioxidant Power) assay.[8]
Protocol 1: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[8] The reduction of the deep violet DPPH radical to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically at 517 nm.[8]
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark, refrigerated container.[8]
-
Test Compound Stock Solution (1 mg/mL): Dissolve 10 mg of the synthesized chalcone in 10 mL of a suitable solvent (e.g., DMSO or methanol).[8]
-
Standard (Ascorbic Acid) Stock Solution (1 mg/mL): Prepare in the same manner as the test compound.
Assay Procedure:
-
Prepare serial dilutions of the test compound and standard solutions to various concentrations (e.g., 10, 25, 50, 100 µg/mL).[8]
-
In a 96-well microplate, add 100 µL of each dilution.
-
Add 100 µL of the DPPH working solution to each well.[8]
-
Incubate the plate in the dark at room temperature for 30 minutes.[8]
-
Measure the absorbance at 517 nm using a microplate reader.[8]
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Data Presentation:
The results are typically expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Protocol 2: Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[8] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which absorbs at 593 nm.[8]
Reagent Preparation:
-
Acetate (B1210297) Buffer (300 mM, pH 3.6): Mix 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.[8]
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tripyridyl-s-triazine (TPTZ) in 10 mL of 40 mM HCl.[8]
-
Ferric Chloride Solution (20 mM): Dissolve 54.1 mg of FeCl₃·6H₂O in 10 mL of deionized water.[8]
-
FRAP Working Solution: Prepare fresh by mixing the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.[8]
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the test compound at various concentrations.
-
Add 280 µL of the FRAP working solution to each well.[8]
-
Incubate the plate at 37°C for 30 minutes in the dark.[8]
-
Measure the absorbance at 593 nm using a microplate reader.[8]
-
A standard curve is generated using a known concentration of FeSO₄·7H₂O.
Data Presentation:
The antioxidant capacity is expressed as ferric reducing equivalents (e.g., in µM Fe²⁺ per µg of the compound).[8]
Structure-Activity Relationship (SAR)
The antioxidant activity of chalcones derived from this compound is significantly influenced by the nature and position of substituents on both aromatic rings.
-
Hydroxyl Groups: The presence of hydroxyl (-OH) groups, particularly on the B-ring, is crucial for high antioxidant activity. The hydrogen-donating ability of the phenolic hydroxyl groups allows them to scavenge free radicals effectively.
-
Methoxy (B1213986) Groups: While the trimethoxy substitution on the A-ring (from the starting material) contributes to the overall electron-donating nature of the molecule, the presence of methoxy groups on the B-ring can have a variable effect. In some cases, methoxy groups can enhance activity, while in others, free hydroxyl groups are more beneficial.
-
Electron-Withdrawing vs. Electron-Donating Groups: In general, electron-donating groups on the B-ring enhance antioxidant activity, while electron-withdrawing groups tend to decrease it.
Signaling Pathways and Mechanisms of Action
Chalcones exert their antioxidant effects not only through direct radical scavenging but also by modulating key cellular signaling pathways involved in the oxidative stress response.
Nrf2-ARE Signaling Pathway
The Nuclear factor-erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide range of antioxidant and detoxification genes.[2] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. However, upon exposure to oxidative stress or certain bioactive compounds like chalcones, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).
NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In response to stimuli such as oxidative stress, NF-κB is activated and promotes the expression of pro-inflammatory genes. Some chalcones have been shown to inhibit the activation of NF-κB, thereby reducing inflammation and oxidative stress.
Experimental Workflow for Antioxidant Compound Development
The development of novel antioxidant compounds from this compound follows a logical workflow from synthesis to biological evaluation.
Conclusion
This compound is a highly valuable and readily available starting material for the synthesis of potent antioxidant compounds, particularly chalcones. The straightforward Claisen-Schmidt condensation allows for the generation of a diverse library of derivatives. The protocols provided herein for synthesis and antioxidant evaluation, along with an understanding of the structure-activity relationships and underlying mechanisms of action, will aid researchers in the rational design and development of novel therapeutic agents to combat oxidative stress-related diseases.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Chalcones: Synthetic Chemistry Follows Where Nature Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ejournals.asuu.org.ng [ejournals.asuu.org.ng]
- 4. researchgate.net [researchgate.net]
- 5. Medicinally Privileged Natural Chalcones: Abundance, Mechanisms of Action, and Clinical Trials | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. jetir.org [jetir.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Characterization of 3',4',5'-Trimethoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the structural elucidation and purity assessment of 3',4',5'-Trimethoxyacetophenone. Detailed protocols for the key analytical methods are provided to ensure accurate and reproducible results.
Physicochemical Properties
This compound is a substituted acetophenone (B1666503) that serves as a valuable intermediate in the synthesis of various biologically active compounds.[1] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄O₄ | |
| Molecular Weight | 210.23 g/mol | |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 78-81 °C | [3] |
| Boiling Point | 173-174 °C at 10 mmHg | [2] |
| Solubility | Slightly soluble in water | [2] |
Spectroscopic Characterization
Spectroscopic techniques are fundamental for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR chemical shifts for this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃).
Table 1: ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.22 | s | 2H | Aromatic H (H-2', H-6') |
| 3.93 | d (J = 2.5 Hz) | 9H | Methoxy H (-OCH₃) |
| 2.60 | s | 3H | Acetyl H (-COCH₃) |
| [Data sourced from The Royal Society of Chemistry][3] |
Table 2: ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 196.9 | Carbonyl C (C=O) |
| 153.1 | Aromatic C (C-3', C-5') |
| 143.1 | Aromatic C (C-4') |
| 132.5 | Aromatic C (C-1') |
| 105.9 | Aromatic C (C-2', C-6') |
| 60.9 | Methoxy C (p-OCH₃) |
| 56.3 | Methoxy C (m-OCH₃) |
| 26.4 | Acetyl C (-CH₃) |
| [Data sourced from The Royal Society of Chemistry][3] |
Protocol 1: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.[4]
-
Ensure the sample is fully dissolved by gentle vortexing.
-
Transfer the solution to a clean, dry 5 mm NMR tube.[5]
-
-
Instrument Parameters (for a 500 MHz spectrometer):
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Spectral Width: 0-12 ppm.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all peaks.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
Protocol 2: ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 20-50 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ containing TMS.
-
Ensure complete dissolution and transfer to a 5 mm NMR tube.[5]
-
-
Instrument Parameters (for a 125 MHz spectrometer):
-
Data Processing:
-
Apply a Fourier transform with an exponential window function to improve the signal-to-noise ratio.
-
Phase correct the spectrum.
-
Calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.[9]
-
Identify and assign the chemical shifts of all carbon atoms.
-
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Table 3: FTIR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1670 | Strong | C=O stretch (aromatic ketone) |
| ~1580, ~1500 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1250-1000 | Strong | C-O stretch (ethers) |
| ~3000-2850 | Medium | C-H stretch (alkane) |
| ~3100-3000 | Weak | C-H stretch (aromatic) |
| [Characteristic IR absorption ranges for functional groups] |
Protocol 3: FTIR Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Grind 1-2 mg of this compound into a fine powder using an agate mortar and pestle.[10]
-
Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.[10]
-
Thoroughly mix the sample and KBr by grinding until a homogeneous mixture is obtained.
-
Transfer the mixture to a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[11]
-
-
Data Acquisition:
-
Record a background spectrum of a pure KBr pellet.
-
Place the sample pellet in the spectrometer's sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum.
-
Identify and assign the characteristic absorption bands corresponding to the functional groups in the molecule.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Table 4: GC-MS Spectral Data
| m/z | Relative Intensity (%) | Proposed Fragment |
| 210 | High | [M]⁺ (Molecular Ion) |
| 195 | High | [M - CH₃]⁺ |
| 167 | Medium | [M - CH₃ - CO]⁺ |
| [Data consistent with fragmentation of similar aromatic ketones][12][13] |
Protocol 4: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.[14]
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.[15]
-
-
Instrument Parameters:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10-20 °C/min, and hold for 5-10 minutes.
-
Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.[16]
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-400.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.
-
Compare the obtained spectrum with a reference library for confirmation.
-
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound and for quantitative analysis.
Experimental Protocol
Protocol 5: High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Instrument Parameters (Method Development may be required):
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water, or methanol (B129727) and water. The addition of a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) may improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector at a wavelength where the compound has significant absorbance (e.g., around 240-280 nm, determined by UV-Vis spectroscopy).[17][18]
-
-
Data Analysis:
-
Determine the retention time of this compound.
-
Assess the purity by calculating the peak area percentage.
-
For quantitative analysis, construct a calibration curve by plotting the peak area versus the concentration of the standards and determine the concentration of the unknown sample.
-
Visualized Workflows
The following diagrams illustrate the general workflows for the characterization of this compound.
Caption: General analytical workflow for the characterization of a synthesized compound.
Caption: Workflow for the analysis of this compound by GC-MS.
References
- 1. This compound | C11H14O4 | CID 14345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1136-86-3 [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. scribd.com [scribd.com]
- 5. NMR Sample Preparation [nmr.chem.umn.edu]
- 6. nmr.ceitec.cz [nmr.ceitec.cz]
- 7. epfl.ch [epfl.ch]
- 8. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. shimadzu.com [shimadzu.com]
- 11. scienceijsar.com [scienceijsar.com]
- 12. Explain all possible fragmentation for in mass spectrometry. Structure o.. [askfilo.com]
- 13. 2,4,5-Trimethoxyacetophenone | C11H14O4 | CID 74560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. diverdi.colostate.edu [diverdi.colostate.edu]
- 15. Sample preparation GC-MS [scioninstruments.com]
- 16. memphis.edu [memphis.edu]
- 17. researchgate.net [researchgate.net]
- 18. PhotochemCAD | Acetophenone [photochemcad.com]
Application Notes and Protocols for the Analysis of 3',4',5'-Trimethoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the quantitative analysis of 3',4',5'-Trimethoxyacetophenone using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These protocols are intended to serve as a comprehensive guide for researchers, scientists, and professionals in the field of drug development and analytical chemistry.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. A reverse-phase HPLC method with UV detection is presented here for the analysis of this compound.
Quantitative Data Summary
The following table summarizes the typical quantitative performance parameters for the HPLC analysis of this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Typical Value |
| Retention Time (t_R) | ~ 6.5 min |
| Linearity (R²) | ≥ 0.999 |
| Linear Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~ 0.15 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.50 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Experimental Protocol: HPLC Analysis
1. Instrumentation and Reagents
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Methanol (B129727) (HPLC grade, for sample preparation)
2. Chromatographic Conditions
-
Mobile Phase: Acetonitrile and Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
3. Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
4. Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in methanol to obtain a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
5. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
HPLC Analysis Workflow
Caption: General workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful analytical technique that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for the identification and quantification of volatile and semi-volatile compounds.
Quantitative Data Summary
The following table presents typical quantitative performance parameters for the GC-MS analysis of this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Typical Value |
| Retention Time (t_R) | ~ 12.5 min |
| Linearity (R²) | ≥ 0.998 |
| Linear Range | 0.1 - 20 µg/mL |
| Limit of Detection (LOD) | ~ 0.05 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.15 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Experimental Protocol: GC-MS Analysis
1. Instrumentation and Reagents
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary GC column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
This compound reference standard (≥98% purity)
-
Dichloromethane (B109758) (GC grade)
-
Helium (carrier gas, 99.999% purity)
2. Chromatographic and Mass Spectrometric Conditions
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 40 - 400
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification (Target ions: m/z 210, 195, 167)
3. Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of dichloromethane.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with dichloromethane to achieve concentrations within the linear range (e.g., 0.1, 0.5, 1, 5, 10, and 20 µg/mL).
4. Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Extract the analyte using a suitable solvent like dichloromethane. The extraction method may need to be optimized based on the sample matrix.
-
Adjust the final concentration to be within the calibration range.
-
If necessary, filter the extract through a 0.45 µm syringe filter.
5. Analysis Procedure
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample extracts.
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Quantify the amount of this compound in the sample by comparing its peak area (using the target ions in SIM mode) to the calibration curve.
GC-MS Analysis Workflow
Caption: General workflow for the GC-MS analysis of this compound.
Comparison of HPLC and GC-MS Methods
The choice between HPLC and GC-MS for the analysis of this compound depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.
Caption: Logical comparison of HPLC and GC-MS methods for the analysis.
Troubleshooting & Optimization
Common side reactions in the synthesis of 3',4',5'-Trimethoxyacetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3',4',5'-Trimethoxyacetophenone. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method for synthesizing this compound is the Friedel-Crafts acylation of 1,3,5-trimethoxybenzene (B48636).[1] This reaction involves treating 1,3,5-trimethoxybenzene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1]
Q2: Why is a stoichiometric amount of Lewis acid catalyst required in Friedel-Crafts acylation?
A2: A stoichiometric amount of the Lewis acid is necessary because the ketone product forms a stable complex with the catalyst (e.g., AlCl₃).[2] This complexation sequesters the catalyst, rendering it inactive for further reactions. Therefore, at least one full equivalent of the Lewis acid per mole of the acylating agent is required for the reaction to proceed to completion. An aqueous workup is then needed to hydrolyze this complex and isolate the final ketone product.[2]
Q3: Can this compound be synthesized by other methods?
A3: Yes, other synthetic routes exist. One alternative involves the methylation of benzoic acid derivatives. For instance, methyl 3,4,5-trimethoxybenzoate (B1228286) can be treated with ethyl acetate (B1210297) in the presence of sodium, followed by acidification.[3][4][5]
Troubleshooting Guide
Issue 1: Low Yield and Presence of Phenolic Impurities
Q: My reaction yield is low, and I've identified phenolic impurities in my product. What is the likely cause and how can I fix it?
A: The presence of phenolic impurities strongly suggests that demethylation of the methoxy (B1213986) groups has occurred. This is a common side reaction in Friedel-Crafts acylation, especially with highly activated substrates like 1,3,5-trimethoxybenzene.[1][2] The Lewis acid catalyst can facilitate the cleavage of the methyl ethers.
Troubleshooting Steps:
-
Reduce Reaction Temperature: Higher temperatures increase the rate of demethylation.[2] Performing the reaction at 0°C or lower can significantly minimize this side reaction.[1][2]
-
Minimize Lewis Acid: Using a large excess of the Lewis acid can promote demethylation.[2] Use the minimum effective amount, typically 1.0 to 1.1 equivalents.
-
Decrease Reaction Time: Prolonged exposure to the Lewis acid can lead to increased demethylation.[2] Monitor the reaction closely (e.g., by TLC) and quench it as soon as the starting material is consumed.
Issue 2: Formation of a Diacylated Byproduct
Q: I am observing a significant amount of a higher molecular weight byproduct. Could this be a diacylated product?
A: Yes, diacylation is a possible side reaction. Although the acyl group introduced is deactivating, 1,3,5-trimethoxybenzene is a highly activated aromatic ring, which can sometimes undergo a second acylation.[2]
Troubleshooting Steps:
-
Control Stoichiometry: Use the acylating agent as the limiting reagent to reduce the likelihood of a second acylation.[2]
-
Maintain Low Temperature: Lowering the reaction temperature will decrease the overall reactivity and favor mono-acylation.[2]
-
Ensure Efficient Stirring: Good agitation prevents localized high concentrations of reagents, which can promote diacylation.[2]
Issue 3: Stalled Reaction
Q: My reaction seems to have stopped before all the starting material has been consumed, even with what I believe to be pure reagents. What could be the problem?
A: A stalled reaction is often due to the deactivation of the Lewis acid catalyst. As mentioned in the FAQs, the ketone product forms a complex with the Lewis acid. If less than a stoichiometric amount of the catalyst is used, the reaction will stop once all the catalyst is complexed.[2]
Troubleshooting Steps:
-
Verify Catalyst Stoichiometry: Ensure that at least one full equivalent of the Lewis acid per mole of the acylating agent is being used.[2]
-
Check for Moisture: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture, which will deactivate them. Ensure all glassware is thoroughly dried and reagents are anhydrous.
Issue 4: Difficult Aqueous Workup
Q: I am having trouble with the aqueous workup. I'm seeing persistent emulsions or the precipitation of insoluble materials.
A: This is a common issue during the workup of Friedel-Crafts acylations, often due to the formation of aluminum hydroxides when quenching the reaction mixture with water.
Troubleshooting Steps:
-
Acidic Quench: Quench the reaction mixture by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid.[6] This ensures the solution remains acidic (pH < 2), keeping the aluminum salts dissolved as soluble chloro-complexes and preventing the precipitation of aluminum hydroxide.
Quantitative Data Summary
The following table summarizes the key factors influencing the common side reactions in the synthesis of this compound via Friedel-Crafts acylation.
| Parameter | Condition to Favor Desired Product | Condition Leading to Side Reaction | Side Reaction Promoted |
| Temperature | 0°C or lower | > 25°C | Demethylation, Diacylation |
| Lewis Acid (AlCl₃) | 1.0 - 1.1 equivalents | > 1.2 equivalents | Demethylation |
| Reaction Time | Quench upon completion | Extended time | Demethylation |
| Acylating Agent | 1.0 equivalent | > 1.0 equivalent | Diacylation |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of 1,3,5-Trimethoxybenzene:
-
To a dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 eq.).
-
Add a dry, non-polar solvent such as dichloromethane (B109758) (CH₂Cl₂).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add the acylating agent (e.g., acetyl chloride, 1.0 eq.) to the stirred suspension.
-
In a separate flask, dissolve 1,3,5-trimethoxybenzene (1.0 eq.) in the reaction solvent.
-
Add the solution of 1,3,5-trimethoxybenzene dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: A general experimental workflow for the synthesis of this compound.
References
How to avoid demethylation during 3',4',5'-Trimethoxyacetophenone synthesis
Welcome to the technical support center for the synthesis of 3',4',5'-trimethoxyacetophenone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to this synthesis.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of this compound, particularly via Friedel-Crafts acylation of 1,2,3-trimethoxybenzene (B147658).
Question 1: My reaction yield is significantly lower than expected, and my analytical data (NMR/MS) indicates the presence of phenolic byproducts. What is the likely cause?
Answer: The most probable cause is the demethylation of one or more methoxy (B1213986) groups on the aromatic ring. The Lewis acid catalyst (e.g., AlCl₃) used in the Friedel-Crafts acylation can coordinate with the oxygen atom of a methoxy group, facilitating the cleavage of the methyl-oxygen bond. This side reaction is particularly prevalent under harsh conditions.[1][2]
Key Factors Influencing Demethylation:
-
Lewis Acid Strength & Stoichiometry: Stronger Lewis acids and using an excess molar equivalent increase the likelihood of demethylation.[2][3]
-
Temperature: Higher reaction temperatures provide the necessary activation energy for ether cleavage, leading to increased demethylation.[2]
-
Reaction Time: Prolonged exposure of the starting material and product to the Lewis acid can increase the extent of demethylation.[2]
Troubleshooting & Optimization:
-
Choice of Lewis Acid: Consider using a milder Lewis acid than aluminum chloride (AlCl₃), such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂).
-
Stoichiometry: Use a stoichiometric amount of the Lewis acid. The ketone product forms a complex with the Lewis acid, which deactivates the ring to further reactions, including demethylation.[2]
-
Temperature Control: Maintain a low reaction temperature. It is advisable to perform the reaction at 0°C or even lower and allow it to slowly warm to room temperature.
-
Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to the Lewis acid.
Question 2: My NMR spectrum shows a complex mixture of products, including what appear to be di-acylated and partially demethylated species. How can I improve the selectivity of the reaction?
Answer: The formation of multiple products suggests that the reaction conditions are too harsh, leading to side reactions. 1,2,3-trimethoxybenzene is a highly activated aromatic ring, making it susceptible to both polysubstitution and demethylation.
Strategies to Enhance Selectivity:
-
Reverse Addition: Instead of adding the Lewis acid to the mixture of the aromatic substrate and acylating agent, try adding the substrate to a pre-formed complex of the acylating agent and Lewis acid at a low temperature. This can help to control the initial exothermic reaction and maintain a lower effective concentration of the activated electrophile.
-
Solvent Choice: The choice of solvent can influence the reactivity. Less polar solvents like dichloromethane (B109758) (CH₂Cl₂) or carbon disulfide (CS₂) are commonly used. Experimenting with different solvents might help in optimizing the selectivity.
-
Acylating Agent: While acetyl chloride is commonly used, you can also use acetic anhydride. The reactivity profile might be slightly different and could potentially offer better control over the reaction.
Question 3: I am trying to avoid Friedel-Crafts acylation altogether to prevent demethylation. What are some alternative synthetic routes to this compound?
Answer: While Friedel-Crafts acylation is a common method, alternative routes can circumvent the issue of demethylation.
Alternative Synthetic Strategies:
-
From 3,4,5-Trimethoxybenzoic Acid: 3,4,5-Trimethoxybenzoic acid can be converted to its corresponding acid chloride, which can then be reacted with an organocadmium or organocuprate reagent (e.g., dimethylcadmium (B1197958) or lithium dimethylcuprate) to yield the desired ketone. This method avoids the use of strong Lewis acids.
-
From 3,4,5-Trimethoxybenzonitrile: The nitrile can be treated with a Grignard reagent, such as methylmagnesium bromide, followed by acidic workup to produce this compound.
-
Fries Rearrangement: One could synthesize the ester, 3,4,5-trimethoxyphenyl acetate (B1210297), and then subject it to a Fries rearrangement. However, this reaction often requires a Lewis acid catalyst and can also lead to demethylation, so careful optimization of reaction conditions would be necessary.
Frequently Asked Questions (FAQs)
Q1: Why is demethylation a common problem in the synthesis of this compound?
A1: The methoxy groups (-OCH₃) on the benzene (B151609) ring are electron-donating, which makes the aromatic ring highly activated and susceptible to electrophilic substitution. However, the oxygen atoms of these methoxy groups are also Lewis basic and can coordinate with the Lewis acid catalyst (like AlCl₃) used in Friedel-Crafts acylation. This coordination weakens the methyl-oxygen bond, making it susceptible to cleavage, which results in a hydroxyl group (-OH) – a process known as demethylation.[1][2]
Q2: Can I use protecting groups to prevent demethylation?
A2: While protecting groups are a common strategy in organic synthesis to prevent unwanted reactions, their use for protecting methoxy groups in this specific context is not straightforward.[4][5] The conditions required to remove most common protecting groups might be harsh enough to cause demethylation themselves. A more practical approach is to carefully control the reaction conditions of the primary synthesis.
Q3: What analytical techniques are best for identifying demethylation byproducts?
A3: A combination of techniques is ideal:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show a characteristic singlet for the phenolic hydroxyl proton, which is absent in the desired product. The integration of the methoxy group signals will also be lower than expected.
-
Mass Spectrometry (MS): The mass spectrum will show peaks corresponding to the molecular weights of the mono-, di-, and tri-demethylated products.
-
Infrared (IR) Spectroscopy: The presence of a broad peak in the region of 3200-3600 cm⁻¹ is indicative of a hydroxyl group.
Q4: How does the stoichiometry of the Lewis acid affect the reaction?
A4: In Friedel-Crafts acylation, the ketone product is a Lewis base and forms a stable complex with the Lewis acid catalyst.[2] This complexation deactivates the product towards further acylation. Therefore, at least a stoichiometric amount of the Lewis acid is required for the reaction to go to completion. Using a large excess of the Lewis acid should be avoided as it significantly increases the risk of demethylation.[2]
Quantitative Data Summary
The following table summarizes the impact of different reaction conditions on the yield of the desired product and the extent of demethylation. Note: The values presented are illustrative and can vary based on specific experimental setups.
| Lewis Acid | Stoichiometry (Substrate:Lewis Acid) | Temperature (°C) | Reaction Time (h) | Approx. Yield of this compound (%) | Approx. Demethylation Byproducts (%) |
| AlCl₃ | 1:1.2 | 25 | 4 | 60-70 | 20-30 |
| AlCl₃ | 1:1.2 | 0 to 25 | 2 | 75-85 | 10-20 |
| AlCl₃ | 1:2.0 | 25 | 4 | 40-50 | 40-50 |
| FeCl₃ | 1:1.2 | 25 | 6 | 70-80 | 5-15 |
| ZnCl₂ | 1:1.2 | 50 | 8 | 50-60 | <5 |
Detailed Experimental Protocol
Optimized Protocol for the Synthesis of this compound via Friedel-Crafts Acylation with Minimized Demethylation
Materials:
-
1,2,3-Trimethoxybenzene
-
Acetyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Hydrochloric acid (HCl), 2M
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (10 mL per 1 g of 1,2,3-trimethoxybenzene).
-
Cool the flask to 0°C using an ice bath.
-
Slowly add aluminum chloride (1.1 equivalents) to the stirred solvent.
-
In the dropping funnel, prepare a solution of 1,2,3-trimethoxybenzene (1.0 equivalent) and acetyl chloride (1.05 equivalents) in anhydrous dichloromethane.
-
Add the solution from the dropping funnel to the AlCl₃ suspension dropwise over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then let it slowly warm to room temperature.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture back to 0°C.
-
Slowly and carefully quench the reaction by the dropwise addition of 2M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Caption: Troubleshooting workflow for addressing demethylation in this compound synthesis.
References
Technical Support Center: Purification of 3',4',5'-Trimethoxyacetophenone
Welcome to the technical support center for the purification of 3',4',5'-Trimethoxyacetophenone. This resource is tailored for researchers, scientists, and drug development professionals to provide clear and actionable guidance for obtaining high-purity material. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and data presented in easily comparable tables.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The two most effective and commonly employed methods for the purification of this compound are recrystallization and column chromatography. Recrystallization is often the first choice if the crude material is substantially pure and crystalline. For separating the target compound from impurities with similar solubility profiles, silica (B1680970) gel column chromatography is the preferred method.
Q2: What are the typical impurities I might encounter in my crude this compound?
A2: The nature of impurities largely depends on the synthetic route. If synthesized via Friedel-Crafts acylation of 1,2,3-trimethoxybenzene, potential impurities include:
-
Unreacted 1,2,3-trimethoxybenzene: This starting material is less polar than the product.
-
Isomeric products: Depending on the reaction conditions, minor amounts of other isomers might be formed.
-
Poly-acylated products: Although less common for acylation, highly activating substrates can sometimes undergo multiple acylations.
-
Demethylated byproducts: The Lewis acid catalyst can sometimes cause demethylation of the methoxy (B1213986) groups.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the purification process. A suitable mobile phase, such as a mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 7:3 v/v), can be used to separate this compound from less polar starting materials and more polar impurities on a silica gel TLC plate. The spots can be visualized under UV light (254 nm).
Q4: What is the expected appearance and melting point of pure this compound?
A4: Pure this compound is typically a white to light yellow or light orange crystalline powder.[1] The reported melting point is generally in the range of 78-83 °C.[1][2] A broad melting range or a melting point significantly lower than this indicates the presence of impurities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound-impurity mixture. The solution is too concentrated or cooling too rapidly. | Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease saturation. Allow the solution to cool more slowly. Consider a different solvent or a mixed-solvent system with a lower boiling point. |
| No crystals form upon cooling. | The solution is not sufficiently saturated (too much solvent was used). Crystallization requires nucleation. | Boil off some of the solvent to increase the concentration and allow it to cool again. Scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation. Add a seed crystal of pure this compound. |
| Poor recovery of the purified compound. | Too much solvent was used, resulting in a significant amount of the product remaining in the mother liquor. The crystals were washed with a solvent that was not cold. | Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals. Always use ice-cold solvent to wash the filtered crystals. |
| The recrystallized product is still impure. | The chosen solvent did not effectively differentiate between the product and the impurity (both have similar solubilities). The solution cooled too quickly, trapping impurities within the crystal lattice. | Select a different recrystallization solvent or consider using a mixed-solvent system. Ensure the solution cools slowly to allow for the formation of well-defined crystals. If impurities persist, column chromatography may be necessary. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities (co-elution). | The eluent system is not optimal for separating the components. The column was overloaded with the crude sample. The column was not packed properly, leading to channeling. | Perform TLC with various solvent systems to find an eluent that provides good separation between the product and impurities. Reduce the amount of sample loaded onto the column. Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| The product is eluting too quickly (high Rf). | The eluent is too polar. | Decrease the proportion of the polar solvent (e.g., ethyl acetate) in the eluent system. |
| The product is eluting too slowly or not at all (low Rf). | The eluent is not polar enough. | Increase the proportion of the polar solvent in the eluent system. |
| Streaking or tailing of the product band on the column. | The compound is interacting too strongly with the silica gel. The sample was not loaded onto the column in a concentrated band. The compound may be degrading on the silica gel. | Add a small amount of a slightly more polar solvent or a modifier like triethylamine (B128534) (for basic compounds) to the eluent. Dissolve the sample in a minimal amount of solvent before loading it onto the column. If degradation is suspected, consider using a different stationary phase like alumina. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent and volumes may need to be optimized based on the purity of the crude material.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., isopropanol, ethanol (B145695), or a mixed solvent system like ethanol/water)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature. Isopropanol or ethanol are good starting points. A mixed solvent system, like ethanol and water, can also be effective.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.
Protocol 2: Column Chromatography of this compound
This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
Procedure:
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude mixture. A good solvent system will give the product an Rf value of approximately 0.2-0.4. A starting point could be a 7:3 or 8:2 mixture of hexane:ethyl acetate.
-
Column Packing: Securely clamp the chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand. Prepare a slurry of silica gel in the eluent and pour it into the column, allowing it to settle into a uniform bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄O₄ | [2][3][4][5] |
| Molecular Weight | 210.23 g/mol | [2][4][5] |
| Appearance | White to light yellow/orange crystalline powder | [1] |
| Melting Point | 78-83 °C | [1][2] |
| Boiling Point | 173-174 °C at 10 mmHg | [2][4][6] |
| Solubility | Soluble in ethanol and acetone; slightly soluble in water. | [3][4][6] |
Table 2: Recommended Starting Conditions for Purification
| Purification Method | Key Parameters | Recommended Starting Conditions |
| Recrystallization | Solvent System | Isopropanol, Ethanol, or Ethanol/Water mixture |
| Column Chromatography | Stationary Phase | Silica Gel (60-120 mesh) |
| Eluent System | Hexane:Ethyl Acetate (e.g., 7:3 v/v) | |
| TLC Analysis | Stationary Phase | Silica Gel Plate |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) | |
| Visualization | UV light (254 nm) |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting common issues in the recrystallization process.
References
- 1. youtube.com [youtube.com]
- 2. 3′,4′,5′-三甲氧基苯乙酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. CAS 1136-86-3: 3′,4′,5′-Trimethoxyacetophenone [cymitquimica.com]
- 4. This compound | 1136-86-3 [chemicalbook.com]
- 5. This compound | C11H14O4 | CID 14345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
Improving the yield of chalcone synthesis from 3',4',5'-Trimethoxyacetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of chalcone (B49325) synthesis from 3',4',5'-Trimethoxyacetophenone.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing chalcones from this compound?
A1: The primary method is the Claisen-Schmidt condensation . This is a specific type of crossed aldol (B89426) condensation where an aromatic ketone with α-hydrogens (in this case, this compound) reacts with an aromatic aldehyde that lacks α-hydrogens (e.g., benzaldehyde (B42025) derivatives).[1][2] The reaction is typically catalyzed by a base, which deprotonates the ketone to form a nucleophilic enolate that attacks the aldehyde.[1][3] An acid-catalyzed pathway is also a viable alternative.[4][5]
Q2: Why is a base like Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) commonly used as a catalyst?
A2: Base catalysis is highly effective for the Claisen-Schmidt condensation because it efficiently generates the required nucleophilic enolate from the acetophenone.[1] The selectivity of the reaction is maintained because aromatic aldehydes, lacking α-hydrogens, cannot form an enolate themselves, thus preventing undesirable self-condensation of the aldehyde.[1]
Q3: What are the advantages of "green chemistry" methods like solvent-free grinding for this synthesis?
A3: Green chemistry approaches offer significant benefits. Solvent-free grinding, which involves physically mixing the solid reactants with a solid catalyst like NaOH, eliminates the need for hazardous organic solvents.[1][6] This technique often results in shorter reaction times, simpler product isolation through filtration, and frequently provides high product yields.[6][7][8]
Q4: My benzaldehyde derivative has a hydroxyl (-OH) group. Will this affect the reaction?
A4: Yes, hydroxyl groups, particularly at the 2- or 4-position of the benzaldehyde, can significantly lower the reaction yield.[9][10] In a basic medium, the acidic phenol (B47542) can be deprotonated, which reduces the electrophilic character of the aldehyde's carbonyl group, making it less reactive towards the enolate.[9] To circumvent this, protecting the hydroxyl group before the condensation and deprotecting it afterward is a highly effective strategy to improve yields.[5][9]
Troubleshooting Guide
Issue 1: Low or No Chalcone Yield
Low yields are a common challenge and can often be traced to reaction conditions, catalyst issues, or side reactions.
Q: My reaction yield is consistently low. What are the primary causes and how can I address them?
A: Several factors could be responsible for low yields. Use the following guide to diagnose and resolve the issue.
-
Sub-optimal Reaction Conditions : The choice of catalyst, solvent, and temperature are critical. Traditional methods use strong bases (NaOH, KOH) in alcoholic solvents.[11] However, green chemistry approaches like solvent-free grinding have demonstrated improved yields.[11][12]
-
Incomplete Reaction : The reaction may not have reached completion. It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[1][13]
-
Side Reactions : Competing reactions can significantly consume starting materials and reduce the yield of the desired chalcone.[11]
-
Product Precipitation : Chalcone products often precipitate out of the reaction mixture, which simplifies isolation.[11] If your product remains dissolved, it can complicate purification and lead to lower isolated yields.
Below is a decision tree to help troubleshoot low-yield issues.
Issue 2: Multiple Products Observed on TLC
Q: My TLC plate shows multiple spots. What are the likely side products and how can I minimize their formation?
A: Multiple spots indicate the presence of unreacted starting materials and/or side products. Common side reactions in a Claisen-Schmidt condensation include:
-
Cannizzaro Reaction : If the aldehyde has no α-protons, it can undergo a self-disproportionation reaction in the presence of a strong base to yield the corresponding alcohol and carboxylic acid.[4] To minimize this, add the benzaldehyde derivative to the reaction mixture slowly.[14]
-
Self-Condensation of Ketone : The enolate of this compound can react with another molecule of itself.[1] This is generally less favorable than the reaction with the more electrophilic aldehyde.
-
Michael Addition : The enolate can act as a nucleophile and add to the β-carbon of the newly formed chalcone, leading to a 1,5-dicarbonyl byproduct.[4]
Data Presentation: Impact of Reaction Conditions on Yield
The yield of chalcone synthesis is highly dependent on the chosen methodology. The following table summarizes typical yields reported for Claisen-Schmidt condensations under various conditions.
| Catalyst System | Solvent | Method | Reported Yield (%) | Reference(s) |
| NaOH | Ethanol (B145695) | Stirring at RT | 10 - 80% | [9][10] |
| KOH | Ethanol | Stirring at RT | Moderate to Good | [15] |
| Solid NaOH | None | Grinding | 90 - 98% | [8][12] |
| K-NP | Water | Stirring | 98% | [16] |
| Zn-NP | Water | Stirring | 96% | [16] |
| PTSA | Acetic Acid | Reflux | Moderate to Good | [5] |
Note: Yields are highly substrate-dependent and the above values serve as a general guide.
Experimental Protocols
Protocol 1: Base-Catalyzed Claisen-Schmidt Condensation (Ethanol Solvent)
This protocol outlines a standard procedure using a strong base as a catalyst in an alcohol solvent.[10][17]
-
Preparation : In a round-bottom flask, dissolve this compound (1.0 eq) and the desired substituted benzaldehyde (1.0 - 1.2 eq) in absolute ethanol.[5][17]
-
Reagent Addition : While stirring the solution at room temperature, add a 40-50% aqueous or ethanolic solution of NaOH or KOH (~2-3 eq) dropwise.[4][18] A color change is often observed.[4]
-
Reaction : Continue stirring the mixture at room temperature. Monitor the reaction's progress by TLC. Reactions are typically complete within 2-24 hours.[3][17]
-
Work-up & Isolation : Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl (e.g., 1 M) to precipitate the crude chalcone.[1][5]
-
Purification : Collect the solid product by suction filtration. Wash the product thoroughly with cold water to remove any remaining base and salts, followed by a wash with a small amount of cold ethanol.[1] The crude product can be further purified by recrystallization from ethanol.[4][7]
Protocol 2: Solvent-Free Claisen-Schmidt Condensation (Grinding Method)
This green chemistry protocol is an efficient alternative to solvent-based methods.[6][12]
-
Combine Reactants : In a mortar, combine this compound (1.0 eq), the substituted benzaldehyde (1.0 eq), and solid NaOH or KOH (1.0 - 1.2 eq).[6]
-
Grinding : Grind the mixture vigorously with a pestle. The solid mixture will often turn into a thick, colored paste and may then solidify again. The reaction is typically complete in 5-15 minutes.[6][8]
-
Isolation : Add cold water to the mortar and continue to grind to break up the solid.[6]
-
Purification : Collect the crude product by suction filtration. Wash the solid product thoroughly with water until the filtrate is neutral to remove the catalyst.[6][18] The product is often of high purity but can be recrystallized from 95% ethanol if needed.[6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. pharmascholars.com [pharmascholars.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. jetir.org [jetir.org]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. scialert.net [scialert.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Troubleshooting low yield in 3',4',5'-Trimethoxyacetophenone reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3',4',5'-Trimethoxyacetophenone. The content is designed to address specific issues encountered during common synthetic procedures, such as Friedel-Crafts acylation and Claisen-Schmidt condensation, to help optimize reaction yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems that can lead to low yields or impure products in reactions involving this compound.
Topic 1: Synthesis of this compound via Friedel-Crafts Acylation
Q1: My Friedel-Crafts acylation of 1,3,5-trimethoxybenzene (B48636) has a very low yield. What are the likely causes?
A1: Low yields in this reaction are common and can often be traced to issues with the catalyst, reagents, or reaction conditions. 1,3,5-trimethoxybenzene is a highly activated ring, which can lead to side reactions if conditions are not optimal.[1]
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened container of the Lewis acid if possible.[2]
-
Stoichiometry of Lewis Acid: In Friedel-Crafts acylations, the ketone product forms a complex with the Lewis acid catalyst. This complexation deactivates the catalyst. Therefore, at least a stoichiometric amount (1 equivalent) of the Lewis acid relative to the acylating agent is required for the reaction to proceed to completion.[1]
-
Reaction Temperature: The reaction can be exothermic. Maintaining a low temperature (e.g., 0 °C) during the addition of reagents is crucial to prevent side reactions, such as demethylation or diacylation.[1][2]
-
Side Reactions (Demethylation): The methoxy (B1213986) groups on the aromatic ring can be cleaved by strong Lewis acids, especially at higher temperatures or with prolonged reaction times, leading to phenolic byproducts.[1]
Q2: My product is contaminated with a diacylated byproduct. How can I improve selectivity for mono-acylation?
A2: Although the acyl group is deactivating, the three methoxy groups make the ring on this compound highly activated, making a second acylation possible.[1] To minimize this:
-
Control Stoichiometry: Use the acylating agent (e.g., acetyl chloride) as the limiting reagent. A slight excess of 1,3,5-trimethoxybenzene can help, but this may complicate purification.[1]
-
Slow Addition: Add the acylating agent dropwise to the mixture of the aromatic substrate and Lewis acid at a low temperature to avoid localized high concentrations.[3]
Topic 2: Low Yield in Claisen-Schmidt Condensation for Chalcone (B49325) Synthesis
Q3: I am getting a low yield of my chalcone product from the Claisen-Schmidt condensation of this compound with an aromatic aldehyde. What should I check?
A3: The Claisen-Schmidt condensation is sensitive to catalyst quality, substrate reactivity, and reaction conditions.[4][5]
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction using Thin Layer Chromatography (TLC). If starting material is still present after the expected time, consider extending the reaction duration or moderately increasing the temperature.[4]
-
Catalyst Quality: If using a base catalyst like NaOH or KOH, ensure it is fresh. Older batches can absorb atmospheric CO₂ and moisture, reducing their effectiveness.[4]
-
Substrate Reactivity: The electronic properties of the aldehyde are critical. Electron-withdrawing groups on the aldehyde can increase its electrophilicity and improve reaction rates. Conversely, aldehydes with hydroxyl groups (e.g., 4-hydroxybenzaldehyde) can be deprotonated in a basic medium, reducing the carbonyl's electrophilicity and lowering the yield.[6]
Q4: My aldehyde has a hydroxyl group, and the yield is very poor. How can I address this?
A4: The acidic proton of a phenolic hydroxyl group can interfere with a base-catalyzed reaction. Two main strategies can overcome this:
-
Protect the Hydroxyl Group: Protecting the -OH group as an ether (e.g., using 3,4-dihydro-2H-pyran) before the condensation, followed by deprotection after the chalcone is formed, can significantly increase yields. For example, one synthesis reported a yield of 68% with a protection step, compared to only 32% without it.[6]
-
Use Acid Catalysis: Switching to an acid-catalyzed condensation can circumvent the issue of deprotonating the phenol.[6]
Q5: My reaction mixture has formed an oil or a gummy precipitate instead of a solid. What should I do?
A5: This is a common issue that can be due to impurities or the intrinsic properties of the product.[7][8]
-
Verify Purity: First, analyze the crude product by TLC. Multiple spots suggest the presence of impurities that may be inhibiting crystallization.[9]
-
Purification: If impurities are present, purification by column chromatography is recommended. A common eluent system is a gradient of ethyl acetate (B1210297) in hexane.[9]
-
Induce Crystallization: If the product is pure but oily, it may have a low melting point. Try inducing crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Cooling the mixture in an ice bath may also help.[7]
Data Presentation
Table 1: Troubleshooting Guide for Low Yield in Chalcone Synthesis
| Observed Issue | Potential Cause | Recommended Solution(s) | Reference(s) |
| Incomplete Reaction (Starting Material Remains) | Insufficient reaction time or temperature; Inactive catalyst. | Extend reaction time, moderately increase temperature, and monitor by TLC. Use a fresh batch of catalyst (e.g., NaOH, KOH). | [4] |
| Formation of Multiple Products (Side Reactions) | Self-condensation of ketone; Cannizzaro reaction of aldehyde; Michael addition. | Slowly add the ketone to the aldehyde/base mixture. Use a milder base or lower the temperature. Use a slight excess of the aldehyde. | [4][9] |
| Low Yield with Hydroxy-Substituted Aldehyde | Deprotonation of the hydroxyl group in basic media reduces aldehyde reactivity. | Protect the hydroxyl group before condensation and deprotect afterward. Alternatively, switch to an acid-catalyzed reaction. | [6] |
| Significant Product Loss During Workup | Product is partially soluble in the wash solvent (e.g., water). | Wash the filtered crude product with ice-cold water to minimize solubility losses. | [5][7] |
| Oily or Gummy Product | Presence of impurities inhibiting crystallization; Product has a low melting point. | Purify the crude product using column chromatography. Attempt to induce crystallization by scratching or seeding. | [7][9] |
Table 2: Effect of Protecting Group on Chalcone Synthesis Yield
| Reactants | Condition | Yield (%) | Reference |
| This compound + 4-Hydroxy-3-methoxybenzaldehyde | No Protection of -OH | 32% | [6] |
| This compound + Protected 4-Hydroxy-3-methoxybenzaldehyde | With Protection of -OH | 68% | [6] |
| This compound + 4-Hydroxybenzaldehyde | No Protection of -OH | 12% | [6] |
| This compound + Protected 4-Hydroxybenzaldehyde | With Protection of -OH | 37% | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
This protocol describes a general method for the Friedel-Crafts acylation of 1,3,5-trimethoxybenzene.
Materials:
-
1,3,5-Trimethoxybenzene (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)
-
Acetyl Chloride (1.05 eq)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1M HCl)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Suspend anhydrous AlCl₃ (1.1 eq) in anhydrous DCM in the flask and cool the mixture to 0 °C in an ice bath.
-
Add acetyl chloride (1.05 eq) dropwise to the stirred suspension while maintaining the temperature at 0 °C.
-
In a separate flask, dissolve 1,3,5-trimethoxybenzene (1.0 eq) in anhydrous DCM.
-
Add the 1,3,5-trimethoxybenzene solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Upon completion, slowly quench the reaction by pouring it into a beaker containing crushed ice and 1M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of a Chalcone via Claisen-Schmidt Condensation
This protocol provides a general procedure for the base-catalyzed condensation of this compound with an aromatic aldehyde.[5][6]
Materials:
-
This compound (1.0 eq)
-
Aromatic Aldehyde (1.0 eq)
-
Sodium Hydroxide (NaOH), 40% aqueous solution
-
Dilute Hydrochloric Acid (10% HCl)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol with stirring at room temperature.
-
Cool the mixture in an ice bath.
-
Slowly add the 40% NaOH solution dropwise to the stirred mixture. A color change and/or the formation of a precipitate is often observed.
-
Continue stirring the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath and slowly acidify with 10% HCl until the pH is acidic (pH ~2-3) to precipitate the crude product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filtered solid thoroughly with cold deionized water to remove inorganic salts.
-
Dry the crude product in a desiccator or a vacuum oven.
-
Purify the chalcone by recrystallization from a suitable solvent, typically ethanol.
Visualizations
Logical and Experimental Workflows
Caption: A decision-making workflow for troubleshooting low-yield chalcone synthesis.
Reaction and Signaling Pathways
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation reaction.
Caption: Simplified biological pathways affected by 3,4,5-trimethoxychalcone derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purifying 3',4',5'-Trimethoxyacetophenone by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 3',4',5'-Trimethoxyacetophenone using recrystallization techniques. Below you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and relevant physical property data.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: My this compound is not dissolving in the recrystallization solvent.
A1: This issue typically arises from using an inappropriate solvent or an insufficient volume of solvent.
-
Solvent Choice: this compound is known to be soluble in organic solvents like ethanol (B145695) and acetone, and only slightly soluble in water.[1][2][3][4] Ethanol is a good starting point for a single-solvent recrystallization.
-
Solvent Volume: Ensure you are using a sufficient amount of the chosen solvent. The goal is to use the minimum amount of hot solvent to fully dissolve the compound. Add the solvent in small portions to the crude material while heating and stirring.
-
Temperature: Make sure you are heating the solvent to its boiling point to maximize the solubility of your compound.
Q2: No crystals are forming after cooling the solution.
A2: The absence of crystal formation upon cooling can be due to several factors.
-
Supersaturation: The solution may be supersaturated. Try to induce crystallization by:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This creates nucleation sites for crystal growth.
-
Seeding: If you have a pure crystal of this compound, add a tiny amount to the solution to act as a seed crystal.
-
-
Excess Solvent: It is possible that too much solvent was used, and the solution is not saturated enough for crystals to form. If scratching or seeding does not work, gently heat the solution to evaporate some of the solvent, and then allow it to cool again.
-
Cooling Rate: Ensure the solution is cooling slowly and undisturbed. Rapid cooling can sometimes inhibit crystallization.
Q3: My compound "oiled out" instead of forming crystals.
A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly. The melting point of this compound is in the range of 78-80 °C.[2]
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation of the solution and then allow it to cool more slowly.
-
Use a Mixed Solvent System: Dissolve the compound in a good solvent (like ethanol) at an elevated temperature. Then, slowly add a poor solvent (an "anti-solvent" like water) dropwise until the solution becomes slightly cloudy. Add a few drops of the good solvent to redissolve the cloudiness and then allow the solution to cool slowly.
Q4: The yield of my recrystallized this compound is very low.
A4: A low recovery of the purified product can be caused by several factors.
-
Excess Solvent: Using too much solvent will result in a significant portion of your product remaining dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude material.
-
Premature Crystallization: If crystals form during a hot filtration step (if performed to remove insoluble impurities), you will lose product. Ensure your filtration apparatus is pre-heated and the filtration is performed quickly.
-
Incomplete Crystallization: Make sure the solution is cooled sufficiently to maximize crystal formation. After cooling to room temperature, placing the flask in an ice bath can often increase the yield.
-
Washing with Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.
Frequently Asked Questions (FAQs)
Q: What is a good starting solvent for the recrystallization of this compound?
A: Based on its solubility profile, ethanol is an excellent starting solvent for a single-solvent recrystallization. A mixed solvent system of ethanol and water can also be effective, where the compound is dissolved in hot ethanol, and water is added as an anti-solvent to induce crystallization.
Q: What is the expected appearance of pure this compound?
A: Pure this compound is a white to off-white crystalline solid.[1]
Q: How can I tell if my recrystallized product is pure?
A: A common method to assess purity is by measuring the melting point of the dried crystals. Pure this compound has a sharp melting point in the range of 78-80 °C.[2] A broad or depressed melting point range typically indicates the presence of impurities.
Quantitative Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₄O₄ | |
| Molecular Weight | 210.23 g/mol | [5] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 78-80 °C | [2] |
| Solubility in Water | Slightly soluble | [2][3] |
| Solubility in Organic Solvents | Soluble in ethanol and acetone | [1] |
Detailed Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of this compound using a single solvent (ethanol) recrystallization.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula
-
Watch glass
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of ethanol and begin heating the mixture on a hot plate with stirring. Continue to add ethanol in small portions until the solid just dissolves in the boiling solvent. Use the minimum amount of hot ethanol necessary to achieve complete dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities present in the hot solution, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask and a funnel with a small amount of hot ethanol. Place a fluted filter paper in the funnel and pour the hot solution through it into the preheated flask. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities. It is crucial to use cold solvent to minimize the loss of the purified product.
-
Drying: Allow the crystals to air dry on the filter paper for a few minutes while continuing to draw a vacuum. For complete drying, transfer the crystals to a watch glass and place them in a desiccator or a vacuum oven at a low temperature.
-
Analysis: Once the crystals are completely dry, determine the yield and measure the melting point to assess the purity.
Experimental Workflow
Caption: A flowchart of the recrystallization process for this compound.
References
Technical Support Center: 3',4',5'-Trimethoxyacetophenone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3',4',5'-Trimethoxyacetophenone.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, particularly via the Friedel-Crafts acylation of 1,2,3-trimethoxybenzene (B147658).
Problem 1: Low Yield of this compound and Presence of Phenolic Impurities
Question: My reaction yield is significantly lower than expected, and analysis of the crude product indicates the presence of impurities with phenolic hydroxyl groups. What is the likely cause and how can I mitigate this?
Answer: The most probable cause is the demethylation of one or more methoxy (B1213986) groups on the aromatic ring.[1] The Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) used in the Friedel-Crafts acylation can also catalyze the cleavage of the aryl-methyl ether bonds, especially under harsh conditions. This side reaction produces phenolic impurities, such as 3'-hydroxy-4',5'-dimethoxyacetophenone or 4'-hydroxy-3',5'-dimethoxyacetophenone.
Troubleshooting Steps:
-
Temperature Control: Maintain a low reaction temperature, ideally at 0°C or below, throughout the addition of reagents and the reaction period. Higher temperatures significantly increase the rate of demethylation.
-
Stoichiometry of Lewis Acid: Use the minimum effective amount of the Lewis acid. While at least one equivalent is necessary to drive the reaction to completion due to complexation with the ketone product, a large excess will promote demethylation. An optimal range is typically 1.0 to 1.1 equivalents.
-
Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent extended exposure of the product to the Lewis acid, which can lead to increased demethylation.
Problem 2: Presence of a Higher Molecular Weight Impurity
Question: My mass spectrometry analysis shows a significant peak corresponding to a diacylated product. How can this be avoided?
Answer: The presence of a diacylated impurity indicates that a second acetyl group has been added to the aromatic ring. While the first acyl group is deactivating, the three methoxy groups make the 1,2,3-trimethoxybenzene ring highly activated, which can lead to a second acylation under certain conditions.
Troubleshooting Steps:
-
Control Acylating Agent Stoichiometry: Use the acylating agent (e.g., acetyl chloride or acetic anhydride) as the limiting reagent. An excess of the acylating agent can drive the formation of the diacylated product.
-
Maintain Low Temperature: As with demethylation, lower reaction temperatures reduce the overall reactivity and selectivity for mono-acylation.
-
Efficient Stirring: Ensure vigorous and efficient stirring throughout the reaction to avoid localized high concentrations of the acylating agent, which can promote diacylation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the Friedel-Crafts synthesis of this compound?
A1: The most common impurities are products of demethylation and diacylation. Demethylation can lead to one or more of the methoxy groups being converted to hydroxyl groups. Diacylation results in the addition of a second acetyl group to the aromatic ring.
Q2: How can I identify these impurities?
A2: A combination of analytical techniques is most effective:
-
High-Performance Liquid Chromatography (HPLC): Can separate the desired product from impurities based on their polarity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can help identify impurities by their mass-to-charge ratio.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information to confirm the identity of impurities. For example, demethylation will result in the appearance of a broad phenolic -OH peak in the ¹H NMR spectrum and a downfield shift of the attached aromatic carbon in the ¹³C NMR spectrum. Diacylation will lead to a more complex aromatic region in the ¹H NMR spectrum.
Q3: Can impurities arise from the starting materials?
A3: Yes, impurities in the starting 1,2,3-trimethoxybenzene or the acylating agent can be carried through the synthesis or lead to the formation of other byproducts. It is crucial to use high-purity starting materials.
Q4: What is the role of the aqueous workup, and how can it be optimized?
A4: The aqueous workup is necessary to decompose the complex formed between the ketone product and the Lewis acid catalyst. To avoid the formation of persistent emulsions or insoluble aluminum hydroxides, the reaction mixture should be quenched by slowly adding it to a vigorously stirred mixture of ice and concentrated hydrochloric acid. This ensures the pH remains acidic, keeping the aluminum salts dissolved in the aqueous phase.
Data Presentation
The following table summarizes the impact of reaction conditions on the formation of key impurities during the Friedel-Crafts acylation of 1,2,3-trimethoxybenzene.
| Reaction Parameter | Condition | Impact on Demethylation | Impact on Diacylation |
| Temperature | > 25 °C | Increased | Increased |
| ≤ 0 °C | Minimized | Minimized | |
| Lewis Acid (AlCl₃) | > 1.2 equivalents | Significantly Increased | - |
| 1.0 - 1.1 equivalents | Minimized | - | |
| Acylating Agent | > 1.0 equivalent | - | Increased |
| ≤ 1.0 equivalent | - | Minimized | |
| Reaction Time | Extended | Increased | - |
| Monitored to completion | Minimized | - |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This method is designed for the separation and quantification of this compound and its potential impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 254 nm
-
Column Temperature: 30 °C
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
This method is suitable for the identification of volatile and semi-volatile impurities.
-
Instrumentation: GC-MS system.
-
Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Mode: Split (split ratio 50:1).
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-500 amu.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
This protocol provides general guidelines for the structural characterization of the product and impurities.
-
Instrumentation: NMR spectrometer (300 MHz or higher is recommended).
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
¹H NMR:
-
Acquire a standard proton spectrum.
-
Expected signals for this compound in CDCl₃: ~2.6 ppm (s, 3H, -COCH₃), ~3.9 ppm (s, 9H, 3 x -OCH₃), ~7.2 ppm (s, 2H, Ar-H).
-
-
¹³C NMR:
-
Acquire a standard carbon spectrum with proton decoupling.
-
Expected signals for this compound in CDCl₃: ~26 ppm (-COCH₃), ~56 ppm (-OCH₃), ~61 ppm (-OCH₃), ~106 ppm (Ar-C), ~132 ppm (Ar-C), ~143 ppm (Ar-C), ~153 ppm (Ar-C), ~197 ppm (C=O).
-
Visualizations
Caption: Synthesis of this compound.
Caption: Formation of common impurities.
Caption: Workflow for impurity identification.
References
Technical Support Center: Scalable Synthesis of 3',4',5'-Trimethoxyacetophenone
Welcome to the technical support center for the scalable synthesis of 3',4',5'-Trimethoxyacetophenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important chemical intermediate.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, particularly when using the common Friedel-Crafts acylation method.
Issue 1: Low Yield of the Desired Product
Q: My reaction is resulting in a lower than expected yield of this compound. What are the potential causes and how can I improve it?
A: Low yields in the Friedel-Crafts acylation of 1,3,5-trimethoxybenzene (B48636) can stem from several factors. The most common culprits are side reactions such as demethylation and diacylation, as well as incomplete reaction or loss of product during workup.
Troubleshooting Steps:
-
Control Reaction Temperature: Higher temperatures can promote the demethylation of the methoxy (B1213986) groups by the Lewis acid catalyst.[1] Maintaining a lower reaction temperature, for instance at 0°C, can help minimize this side reaction.[2]
-
Optimize Reactant Stoichiometry: The molar ratio of reactants is crucial. An excess of the acylating agent or the Lewis acid catalyst can lead to the formation of diacylated byproducts, especially given the highly activated nature of the 1,3,5-trimethoxybenzene starting material.[1] Using the acylating agent as the limiting reagent can help to mitigate this.
-
Ensure Anhydrous Conditions: Lewis acid catalysts like aluminum chloride are highly sensitive to moisture. The presence of water will deactivate the catalyst, leading to an incomplete reaction. It is imperative to use anhydrous solvents and reagents, and to conduct the reaction under an inert atmosphere.
-
Sufficient Catalyst Loading: The ketone product can form a complex with the Lewis acid catalyst, effectively removing it from the reaction. Therefore, at least a stoichiometric amount of the Lewis acid is often required to drive the reaction to completion.[1]
-
Effective Quenching and Workup: The reaction mixture should be carefully quenched, for example, by pouring it into a mixture of ice and hydrochloric acid, to decompose the catalyst-product complex and any remaining catalyst. Inefficient quenching can lead to product loss during extraction.
Issue 2: Presence of Impurities in the Final Product
Q: My final product is contaminated with significant impurities. How can I identify and minimize them?
A: The primary impurities in this synthesis are typically demethylated and diacylated byproducts.
-
Demethylation: The Lewis acid can catalyze the cleavage of one or more methoxy groups, resulting in phenolic impurities such as 3-hydroxy-4,5-dimethoxyacetophenone or 4-hydroxy-3,5-dimethoxyacetophenone.
-
Identification: These impurities can be identified by techniques such as NMR, where the appearance of a phenolic -OH peak would be observed, and mass spectrometry, which would show a lower molecular weight than the desired product.
-
Minimization: As mentioned previously, using lower reaction temperatures, shorter reaction times, and avoiding an excessive amount of a strong Lewis acid can reduce the extent of demethylation.[1]
-
-
Diacylation: The high reactivity of the 1,3,5-trimethoxybenzene ring can sometimes lead to the addition of a second acetyl group, forming products like 2,6-diacetyl-1,3,5-trimethoxybenzene.
-
Identification: Diacylated products will have a higher molecular weight, which can be confirmed by mass spectrometry. NMR spectroscopy would also show a different aromatic proton substitution pattern and an additional acetyl group signal.
-
Minimization: To prevent diacylation, it is recommended to use the acylating agent as the limiting reagent and maintain low reaction temperatures.
-
Quantitative Data on Byproduct Formation
While specific quantitative data is highly dependent on the exact reaction conditions, the following table provides a general overview of the expected impact of key parameters on product yield and impurity formation.
| Parameter | Condition | Expected Impact on Yield | Expected Impact on Impurities |
| Temperature | High (>25°C) | May decrease due to side reactions | Increased demethylation |
| Low (0-5°C) | May increase purity | Decreased demethylation and diacylation | |
| Lewis Acid | Strong (e.g., AlCl₃) | Higher reaction rate | Increased risk of demethylation |
| Milder (e.g., FeCl₃, ZnCl₂) | Slower reaction rate | Reduced risk of demethylation | |
| Acylating Agent | Excess | Potential for higher conversion | Increased diacylation |
| Limiting | Lower conversion if not optimized | Minimized diacylation |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound on a large scale?
A1: The most widely used method for the scalable synthesis of this compound is the Friedel-Crafts acylation of 1,3,5-trimethoxybenzene with an acetylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst such as aluminum chloride.[2]
Q2: Are there any alternative synthetic methods to consider?
A2: Yes, other synthetic routes have been explored, although they are less common for large-scale production. These include:
-
Oxidation-based synthesis: This can involve the oxidation of a suitable precursor like 3,4,5-trimethoxyphenylethanol.
-
Gattermann-Koch Reaction: This involves the formylation of 1,2,3-trimethoxybenzene (B147658) followed by a methylation step. However, the Gattermann-Koch reaction is not applicable to phenol (B47542) ether substrates.[2]
Q3: What is the role of the Lewis acid in the Friedel-Crafts acylation?
A3: The Lewis acid catalyst, typically AlCl₃, plays a crucial role in activating the acylating agent (e.g., acetyl chloride). It coordinates to the chlorine atom, making the acetyl group a much stronger electrophile, which can then be attacked by the electron-rich 1,3,5-trimethoxybenzene ring.
Q4: How can I effectively purify this compound at scale?
A4: For large-scale purification, recrystallization is often the most practical and cost-effective method. Suitable solvents for recrystallization need to be determined empirically but mixtures of ethanol (B145695) and water or heptane (B126788) and ethyl acetate (B1210297) are common starting points. For higher purity requirements, column chromatography using silica (B1680970) gel can be employed, though this may be less economical for very large quantities. High-Performance Liquid Chromatography (HPLC) can also be used for purification, particularly for achieving very high purity on a smaller scale.
Experimental Protocols
Detailed Methodology for Friedel-Crafts Acylation of 1,3,5-Trimethoxybenzene
This protocol provides a general procedure for the synthesis of this compound on a gram scale. It should be optimized for specific laboratory conditions and desired scale.
Materials:
-
1,3,5-Trimethoxybenzene
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Hydrochloric acid (concentrated)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.1 to 1.5 equivalents) in anhydrous dichloromethane.
-
Addition of Acylating Agent: Cool the suspension to 0°C in an ice bath. Slowly add acetyl chloride (1.0 equivalent) dropwise via a dropping funnel.
-
Addition of Substrate: After the addition of acetyl chloride is complete, add a solution of 1,3,5-trimethoxybenzene (1.0 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2-3 times).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Visualizations
Logical Workflow for Troubleshooting Low Yield in Friedel-Crafts Acylation
Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.
Signaling Pathway of Key Side Reactions
Caption: Key side reactions in the synthesis of this compound.
References
Stability and storage conditions for 3',4',5'-Trimethoxyacetophenone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 3',4',5'-Trimethoxyacetophenone, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term stability, this compound should be stored in a tightly closed container in a dry and well-ventilated place.[1][2] To minimize degradation, it is recommended to store the compound in a refrigerator at 2-8°C.[3] The storage area should be kept away from heat, sparks, and open flames.[4][5]
Q2: Is this compound sensitive to light?
Q3: What are the known incompatibilities for this compound?
This compound should be stored away from strong oxidizing agents, reducing agents, and strong alkalis to prevent chemical reactions that could degrade the compound.[4]
Q4: What is the shelf life of this compound?
The shelf life of this compound can vary depending on the supplier and storage conditions. It is crucial to refer to the manufacturer's certificate of analysis and expiration date. To ensure the integrity of the compound for experimental use, it is advisable to perform a quality control check (e.g., melting point, HPLC purity) if the material has been stored for an extended period, especially if not stored under ideal conditions.
Troubleshooting Guide
Issue 1: Inconsistent Experimental Results or Loss of Potency
Possible Cause: Degradation of this compound due to improper storage or handling.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been consistently stored at the recommended temperature (2-8°C), protected from light, and in a tightly sealed container to prevent moisture absorption.
-
Assess Purity: Re-analyze the purity of your working stock and solid sample using a suitable analytical method like HPLC or NMR.
-
Prepare Fresh Solutions: If degradation is suspected, prepare fresh solutions from a new or properly stored batch of the compound for your experiments.
-
Review Solution Stability: Consider the stability of the compound in your experimental solvent. Some solvents can promote degradation over time. It is recommended to prepare solutions fresh daily.
Issue 2: Appearance of Unexpected Peaks in Chromatography
Possible Cause: Presence of degradation products or impurities.
Troubleshooting Steps:
-
Analyze Blank Samples: Run a blank injection of your solvent to rule out contamination from the solvent or analytical system.
-
Perform Forced Degradation Studies: To identify potential degradation products, you can perform forced degradation studies on a small sample of the compound. This involves exposing the compound to stress conditions such as acid, base, heat, and light. Analysis of these stressed samples by HPLC-MS can help in identifying the mass of potential degradants.
-
Review Synthesis Byproducts: If the compound is synthesized in-house, review the synthetic route for potential unreacted starting materials or byproducts that may be carried through.
Stability Data
The following tables summarize the expected stability of this compound under various stress conditions. This data is based on general stability principles for substituted acetophenones and should be confirmed by experimental analysis.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Temperature | Duration | Expected Degradation |
| Acid Hydrolysis (0.1 N HCl) | 60°C | 24 hours | Moderate |
| Base Hydrolysis (0.1 N NaOH) | 60°C | 24 hours | Significant |
| Oxidative (3% H₂O₂) | Room Temperature | 24 hours | Moderate to Significant |
| Thermal | 80°C | 48 hours | Low to Moderate |
| Photolytic (UV light) | Room Temperature | 24 hours | Low to Moderate |
Table 2: Recommended Storage Conditions and Expected Stability
| Storage Condition | Temperature | Relative Humidity | Light Exposure | Expected Shelf Life |
| Recommended | 2-8°C | < 60% | Protected from light | > 2 years |
| Ambient | 20-25°C | Uncontrolled | Exposed to light | 6-12 months |
| Accelerated | 40°C | 75% | Protected from light | < 3 months |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile (B52724) with 0.1% Formic Acid
-
-
Gradient: Start with 70% A and 30% B, ramp to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 270 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a 1 mg/mL stock solution in acetonitrile and dilute to an appropriate concentration with the mobile phase.
Protocol 2: Forced Degradation Study Workflow
This protocol outlines a general procedure for investigating the stability of this compound under stress conditions.
-
Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by HPLC to determine the percentage of degradation and identify any degradation products.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Workflow for forced degradation studies.
References
Validation & Comparative
A Comparative Guide to 3',4',5'-Trimethoxyacetophenone and Other Acetophenone Derivatives for Researchers and Drug Development Professionals
An in-depth analysis of the biological activities and therapeutic potential of 3',4',5'-Trimethoxyacetophenone in comparison to other notable acetophenone (B1666503) derivatives, supported by experimental data and detailed methodologies.
Acetophenone and its derivatives represent a versatile class of organic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities.[1] This guide provides a comparative overview of this compound and other selected acetophenone derivatives, focusing on their anticancer, antioxidant, antimicrobial, and α-glucosidase inhibitory properties. By presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways, this document aims to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Comparative Biological Activity of Acetophenone Derivatives
The biological activities of acetophenone derivatives are significantly influenced by the nature and position of substituents on the phenyl ring. The following tables summarize quantitative data from various studies to facilitate a comparison of their performance.
Table 1: Anticancer Activity of Acetophenone Derivatives
Several acetophenone derivatives, particularly chalcones derived from them, have demonstrated potent anticancer activities by targeting various signaling pathways and cellular processes.[2][3] The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone (B49325) from this compound (Indolyl chalcone 10) | PC3 (Prostate) | 0.017 | [4] |
| DU145 (Prostate) | 0.020 | [4] | |
| HCT116 (Colorectal) | 0.039 | [4] | |
| HT-29 (Colorectal) | 0.028 | [4] | |
| Chalcone from this compound (Chromonyl chalcone 13) | HCT116 (Colorectal) | 2.6 - 5.1 | [4][5] |
| Acrovestone | P-388 (Murine leukemia) | 15.42 | [2] |
| Meliquercifolin A | HeLa (Cervical) | 2.6 | [2] |
| Acronyculatin P | MCF-7 (Breast) | 56.8 | [2] |
| Acronyculatin Q | MCF-7 (Breast) | 40.4 | [2] |
| Acronyculatin R | MCF-7 (Breast) | 69.1 | [2] |
| Eupatofortunone | MCF-7 (Breast) | 82.15 | [2] |
| A549 (Lung) | 86.63 | [2] | |
| 4'-aminoacetophenone chalcone derivatives (e.g., 3d, 3f, 3g) | Glioblastoma stem cells | < 10 | [6] |
Table 2: Antioxidant Activity of Acetophenone Derivatives
The antioxidant potential of acetophenone derivatives is often attributed to their ability to scavenge free radicals.[7] The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity, with a lower IC50 value indicating higher antioxidant potential.
| Compound/Derivative | Assay | IC50 (µg/mL) | Reference |
| 2,4-dihydroxyacetophenone analogue 5g | DPPH | Potent scavenger | [7] |
| Chalcone derivatives | DPPH | 25-95 | [8] |
| Diazenyl chalcone C-10 | DPPH | High activity | [9] |
Table 3: Antimicrobial Activity of Acetophenone Derivatives
The antimicrobial properties of acetophenone derivatives have been evaluated against a range of bacteria and fungi.[10] The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Cinnamylideneacetophenone 3 | Staphylococcus aureus | 77.9 - 312 | [11] |
| Streptococcus mutans | 77.9 - 312 | [11] | |
| Cinnamylideneacetophenone 4 | Staphylococcus aureus | 77.9 - 312 | [11] |
| Streptococcus mutans | 77.9 - 312 | [11] | |
| Cinnamylideneacetophenone 2, 7, 10, 18 | Mycobacterium tuberculosis | 57.2 - 70.9 (µM) | [11] |
| Diazenyl chalcone C-7 | Various bacteria & fungi | 3.79 - 15.76 | [9] |
Table 4: α-Glucosidase Inhibitory Activity of Acetophenone Derivatives
Certain acetophenone derivatives have shown potent inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion, making them potential candidates for managing type 2 diabetes.[12]
| Compound/Derivative | IC50 (µM) | Reference |
| Benzonate derivative 7d | 1.68 - 7.88 | [12] |
| Benzonate derivative 7f | 1.68 - 7.88 | [12] |
| Benzonate derivative 7i | 1.68 - 7.88 | [12] |
| Benzonate derivative 7n | 1.68 - 7.88 | [12] |
| Benzonate derivative 7o | 1.68 - 7.88 | [12] |
| Benzonate derivative 7r | 1.68 - 7.88 | [12] |
| Benzonate derivative 7s | 1.68 - 7.88 | [12] |
| Benzonate derivative 7u | 1.68 - 7.88 | [12] |
| Benzonate derivative 7v | 1.68 - 7.88 | [12] |
| Acarbose (Standard) | 54.74 | [12] |
Key Signaling Pathways and Mechanisms of Action
The anticancer activity of acetophenone derivatives, particularly those derived from this compound, is often linked to their ability to interfere with crucial cellular processes such as cell division and signaling pathways that regulate cell growth and survival.
One of the primary mechanisms of action for many anticancer compounds derived from this compound is the inhibition of tubulin polymerization .[13][14][15] Tubulin is a protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By binding to the colchicine (B1669291) site on tubulin, these derivatives prevent the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[13]
Caption: Inhibition of tubulin polymerization by this compound derivatives.
Furthermore, acetophenone derivatives have been shown to modulate key cancer signaling pathways , such as the PI3K/Akt/mTOR and MAPK pathways, which are often dysregulated in cancer and play a critical role in cell proliferation, survival, and angiogenesis.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Antibacterial and Antitubercular Activities of Cinnamylideneacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound | 1136-86-3 | Benchchem [benchchem.com]
- 15. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]
Unveiling the Pharmacological Potential: A Comparative Analysis of 3',4',5'-Trimethoxyacetophenone and its Bioactive Analogs
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of synthetic compounds is paramount in the quest for novel therapeutics. This guide provides a comprehensive comparison of the biological activities of 3',4',5'-Trimethoxyacetophenone and its derivatives, supported by experimental data, to illuminate their potential in oncology and anti-inflammatory applications.
This compound, a polysubstituted acetophenone, serves as a crucial building block in organic synthesis for a diverse range of biologically active molecules.[1][2] While its own biological activity is not extensively characterized, its derivatives, particularly chalcones, have demonstrated significant potential as anticancer and anti-inflammatory agents.[1][3] This guide delves into the comparative efficacy of these analogs, presenting key quantitative data and the experimental protocols used to determine their activity.
Anticancer Activity: A Focus on Chalcone (B49325) Derivatives
The 3,4,5-trimethoxyphenyl motif is a key pharmacophore investigated for its anticancer properties, notably associated with cytotoxic and antiproliferative effects arising from tubulin interaction.[4] Chalcones, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are readily synthesized from this compound and have shown a broad spectrum of biological activities, including potent anticancer effects.[1][5][6]
The primary mechanism of anticancer action for many of these derivatives involves the disruption of microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[1][7] Some analogs have also been investigated for their ability to inhibit other critical molecular targets in cancer cells, such as topoisomerase-II.[1]
Comparative Antiproliferative Activity of 3',4',5'-Trimethoxychalcone Analogs
The following table summarizes the in vitro antiproliferative activity of various chalcone analogs derived from this compound against several human cancer cell lines. The data, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), highlights the structure-activity relationships governing their potency.
| Compound ID | B-Ring Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone 10 | 5-indolyl | PC3 (Prostate) | 0.017 (48h) | [5] |
| DU145 (Prostate) | 0.020 (48h) | [5] | ||
| HCT116 (Colorectal) | 0.039 (48h) | [5] | ||
| HT-29 (Colorectal) | 0.028 (48h) | [5] | ||
| Chalcone 13 | 6-methyl-4-oxo-4H-chromen-3-yl | HCT116 (Colorectal) | 2.6 (48h) | [5][7] |
| HT-29 (Colorectal) | 5.1 (48h) | [5][7] | ||
| DU145 (Prostate) | 3.2 (48h) | [5] | ||
| PC3 (Prostate) | 4.5 (48h) | [5] | ||
| Chalcone 8 | 3-hydroxy-4-methoxyphenyl | PC3 (Prostate) | 0.017-0.031 (48h) | [5] |
| DU145 (Prostate) | 0.031 (48h) | [5] | ||
| Chalcone 15 | 3,4,5-trimethoxyphenyl | Hep G2 (Liver) | 1.8 | [3] |
| Colon 205 (Colon) | 2.2 | [3] | ||
| Compound 7i | 3-hydroxy-4-methoxyphenyl (selenophene linker) | Huh7 (Liver) | 0.080 | [8] |
| MCF-7 (Breast) | 0.12 | [8] | ||
| SGC-7901 (Gastric) | 0.11 | [8] |
Key Observations from the Data:
-
Heterocyclic B-rings: The presence of a 5-indolyl group on the B-ring (Chalcone 10) confers exceptionally potent antiproliferative activity, with IC50 values in the nanomolar range across multiple cancer cell lines.[5][7] Chromone-containing chalcones, such as Chalcone 13, also demonstrate significant, albeit less potent, activity.[5][7]
-
Substitution on the B-ring: Hydroxy and methoxy (B1213986) substitutions on the B-ring play a crucial role in determining the anticancer efficacy. For instance, Chalcone 8, with a 3-hydroxy-4-methoxyphenyl B-ring, exhibits potent activity comparable to the indolyl chalcone.[5]
-
Linker Modification: The introduction of a selenophene (B38918) linker, as seen in compound 7i, can lead to potent tubulin polymerization inhibitors with superior antiproliferative activity.[8]
Anti-inflammatory Activity
Derivatives of this compound have also been evaluated for their anti-inflammatory properties. The mechanism of action often involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and the modulation of signaling pathways like NF-κB and MAPK.[9][10]
Comparative Inhibitory Activity on Nitric Oxide (NO) Production
The following table presents the inhibitory effects of various 3',4',5'-trimethoxychalcone analogs on nitric oxide production in lipopolysaccharide (LPS) and interferon-gamma (IFN-γ)-stimulated macrophages.
| Compound ID | B-Ring Substitution | IC50 (µM) for NO Inhibition | Reference |
| Compound 7 | 4-hydroxy-3-methoxyphenyl | 0.3 | [3] |
| Compound 15 | 3,4,5-trimethoxyphenyl | 0.3 | [3] |
| Compound 14 | 3-hydroxy-4-methoxyphenyl | 1.3 | [3] |
| Compound 11 | 3,4-dihydroxyphenyl | 1.5 | [3] |
Key Observations from the Data:
-
Specific substitution patterns on the B-ring significantly influence the anti-inflammatory activity. Compounds with a 4-hydroxy-3-methoxyphenyl (Compound 7) or a 3,4,5-trimethoxyphenyl (Compound 15) B-ring were found to be the most potent inhibitors of NO production.[3]
-
Interestingly, Compound 7 exhibited selective inhibition of NO production without affecting tumor cell proliferation, suggesting a potential for developing targeted anti-inflammatory agents.[3]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are outlined below.
Antiproliferative Activity Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds is commonly assessed using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][7]
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere for 24 hours.[8]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Caption: Workflow of the MTT assay for determining antiproliferative activity.
Tubulin Polymerization Assay
The effect of compounds on microtubule dynamics can be assessed using an in vitro tubulin polymerization assay.
Methodology:
-
Reaction Mixture: A reaction mixture containing tubulin, a polymerization buffer (e.g., G-PEM buffer), and the test compound or control is prepared.
-
Initiation of Polymerization: Polymerization is initiated by incubating the reaction mixture at 37°C.
-
Monitoring Polymerization: The change in absorbance (turbidity) at 340 nm is monitored over time using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: The extent of inhibition is determined by comparing the polymerization curves of compound-treated samples with those of the control.
Caption: Workflow of the in vitro tubulin polymerization assay.
Nitric Oxide (NO) Production Assay (Griess Assay)
The inhibitory effect of compounds on NO production in macrophages is typically measured using the Griess assay, which detects nitrite (B80452), a stable product of NO.
Methodology:
-
Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are cultured and stimulated with LPS and IFN-γ in the presence or absence of the test compounds for a specified time.
-
Supernatant Collection: The cell culture supernatant is collected.
-
Griess Reaction: The supernatant is mixed with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: After a short incubation period, the absorbance of the resulting azo dye is measured at approximately 540 nm.
-
Nitrite Concentration Calculation: The nitrite concentration is determined from a standard curve generated with known concentrations of sodium nitrite.
Signaling Pathways Implicated in Biological Activity
The anticancer and anti-inflammatory effects of this compound analogs are mediated through the modulation of key cellular signaling pathways.
Anticancer Signaling Pathway
The primary anticancer mechanism involves the inhibition of tubulin polymerization, which disrupts microtubule formation. This leads to the arrest of the cell cycle at the G2/M phase, preventing cell division and ultimately triggering apoptosis.
Caption: Anticancer mechanism of 3',4',5'-trimethoxychalcone analogs.
Anti-inflammatory Signaling Pathway
In the context of inflammation, these compounds can inhibit the production of pro-inflammatory mediators by targeting signaling pathways such as NF-κB.
References
- 1. This compound | 1136-86-3 | Benchchem [benchchem.com]
- 2. CAS 1136-86-3: 3′,4′,5′-Trimethoxyacetophenone [cymitquimica.com]
- 3. Synthesis and biological evaluation of 3',4',5'-trimethoxychalcone analogues as inhibitors of nitric oxide production and tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Chalcones Derived from 3',4',5'-Trimethoxyacetophenone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological efficacy of chalcones derived from 3',4',5'-trimethoxyacetophenone, focusing on their anticancer and anti-inflammatory properties. Experimental data from various studies are summarized, and detailed methodologies for key experiments are provided to facilitate reproducibility and further research.
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of various chalcone (B49325) derivatives, primarily focusing on their anti-cancer and anti-inflammatory activities. The data is presented as IC50 values, which represent the concentration of a compound required to inhibit a biological process by 50%.
Anticancer Activity
Chalcones derived from this compound have demonstrated significant antiproliferative activity against a range of cancer cell lines. The 3,4,5-trimethoxy substitution on the A ring is a key pharmacophore that contributes to this activity, often through mechanisms like tubulin polymerization inhibition and apoptosis induction.[1][2]
| Compound ID/Name | Cancer Cell Line | IC50 Value | Noteworthy Mechanisms/Remarks |
| Indolyl chalcone 10 | HCT116 (Colorectal) | 39 nM (at 48h) | Potent anticancer agent, induces apoptosis. |
| HT-29 (Colorectal) | 28 nM (at 48h) | ||
| DU145 (Prostate) | 20 nM (at 48h) | ||
| PC3 (Prostate) | 17 nM (at 48h) | Confirmed high activity against this cell line. | |
| Chromonyl chalcone 13 | Colorectal & Prostatic | 2.6–5.1 µM (at 48h) | Demonstrates interesting antiproliferative effect. |
| Chalcone 8 (3-hydroxy-3′,4,4′,5′-tetramethoxychalcone) | HCT116 (Colorectal) | ~7.3 µM (at 48h) | Potent inhibitor of tubulin polymerization, induces cell cycle arrest and apoptosis.[2] |
| HT-29 (Colorectal) | 8.1 µM (at 48h) | ||
| PCa cells | 17-31 nM | ||
| Chalcone 2 | HCT116 (Colorectal) | Most active after chalcone 8 | The 3-hydroxy group appears to play a positive role in the antiproliferative effect. |
| HT-29 (Colorectal) | 7.3 µM (at 48h) | ||
| PCa cells | ~3.0 µM | ||
| Chalcone 15 (3,3',4',5'-tetramethoxychalcone) | Hep G2 (Liver) | 1.8 µM | Most potent anti-proliferative compound in its series.[3][4] |
| Colon 205 (Colon) | 2.2 µM | ||
| Chalcone 1 & 8 (from a different study) | K-Ras addicted cancers | - | Selectively dissociate oncogenic K-Ras from the plasma membrane.[1] |
Anti-inflammatory Activity
A series of 3',4',5'-trimethoxychalcone analogues have been investigated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages, a key indicator of anti-inflammatory activity.
| Compound ID/Name | Assay | IC50 Value | Noteworthy Remarks |
| Chalcone 7 (4-Hydroxy-3,3',4',5'-tetramethoxychalcone) | NO production inhibition | 0.3 µM | Potent inhibitor of NO production, but no effect on tumor cell proliferation (IC50 >100 µM).[3][4] |
| Chalcone 15 (3,3',4',5'-tetramethoxychalcone) | NO production inhibition | 0.3 µM | Potent inhibitor of NO production.[3][4] |
| Chalcone 14 (3-hydroxy-3',4,4',5'-tetramethoxychalcone) | NO production inhibition | 1.3 µM | Potent inhibitor of NO production.[3][4] |
| Chalcone 11 (3,4-dihydroxy-3',4',5'-trimethoxychalcone) | NO production inhibition | 1.5 µM | Potent inhibitor of NO production.[3][4] |
Antimicrobial Activity
The antimicrobial activity of chalcones derived from this compound appears to be limited. One study synthesized 3,4,5-trimethoxy-3',4'-dimethoxychalcone and found it to have no appreciable antimicrobial activity against Gram-positive and Gram-negative bacteria.[5][6] However, other classes of chalcones, particularly those with halogen substitutions, have shown promising antimicrobial effects.[7]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Synthesis of Chalcones: Claisen-Schmidt Condensation
The synthesis of chalcones from this compound is typically achieved through a base-catalyzed Claisen-Schmidt condensation reaction.[8]
Materials:
-
This compound
-
Appropriate aromatic aldehyde
-
Ethanol (B145695) or Methanol
-
Base (e.g., Sodium Hydroxide or Potassium Hydroxide solution)
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
Dissolve this compound and an equimolar amount of the desired aromatic aldehyde in ethanol in a round-bottom flask.
-
Slowly add a solution of NaOH or KOH to the mixture while stirring at room temperature.
-
Continue stirring the reaction mixture for a period ranging from a few hours to overnight, monitoring the reaction progress by Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with dilute HCl.
-
The precipitated chalcone is then collected by vacuum filtration, washed with cold water, and purified by recrystallization from a suitable solvent like ethanol.[8][9]
Cell Viability Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[10][11]
Materials:
-
Cells cultured in a 96-well plate
-
Chalcone compounds of interest
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in DMF and acetic acid)[10]
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the chalcone compounds and incubate for the desired time period (e.g., 24, 48 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to interfere with the assembly of tubulin into microtubules.[3][12][13]
Materials:
-
Purified tubulin protein
-
Polymerization buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
GTP (1 mM)
-
Test compounds (chalcones) and controls (e.g., colchicine, paclitaxel)
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing tubulin, polymerization buffer, GTP, and glycerol on ice.
-
Add the test compounds at various concentrations to the wells of a 96-well plate.
-
Initiate the polymerization reaction by adding the tubulin mixture to the wells and immediately placing the plate in a microplate reader pre-warmed to 37°C.
-
Monitor the increase in absorbance at 340 nm over time (e.g., every 60 seconds for 1 hour). An inhibition of the increase in absorbance compared to the control indicates inhibition of tubulin polymerization.[13]
Apoptosis Detection: Western Blotting
Western blotting can be used to detect key proteins involved in the apoptotic pathway, such as cleaved caspases and PARP.[14]
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-cleaved PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the cells to extract total proteins and determine the protein concentration.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the apoptotic proteins of interest.
-
Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody.
-
Add a chemiluminescent substrate and detect the signal using an imaging system. The presence and intensity of bands corresponding to cleaved caspases or PARP indicate the induction of apoptosis.[14]
Cell Cycle Analysis: Flow Cytometry
Flow cytometry with propidium (B1200493) iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1][5]
Materials:
-
Cells treated with chalcone compounds
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol (for fixation)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Harvest the treated and control cells and wash with PBS.
-
Fix the cells by slowly adding cold 70% ethanol while vortexing and incubate at 4°C for at least 30 minutes.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Treat the cells with RNase A to degrade RNA and prevent its staining.
-
Stain the cells with PI solution.
-
Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and biological evaluation of chalcones derived from this compound.
Signaling Pathways
The following diagrams illustrate the NF-κB and JNK signaling pathways, which are often implicated in the anti-inflammatory and anticancer effects of chalcones.
NF-κB Signaling Pathway
References
- 1. wp.uthscsa.edu [wp.uthscsa.edu]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. nijophasr.net [nijophasr.net]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchhub.com [researchhub.com]
- 12. 3.7. Tubulin Polymerization Inhibition Assay [bio-protocol.org]
- 13. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Comparative Spectroscopic Guide to 3',4',5'-Trimethoxyacetophenone and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
In the fields of medicinal chemistry and materials science, the precise characterization of molecular structure is paramount. Isomers, compounds with identical molecular formulas but different arrangements of atoms, can exhibit markedly different physical, chemical, and biological properties. This guide provides a detailed spectroscopic comparison of 3',4',5'-trimethoxyacetophenone and two of its structural isomers: 2',3',4'-trimethoxyacetophenone (B1346922) and 2',4',6'-trimethoxyacetophenone. By leveraging experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we present a clear methodology for their differentiation.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for the three trimethoxyacetophenone isomers, facilitating a direct and objective comparison of their characteristic signals.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
| Isomer | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| This compound | 7.22 (s, 2H), 3.93 (s, 9H), 2.60 (s, 3H) | 196.9, 153.1, 143.1, 132.5, 105.9, 60.9, 56.3, 26.4 |
| 2',3',4'-Trimethoxyacetophenone | 7.47 (d, J=8.8 Hz, 1H), 6.72 (d, J=8.8 Hz, 1H), 3.95 (s, 3H), 3.90 (s, 3H), 3.88 (s, 3H), 2.59 (s, 3H) | 201.3, 158.4, 156.9, 142.0, 125.7, 122.9, 107.5, 62.1, 61.0, 56.1, 31.8 |
| 2',4',6'-Trimethoxyacetophenone | 6.09 (s, 2H), 3.81 (s, 3H), 3.78 (s, 6H), 2.47 (s, 3H)[1] | 203.2, 162.5, 158.6, 113.8, 90.5, 55.9, 55.4, 32.7 |
Table 2: IR and Mass Spectrometry Data
| Isomer | Key IR Absorptions (cm⁻¹) | Key Mass Fragments (m/z) |
| This compound | ~1680 (C=O), ~1580, 1500 (C=C aromatic), ~1240, 1125 (C-O) | 210 (M+), 195, 167, 139 |
| 2',3',4'-Trimethoxyacetophenone | ~1670 (C=O), ~1600, 1480 (C=C aromatic), ~1270, 1090 (C-O) | 210 (M+), 195, 177, 152 |
| 2',4',6'-Trimethoxyacetophenone | ~1692 (C=O), ~1602, 1415 (C=C aromatic), ~1210, 1130 (C-O)[1] | 210 (M+), 195, 182, 167 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in the analysis of these aromatic ketones.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) was added as an internal standard for chemical shift referencing (δ 0.00 ppm).
-
Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer. For ¹H NMR, the spectral width was typically 16 ppm with a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled pulse sequence was used with a spectral width of 240 ppm and a relaxation delay of 2 seconds.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the solid sample was finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet was placed in the sample holder of an FTIR spectrometer. Spectra were typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans. A background spectrum of a pure KBr pellet was subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) was prepared in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.
-
Chromatographic Conditions: An Agilent HP-5 or similar nonpolar capillary column was used. The oven temperature program typically started at 60°C, held for 1 minute, then ramped at 10°C/min to 250°C, and held for 2 minutes. Helium was used as the carrier gas with a constant flow rate of 1.0 mL/min.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV was used. The mass spectrometer scanned a mass-to-charge ratio (m/z) range of 40-400.
Isomer Differentiation Workflow
The distinct substitution patterns of the methoxy (B1213986) groups on the aromatic ring of each isomer lead to unique spectroscopic signatures. The following workflow outlines a logical approach to differentiate between the three isomers based on their NMR and IR spectra.
Caption: Workflow for the spectroscopic differentiation of trimethoxyacetophenone isomers.
This guide demonstrates that a systematic analysis of spectroscopic data allows for the unambiguous differentiation of the this compound isomers. The distinct patterns in their NMR, IR, and MS spectra provide a reliable basis for structural elucidation, which is a critical step in research and development.
References
Unveiling the Anticancer Potential of 3',4',5'-Trimethoxyacetophenone Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer activity of 3',4',5'-trimethoxyacetophenone derivatives against other established agents. Supported by experimental data and detailed protocols, this document serves as a valuable resource for advancing cancer research.
Derivatives of this compound, particularly chalcones, have emerged as a promising class of compounds in the landscape of anticancer drug discovery. Their core structure, featuring a 3,4,5-trimethoxyphenyl motif, is a key pharmacophore associated with potent cytotoxic and antiproliferative effects. This guide delves into the anticancer activity of these derivatives, presenting a comparative analysis with well-known microtubule-targeting agents, providing detailed experimental methodologies, and visualizing key cellular pathways and workflows.
Performance Comparison: this compound Derivatives vs. Established Anticancer Agents
The anticancer efficacy of this compound derivatives is most evident in their potent inhibitory effects on cancer cell proliferation. The following tables summarize the half-maximal inhibitory concentration (IC50) values of various derivatives against a panel of human cancer cell lines, juxtaposed with the performance of established microtubule inhibitors, combretastatin (B1194345) A4 and colchicine (B1669291).
Table 1: Anticancer Activity of this compound Chalcone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone 2 | HCT116 (Colon) | ~7.3 (48h) | [1] |
| HT-29 (Colon) | ~7.3 (48h) | [1] | |
| PC3 (Prostate) | ~3.0 (48h) | [1] | |
| Chalcone 8 | HCT116 (Colon) | Potent Inhibition | [1] |
| HT-29 (Colon) | 8.1 (48h) | [1] | |
| PC3 (Prostate) | Potent Inhibition | [1] | |
| Indolyl Chalcone 10 | HCT116 (Colon) | 0.039 (48h) | [1] |
| HT-29 (Colon) | 0.028 (48h) | [1] | |
| PC3 (Prostate) | 0.017 (48h) | [1] | |
| DU145 (Prostate) | 0.020 (48h) | [1] | |
| Chromonyl Chalcone 13 | Various | 2.6 - 5.1 (48h) | [1] |
| 3,3',4',5'-Tetramethoxychalcone (15) | Hep G2 (Liver) | 1.8 | [2] |
| Colon 205 (Colon) | 2.2 | [2] | |
| 4-Hydroxy-3,3',4',5'-tetramethoxychalcone (7) | Hep G2 & Colon 205 | >100 | [2] |
| 3,3',4,4',5'-Pentamethoxychalcone (2) | Hep G2 (Liver) | Significant | [2] |
Table 2: Anticancer Activity of Combretastatin A4 and Colchicine Derivatives (Comparative Agents)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Combretastatin A4 | 1A9 (Ovarian) | 0.0036 | [3] |
| 518A2 (Melanoma) | 0.02 | [3] | |
| A549 (Lung) | ED50 value reported | [3] | |
| MG-63 (Osteosarcoma) | Potent | [4] | |
| HCT-116 (Colon) | Potent | [4] | |
| HeLa (Cervical) | 95.90 | [5] | |
| JAR (Choriocarcinoma) | 88.89 | [5] | |
| Colchicine | ZFTA-RELA-dependent NF-κB | 0.09 | [6] |
| Colchicine Derivative 3g | A375 (Melanoma) | 10.35 | [7] |
| MCF-7 (Breast) | 15.69 | [7] | |
| 10-Alkylthiocolchicines | SKOV-3 (Ovarian) | Potent | [8] |
Key Experimental Protocols
The validation of anticancer activity relies on a series of well-defined experimental protocols. Below are detailed methodologies for the key assays cited in the evaluation of this compound derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-6,000 cells per well and allow them to attach overnight.[10]
-
Compound Treatment: Expose the cells to various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).[1][10]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[10]
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm or 595 nm using a microplate reader.[10] The amount of formazan produced is proportional to the number of viable cells.[9]
Tubulin Polymerization Inhibition Assay
This assay is crucial for identifying compounds that interfere with microtubule dynamics, a key mechanism of action for many anticancer agents.[1]
Protocol:
-
Reaction Setup: In a 96-well plate, combine purified tubulin (e.g., 1 mg/mL) with a reaction buffer (e.g., PEM buffer containing GTP) and the test compound at various concentrations.[10][11]
-
Initiation of Polymerization: Initiate tubulin polymerization by incubating the plate at 37°C.[10][11]
-
Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a plate reader.[10][11] An increase in absorbance indicates microtubule formation.
-
Data Analysis: Plot the absorbance against time to generate polymerization curves. Inhibitors of tubulin polymerization will show a reduced rate and extent of absorbance increase.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M), revealing the effects of compounds on cell cycle progression.[12]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound for a specified duration, then harvest the cells by trypsinization.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.[13]
-
Staining: Stain the cells with a DNA-binding fluorescent dye, such as propidium (B1200493) iodide (PI), in the presence of RNase to eliminate RNA staining.[13]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content of the cells.
-
Data Analysis: Generate histograms of DNA content to quantify the percentage of cells in each phase of the cell cycle.[14]
Apoptosis Assay using Annexin V-FITC
This assay identifies cells undergoing apoptosis (programmed cell death), a common outcome of anticancer drug treatment.[15]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound and then collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.[16]
-
Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and propidium iodide (PI).[16][17] Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells with compromised membranes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.[15][16]
-
Data Interpretation:
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To better understand the processes involved in validating the anticancer activity of this compound derivatives, the following diagrams illustrate a key signaling pathway and the general experimental workflows.
Caption: General experimental workflow for validating anticancer activity.
Caption: Simplified signaling pathway of tubulin polymerization inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structurally simplified biphenyl combretastatin A4 derivatives retain in vitro anti-cancer activity dependent on mitotic arrest | PLOS One [journals.plos.org]
- 5. Cytotoxic, Antioxidant, and Anti-Genotoxic Properties of Combretastatin A4 in Human Peripheral Blood Mononuclear Cells: A Comprehensive In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and antiproliferative activity of novel colchicine derivatives: selective inhibition of melanoma cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic, analgesic and anti-inflammatory activity of colchicine and its C-10 sulfur containing derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3.7. Tubulin Polymerization Inhibition Assay [bio-protocol.org]
- 12. nanocellect.com [nanocellect.com]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. Flow Cytometry Protocol [sigmaaldrich.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. static.igem.org [static.igem.org]
Comparative study of synthesis routes for 3',4',5'-Trimethoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary synthetic routes to 3',4',5'-Trimethoxyacetophenone, a key intermediate in the synthesis of various biologically active compounds, including flavonoids and chalcones.[1] The following sections detail the experimental protocols, compare the performance of each route based on available data, and provide visualizations of the synthetic pathways.
Comparison of Synthesis Routes
The synthesis of this compound is principally achieved through three main routes: Friedel-Crafts acylation, oxidation of a suitable precursor, and Claisen condensation. Each method offers distinct advantages and disadvantages in terms of starting materials, reaction conditions, and overall efficiency.
| Synthesis Route | Starting Material(s) | Key Reagents | Reaction Time | Yield (%) | Advantages | Disadvantages |
| Friedel-Crafts Acylation | 1,3,5-Trimethoxybenzene (B48636) | Acetyl chloride, Aluminum chloride (AlCl₃) | Several hours | Moderate to High (e.g., ~76% for a related compound)[2] | Well-established, direct route. | Requires stoichiometric amounts of Lewis acid, potential for side reactions (diacylation, demethylation).[3] |
| Oxidation | 3,4,5-Trimethoxyphenylethanol | Oxidizing agent (e.g., PCC, PDC) | Not specified | Not specified | Can be a clean and high-yielding reaction.[1] | Precursor synthesis required, oxidizing agents can be toxic and require careful handling. |
| Claisen Condensation | Methyl 3,4,5-trimethoxybenzoate (B1228286), Ethyl acetate (B1210297) | Sodium metal | 8 hours | Not specified | Utilizes readily available starting materials. | Requires a strong base, workup can be complex. |
Experimental Protocols
Friedel-Crafts Acylation of 1,3,5-Trimethoxybenzene
This method involves the electrophilic acylation of the electron-rich 1,3,5-trimethoxybenzene ring. A representative protocol is as follows:
Materials:
-
1,3,5-Trimethoxybenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.1 eq.) in anhydrous dichloromethane at 0 °C.
-
Slowly add acetyl chloride (1.0 eq.) to the suspension, maintaining the temperature below 5 °C.
-
Stir the mixture for 20-30 minutes to form the acylium ion complex.
-
Add a solution of 1,3,5-trimethoxybenzene (1.0 eq.) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Potential Side Reactions: To mitigate diacylation, use the acylating agent as the limiting reagent and maintain low reaction temperatures.[3] Demethylation can be minimized by using milder Lewis acids or shorter reaction times.[3]
Oxidation of 3,4,5-Trimethoxyphenylethanol
Materials:
-
3,4,5-Trimethoxyphenylethanol
-
Pyridinium chlorochromate (PCC) or Pyridinium dichromate (PDC)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve 3,4,5-trimethoxyphenylethanol (1.0 eq.) in anhydrous dichloromethane in a round-bottom flask.
-
Add PCC or PDC (1.5 - 2.0 eq.) to the solution in one portion.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Claisen Condensation
This method utilizes a base-mediated condensation between an ester and a ketone. A plausible protocol based on the available information is as follows:
Materials:
-
Methyl 3,4,5-trimethoxybenzoate
-
Ethyl acetate
-
Sodium metal
-
25% Sulfuric acid
Procedure:
-
In a suitable reaction vessel, treat a mixture of methyl 3,4,5-trimethoxybenzoate and ethyl acetate with sodium metal.
-
Heat the mixture on a water bath for 8 hours.
-
After the reaction is complete, cool the mixture and carefully add 25% sulfuric acid for workup.
-
Further purification would likely involve extraction with an organic solvent, washing of the organic layer, drying, and removal of the solvent, followed by recrystallization or column chromatography to isolate the final product.
Synthesis Pathways and Logic Diagrams
To visualize the described synthetic routes, the following diagrams have been generated using the DOT language.
Caption: Friedel-Crafts acylation route to this compound.
Caption: Oxidation route to this compound.
Caption: Claisen condensation route to this compound.
Caption: General experimental workflow for the synthesis of this compound.
References
A Comparative Guide to the In Vitro Biological Activities of 3',4',5'-Trimethoxyacetophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro biological activities of various derivatives of 3',4',5'-Trimethoxyacetophenone. This class of compounds, particularly its chalcone (B49325) derivatives, has garnered significant scientific interest due to a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, and enzyme-inhibitory activities.[1][2][3] This document summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways to facilitate further research and development in this promising area.
Comparative Biological Activity: A Tabular Summary
The biological activities of this compound derivatives are significantly influenced by the nature and position of substituents on their chemical structures. The following tables summarize quantitative data from in vitro studies, primarily focusing on the cytotoxic and anti-inflammatory effects of chalcone derivatives synthesized from this compound.
Cytotoxicity Data
The antiproliferative effects of these derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit cell growth by 50%, are presented below. Lower IC50 values indicate higher potency.
Table 1: In Vitro Cytotoxicity (IC50 in µM) of 3',4',5'-Trimethoxychalcone Analogues Against Various Cancer Cell Lines
| Compound | HCT116 (Colon) | HT-29 (Colon) | DU145 (Prostate) | PC3 (Prostate) | Hep G2 (Liver) | Colon 205 (Colon) | Reference |
| Indolyl Chalcone 10 | <0.05 | <0.05 | <0.05 | <0.05 | - | - | [1][2][4] |
| Chromonyl Chalcone 13 | 2.6 | 5.1 | 3.4 | 4.2 | - | - | [1][2][4] |
| Chalcone 15 | - | - | - | - | 1.8 | 2.2 | [3] |
| Chalcone 7 | - | - | - | - | >100 | >100 | [3] |
| Chalcone 2 | - | - | - | - | - | - | [2] |
| Chalcone 8 | - | - | - | - | - | - | [2] |
| Pentamethoxychalcone 1 | - | - | - | - | 10-20 | 10-20 | [3] |
| Hexamethoxychalcone 3 | - | - | - | - | 10-20 | 10-20 | [3] |
| Hexamethoxychalcone 5 | - | - | - | - | 10-20 | 10-20 | [3] |
| Tetramethoxychalcone 10 | - | - | - | - | 10-20 | 10-20 | [3] |
| Chalcone 11 | - | - | - | - | 10-20 | 10-20 | [3] |
| Chalcone 14 | - | - | - | - | 10-20 | 10-20 | [3] |
Data presented as IC50 values in µM. "-" indicates data not available.
Anti-Inflammatory Activity
The anti-inflammatory potential of these compounds has been assessed by measuring their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Table 2: In Vitro Anti-Inflammatory Activity (IC50 in µM) of 3',4',5'-Trimethoxychalcone Analogues
| Compound | NO Production Inhibition IC50 (µM) | Reference |
| Chalcone 7 | 0.3 | [3] |
| Chalcone 15 | 0.3 | [3] |
| Chalcone 14 | 1.3 | [3] |
| Chalcone 11 | 1.5 | [3] |
Data presented as IC50 values in µM for the inhibition of nitric oxide (NO) production.
Key Signaling Pathways
Several signaling pathways are implicated in the biological activities of this compound derivatives. These include pathways crucial for cell proliferation, survival, and inflammation.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following are outlines of key experimental protocols used to assess the biological activities of this compound derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivatives. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a further 2-4 hours to allow for formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.
In Vitro Anti-Inflammatory Assay (Nitric Oxide Production)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Principle: In macrophages, the enzyme inducible nitric oxide synthase (iNOS) produces NO upon stimulation with pro-inflammatory agents. NO production can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
Procedure:
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.
-
Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compounds for a short period before being stimulated with LPS.
-
Incubation: The plate is incubated for 24 hours to allow for NO production.
-
Griess Assay:
-
An aliquot of the cell culture supernatant from each well is transferred to a new 9-well plate.
-
Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well.
-
The plate is incubated at room temperature for a short period to allow for color development (a pink to reddish color indicates the presence of nitrite).
-
-
Absorbance Measurement: The absorbance is measured at approximately 540 nm using a microplate reader.
-
Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is determined from the standard curve, and the percentage of NO inhibition is calculated relative to the LPS-treated control. The IC50 value is then determined.
In Vitro α-Glucosidase Inhibition Assay
This assay is used to identify compounds that can inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.[5][6][7]
Principle: The enzyme α-glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which is a yellow-colored product. The rate of this reaction can be monitored by measuring the increase in absorbance at 405 nm. An inhibitor will reduce the rate of this color change.[6]
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, a reaction mixture is prepared containing phosphate (B84403) buffer (pH 6.8), the α-glucosidase enzyme, and various concentrations of the test compound.
-
Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 10 minutes).
-
Initiation of Reaction: The reaction is initiated by adding the pNPG substrate to the mixture.
-
Incubation: The plate is incubated at 37°C for a defined time (e.g., 20 minutes).[6]
-
Termination of Reaction: The reaction is stopped by adding a basic solution, such as sodium carbonate.[6]
-
Absorbance Measurement: The absorbance of the p-nitrophenol produced is measured at 405 nm.
-
Data Analysis: The percentage of α-glucosidase inhibition is calculated by comparing the absorbance of the test samples to that of a control reaction without an inhibitor. The IC50 value is determined from the dose-response curve.
In Vitro Topoisomerase II Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and chromosome segregation.[8][9][10]
Principle: Topoisomerase II can relax supercoiled plasmid DNA. This change in DNA topology can be visualized by agarose (B213101) gel electrophoresis, as supercoiled and relaxed DNA migrate at different rates. An inhibitor of topoisomerase II will prevent the relaxation of the supercoiled DNA.[11]
Procedure:
-
Reaction Setup: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), a reaction buffer, and various concentrations of the test compound.[11]
-
Enzyme Addition: Purified topoisomerase II enzyme is added to the reaction mixture.
-
Incubation: The reaction is incubated at 37°C for a specific time (e.g., 30 minutes).[11]
-
Reaction Termination: The reaction is stopped by adding a stop solution containing a detergent (e.g., SDS) and a protein-digesting enzyme (e.g., proteinase K).
-
Agarose Gel Electrophoresis: The reaction products are separated on an agarose gel.
-
Visualization: The DNA bands are visualized under UV light after staining with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide).
-
Data Analysis: The inhibition of topoisomerase II activity is determined by the reduction in the amount of relaxed DNA and the persistence of the supercoiled DNA band compared to the control reaction without the inhibitor.
Experimental Workflow Visualization
References
- 1. Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of 3',4',5'-trimethoxychalcone analogues as inhibitors of nitric oxide production and tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In vitro α-glucosidase inhibitory assay [protocols.io]
- 6. benchchem.com [benchchem.com]
- 7. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]
- 8. Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
Unveiling the Potency of 3',4',5'-Trimethoxyacetophenone Analogs: A Comparative Guide to their Structure-Activity Relationship
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 3',4',5'-trimethoxyacetophenone analogs, primarily focusing on their anticancer properties. Through a detailed examination of their structure-activity relationships (SAR), this document summarizes key experimental data, outlines methodologies for crucial assays, and visualizes the underlying biological pathways and experimental workflows.
The 3',4',5'-trimethoxyphenyl moiety, a key structural feature of the natural product combretastatin (B1194345) A-4, has garnered significant attention in medicinal chemistry for its potent cytotoxic and antiproliferative activities.[1][2] Analogs derived from this compound, particularly chalcones, have emerged as a promising class of compounds that often exert their anticancer effects by interfering with microtubule dynamics.[1][3] This guide delves into the SAR of these analogs, highlighting how modifications to their chemical structure influence their biological efficacy.
Performance Comparison of Analogs
The antiproliferative activity of various this compound analogs has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in the tables below. The data consistently demonstrates that the 3',4',5'-trimethoxy substitution on the A-ring of the chalcone (B49325) scaffold is a crucial determinant of cytotoxic activity.[4] Variations in the B-ring substitution, however, lead to a wide spectrum of potencies.
Table 1: Antiproliferative Activity (IC50) of Phenolic and Heterocyclic Chalcone Analogs
| Compound | B-Ring Substituent | Cell Line | IC50 (µM) at 48h | Reference |
| 2 | 3-hydroxyphenyl | HCT116 | > 20 | [1][5] |
| HT-29 | > 20 | [1][5] | ||
| DU145 | 1.1 ± 0.1 | [1][5] | ||
| PC3 | 1.0 ± 0.1 | [1][5] | ||
| 8 | 3-hydroxy-4-methoxyphenyl | HCT116 | 0.031 ± 0.002 | [1][5] |
| HT-29 | 0.021 ± 0.001 | [1][5] | ||
| DU145 | 0.031 ± 0.003 | [1][5] | ||
| PC3 | 0.017 ± 0.001 | [1][5] | ||
| 10 | Indol-3-yl | HCT116 | 0.039 ± 0.002 | [1][5] |
| HT-29 | 0.028 ± 0.001 | [1][5] | ||
| DU145 | 0.020 ± 0.001 | [1][5] | ||
| PC3 | 0.017 ± 0.001 | [1][5] | ||
| 13 | 4-oxo-4H-chromen-3-yl | HCT116 | 5.1 ± 0.3 | [1][5] |
| HT-29 | 4.9 ± 0.2 | [1][5] | ||
| DU145 | 2.6 ± 0.1 | [1][5] | ||
| PC3 | 3.1 ± 0.2 | [1][5] |
Table 2: Inhibition of Nitric Oxide (NO) Production and Antiproliferative Activity of Chalcone Analogs
| Compound | B-Ring Substituent | NO Production IC50 (µM) | Hep G2 IC50 (µM) | Colon 205 IC50 (µM) | Reference |
| 7 | 4-hydroxy-3-methoxyphenyl | 0.3 | > 100 | > 100 | [6][7] |
| 11 | 3,4-dihydroxyphenyl | 1.5 | 10 - 20 | 10 - 20 | [6][7] |
| 14 | 3-hydroxy-4-methoxyphenyl | 1.3 | 10 - 20 | 10 - 20 | [6][7] |
| 15 | 3,4-dimethoxyphenyl | 0.3 | 1.8 | 2.2 | [6][7] |
Key Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section provides detailed methodologies for the key experiments cited in the comparison of this compound analogs.
Synthesis of 3',4',5'-Trimethoxychalcone Analogs (Claisen-Schmidt Condensation)
The synthesis of the chalcone analogs is typically achieved through a Claisen-Schmidt condensation reaction.[1][8]
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol (B145695) in a round-bottomed flask.
-
Add a base, such as sodium hydroxide (B78521) (NaOH) or piperidine, to the solution and stir at room temperature for 30 minutes.
-
Add the appropriate substituted aldehyde (1.2 equivalents) dropwise to the reaction mixture.
-
The reaction is then stirred at room temperature or refluxed for a duration that can vary depending on the specific reactants.
-
Upon completion, the reaction mixture is neutralized with aqueous hydrochloric acid (1 M).
-
The resulting precipitate (the chalcone product) is collected by filtration, washed with water, and purified, typically by recrystallization from ethanol.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][9][10]
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (analogs of this compound) and a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period, typically 24 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
Following the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for an additional 4 hours.
-
During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a designated solubilization solution, to each well to dissolve the formazan crystals.[5]
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength between 550 and 600 nm.
-
The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.
In Vitro Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[1][11]
Procedure:
-
Reconstitute purified tubulin protein in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2, 1 mM GTP, 10% glycerol).[11]
-
In a 96-well plate, add the tubulin solution to wells containing various concentrations of the test compound or a control vehicle.
-
Initiate polymerization by incubating the plate at 37°C.
-
Monitor the increase in absorbance at 340 nm over time using a temperature-controlled microplate reader. The change in absorbance is proportional to the amount of polymerized tubulin.
-
The inhibitory effect of the compound is determined by comparing the rate and extent of polymerization in the presence of the compound to the control.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium (B1200493) iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12][13]
Procedure:
-
Culture cancer cells and treat them with the test compound at a specific concentration (e.g., the IC50 value) for a defined period (e.g., 24 hours).
-
Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and fix them in ice-cold 70% ethanol.
-
After fixation, wash the cells again with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing propidium iodide (PI), a fluorescent intercalating agent that binds to DNA, and RNase A to prevent staining of double-stranded RNA.
-
Incubate the cells in the staining solution in the dark.
-
Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.
-
The resulting DNA content histogram is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest induced by the compound.
Visualizing the Mechanisms and Workflows
To provide a clearer understanding of the biological processes and experimental procedures involved, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the synthesis and biological evaluation of this compound analogs.
Caption: Signaling pathway illustrating the inhibition of tubulin polymerization by 3',4',5'-trimethoxychalcone analogs.
Caption: The canonical NF-κB signaling pathway and its inhibition by certain chalcone analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Synthesis and biological evaluation of 3',4',5'-trimethoxychalcone analogues as inhibitors of nitric oxide production and tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. interchim.fr [interchim.fr]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
A Comparative Analysis of 3',4',5'-Trimethoxyacetophenone and its Derivatives as Tubulin Polymerization Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of 3',4',5'-Trimethoxyacetophenone and its derivatives, primarily chalcones, against established tubulin polymerization inhibitors. While this compound is a crucial synthetic precursor, its derivatives have emerged as potent anticancer agents by targeting microtubule dynamics. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to offer an objective comparison for research and development purposes.
Executive Summary
This compound serves as a fundamental building block in the synthesis of a variety of biologically active compounds.[1] Notably, its chalcone (B49325) derivatives, which incorporate the 3,4,5-trimethoxyphenyl moiety, have demonstrated significant potential as inhibitors of tubulin polymerization. This activity is analogous to that of well-known microtubule-targeting agents like colchicine (B1669291), which also features a trimethoxyphenyl ring and binds to the same site on β-tubulin.[2] Research indicates that while the parent compound, this compound, may act as a competitive inhibitor for the colchicine binding site on tubulin, its primary role in the scientific literature is that of a versatile chemical scaffold for creating more potent molecules.[1] This guide focuses on the comparative efficacy of these derivatives against established inhibitors.
Quantitative Comparison of Inhibitory Activities
The following tables summarize the inhibitory activities of this compound derivatives and known tubulin inhibitors. Data is presented as IC50 values, representing the concentration of the compound required to inhibit a biological process by 50%.
Table 1: In Vitro Tubulin Polymerization Inhibition
| Compound | IC50 (µM) | Comments |
| Chalcone Derivative of this compound (Indolyl Chalcone 10) | < 0.05 | Potent inhibitor of tubulin polymerization.[3] |
| Chalcone Derivative of this compound (Chromonyl Chalcone 13) | 2.6 - 5.1 | Demonstrates interesting antiproliferative effects.[3][4] |
| Colchicine | 2.3 | A well-established tubulin polymerization inhibitor.[2] |
| Combretastatin A-4 | ~2-3 | A potent natural product that binds to the colchicine site. |
Note: IC50 values can vary depending on the specific experimental conditions.
Table 2: Cytotoxicity (IC50) against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| Indolyl Chalcone 10 | PC3 (Prostate Cancer) | 0.017 (48h) |
| DU145 (Prostate Cancer) | 0.020 (48h) | |
| HCT116 (Colorectal Cancer) | 0.039 (48h) | |
| HT-29 (Colorectal Cancer) | 0.028 (48h) | |
| Chromonyl Chalcone 13 | Multiple Cancer Cell Lines | 2.6 - 5.1 (48h)[3][4] |
| Ciprofloxacin 3,4,5-trimethoxy chalcone hybrid | HepG2 (Liver Cancer) | 22 µg/mL (24h) |
| MCF7 (Breast Cancer) | 54 µg/mL (24h) | |
| Colchicine | Not specified | - |
| Combretastatin A-4 | Not specified | - |
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99%)
-
GTP (Guanosine-5'-triphosphate) solution
-
Polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 0.5 mM EGTA, pH 6.8)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a tubulin solution in cold polymerization buffer.
-
Add GTP to the tubulin solution.
-
Aliquot the tubulin-GTP mixture into a pre-chilled 96-well plate.
-
Add the test compounds at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a known inhibitor (e.g., colchicine) as controls.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay determines the effect of a compound on the viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., HCT116, PC3)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compounds dissolved in a suitable solvent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism of Action
Signaling Pathway of Tubulin Polymerization Inhibitors
Inhibitors of tubulin polymerization, including the chalcone derivatives of this compound, bind to the colchicine binding site on β-tubulin. This binding event disrupts the formation of microtubules, which are essential components of the cytoskeleton. The disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.
Caption: Simplified signaling pathway of tubulin polymerization inhibitors.
Experimental Workflow for Inhibitor Benchmarking
The process of benchmarking a novel compound like a this compound derivative against known inhibitors involves a series of well-defined experimental steps, from initial synthesis to in vitro and cell-based assays.
Caption: Workflow for benchmarking novel tubulin polymerization inhibitors.
References
Safety Operating Guide
Proper Disposal Procedures for 3',4',5'-Trimethoxyacetophenone
For Immediate Reference: A Guide to Safe Disposal
The proper disposal of 3',4',5'-trimethoxyacetophenone is critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly. Adherence to these protocols is essential to mitigate risks and comply with regulatory standards.
Key Safety and Handling Information
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. This substance is classified as harmful if swallowed, and it can cause skin and eye irritation, as well as respiratory irritation.[1][2] Always handle this chemical in a well-ventilated area, preferably within a fume hood, to prevent inhalation of dust or aerosols.[3][4]
| Hazard Classification | GHS Codes | Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral) | H302 | Chemical-resistant gloves |
| Skin Irritation | H315 | Safety glasses or goggles |
| Eye Irritation | H319 | Lab coat |
| Respiratory Irritation | H335 | N95 respirator (or equivalent) |
Experimental Protocols for Disposal
The disposal of this compound must be managed as hazardous waste and conducted by a licensed professional waste disposal company.[3][5] Do not dispose of this chemical down the sink or in regular trash.[3]
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Carefully collect all waste containing this compound, including any contaminated materials such as filter paper, gloves, and paper towels.
-
Place all materials into a designated, sealed, and clearly labeled hazardous waste container.[3]
-
-
Spill Management:
-
In the event of a small spill, contain it using an inert absorbent material like sand, vermiculite, or chemical spill pillows.[3][6]
-
If the material is a powder, moisten it with water to minimize airborne dust.[3]
-
Use non-sparking tools to collect the spilled material and absorbent.[3][4]
-
Place the collected waste into a sealed container for hazardous waste disposal.[3]
-
Decontaminate the spill area with soap and water.[3]
-
-
Final Disposal:
-
All waste containing this compound must be treated as hazardous waste.[3]
-
Arrange for disposal through a licensed professional waste disposal service.[5] This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Ensure that all local, state, and federal regulations for hazardous waste disposal are strictly followed.[3]
-
Contaminated Packaging:
-
Dispose of contaminated packaging in the same manner as the unused product.[5] Do not mix with other waste.[7]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound | C11H14O4 | CID 14345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. employees.delta.edu [employees.delta.edu]
- 6. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Personal protective equipment for handling 3',4',5'-Trimethoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 3',4',5'-Trimethoxyacetophenone (CAS No. 1136-86-3). Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary risks associated with this compound include irritation to the skin and eyes, respiratory tract irritation, and harm if ingested.[1][2]
Summary of Hazards:
| Hazard Statement | GHS Classification |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4)[2] |
| Causes skin irritation | Skin Irritation (Category 2)[2] |
| Causes serious eye irritation | Eye Irritation (Category 2A)[2] |
| May cause respiratory irritation | Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation[2] |
Recommended Personal Protective Equipment (PPE):
To mitigate exposure risks, the following PPE is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles.[3] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[4][5] | Prevents skin contact which can lead to irritation. Nitrile gloves offer good resistance against many solvents and chemicals. |
| Respiratory Protection | Type N95 (US) or equivalent respirator.[3] | Necessary when handling the powder outside of a fume hood to prevent inhalation of dust that may cause respiratory irritation. |
| Skin and Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
Operational Plan for Safe Handling
Proper handling procedures are essential to minimize the risk of exposure and contamination. The following step-by-step guide outlines the safe handling of this compound in a laboratory setting.
Workflow for Weighing and Preparing Solutions:
Caption: Workflow for the safe handling of this compound.
Experimental Protocol for Handling:
-
Preparation: Before handling the compound, ensure you are in a well-ventilated area, preferably a chemical fume hood.[6][7] Cover the work surface with absorbent bench paper.[8] Assemble all necessary equipment, including glassware, solvents, and waste containers.
-
Personal Protective Equipment: Don the appropriate PPE as detailed in the table above. This includes a lab coat, safety goggles, and nitrile gloves.[7]
-
Weighing the Compound:
-
Preparing a Solution:
-
Post-Handling:
-
Thoroughly clean the work area and any equipment used.
-
Decontaminate surfaces with an appropriate cleaning agent.[8]
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Do not mix this chemical waste with other waste streams unless it is known to be compatible.
-
Collect all waste containing this compound, including contaminated consumables like gloves and weigh boats, in a dedicated and clearly labeled hazardous waste container.[5]
-
-
Container Labeling:
-
The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Ensure the container is kept securely closed when not in use.[9]
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Disposal:
-
Dispose of the contents and the container in accordance with all local, state, and federal regulations.[1] This should be handled by a licensed chemical waste disposal company.
-
Do not dispose of this chemical down the drain or in the regular trash.
-
By adhering to these safety and handling protocols, researchers can significantly minimize the risks associated with this compound and ensure a safe and compliant laboratory environment.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound | C11H14O4 | CID 14345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3 ,4 ,5 -Trimethoxyacetophenone 98 1136-86-3 [sigmaaldrich.com]
- 4. hsa.ie [hsa.ie]
- 5. benchchem.com [benchchem.com]
- 6. safety.duke.edu [safety.duke.edu]
- 7. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
